molecular formula C6H13NO4 B1206536 Mycosamine CAS No. 527-38-8

Mycosamine

Numéro de catalogue: B1206536
Numéro CAS: 527-38-8
Poids moléculaire: 163.17 g/mol
Clé InChI: DTSSDPFTHGBSDX-KVTDHHQDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Mycosamine (CAS 527-38-8) is a 3-amino-3,6-dideoxy sugar with the molecular formula C6H13NO4 and a molecular weight of 163.17 g/mol . It is scientifically recognized as the essential amino sugar moiety attached to several prominent polyene macrolide antibiotics, including nystatin and amphotericin B . In these critical antifungal agents, the this compound group is β-glycosidically linked to the macrolactone ring and is a key determinant of biological activity . Research has demonstrated that the this compound residue is vital for the potent antifungal and hemolytic activities of these drugs; compounds lacking the this compound moiety show a dramatic reduction in both functionalities . Its proposed biosynthetic pathway in producing organisms like Streptomyces noursei originates from GDP-D-mannose, involving dehydration and transamination steps . The amino group on the this compound sugar is believed to facilitate interactions with membrane sterols, contributing to the pore-forming complexes that characterize the mechanism of action of polyene antibiotics . As a conserved, evolutionarily preserved motif in polyene macrolides, this compound remains a significant subject of study in antibiotic biosynthesis and engineering, with research efforts focused on understanding its biosynthesis and attachment to create novel antibiotic variants . This product is intended for Research Use Only and is not approved for human consumption or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S,3S,4S,5R)-3-amino-2,4,5-trihydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO4/c1-3(9)6(11)5(7)4(10)2-8/h2-6,9-11H,7H2,1H3/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSSDPFTHGBSDX-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@@H](C=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00954473
Record name 3-Amino-3,6-dideoxyhexose
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32817-12-2, 527-38-8
Record name Mycosamine
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Record name 3-Amino-3,6-dideoxymannose
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Mycosamine
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Record name Mycosamine
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Record name MYCOSAMINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core of Mycosamine Biosynthesis in Streptomyces: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mycosamine biosynthesis pathway in Streptomyces, a critical component in the production of clinically significant polyene macrolide antibiotics. Tailored for researchers, scientists, and drug development professionals, this document elucidates the genetic and enzymatic core of this pathway, offers detailed experimental protocols for its study, and presents a framework for future research and manipulation.

Introduction: The Significance of this compound

This compound is a deoxysugar moiety found attached to the macrolactone rings of numerous polyene macrolide antibiotics, including nystatin, amphotericin B, and candicidin.[1][2] Its presence is crucial for the biological activity of these antifungal agents.[1][2] The biosynthesis of this compound is a key post-polyketide synthase modification step, and understanding this pathway is paramount for the rational design of novel, more effective, and less toxic antifungal drugs through genetic engineering. This guide focuses on the this compound biosynthesis pathway in Streptomyces, with a particular emphasis on the well-studied nystatin biosynthetic gene cluster in Streptomyces noursei.

The this compound Biosynthetic Pathway

The biosynthesis of this compound in Streptomyces is proposed to originate from the primary metabolite GDP-D-mannose.[3] The pathway involves a series of enzymatic conversions catalyzed by proteins encoded within the antibiotic biosynthetic gene cluster. In the nystatin (nys) gene cluster of S. noursei, three key genes, nysDI, nysDII, and nysDIII, are dedicated to this compound biosynthesis and its subsequent attachment to the nystatin aglycone.[1][4]

The core enzymatic steps are as follows:

  • Dehydration: The pathway is initiated by the enzyme GDP-mannose 4,6-dehydratase, encoded by the nysDIII gene. This enzyme converts GDP-D-mannose into GDP-4-keto-6-deoxy-D-mannose.[1][5]

  • Isomerization and Amination: The subsequent steps are proposed to involve an isomerization of GDP-4-keto-6-deoxy-D-mannose to GDP-3-keto-6-deoxy-D-mannose, followed by a transamination reaction to form GDP-mycosamine.[6] This transamination is catalyzed by an aminotransferase, encoded by the nysDII gene.[1][5]

  • Glycosyltransfer: The final step is the attachment of the this compound moiety to the macrolactone ring. This is carried out by a glycosyltransferase, encoded by the nysDI gene.[1]

The genes and their corresponding enzymes in the nystatin biosynthetic gene cluster are summarized in the table below.

GeneEnzyme NameFunction
nysDIIIGDP-mannose 4,6-dehydrataseConverts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose
nysDIIAminotransferaseCatalyzes the amination of the sugar intermediate to form GDP-mycosamine
nysDIGlycosyltransferaseTransfers this compound to the nystatin aglycone

Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound and its attachment to the nystatin aglycone.

Mycosamine_Biosynthesis GDP-D-mannose GDP-D-mannose GDP-4-keto-6-deoxy-D-mannose GDP-4-keto-6-deoxy-D-mannose GDP-D-mannose->GDP-4-keto-6-deoxy-D-mannose NysDIII (Dehydratase) GDP-3-keto-6-deoxy-D-mannose GDP-3-keto-6-deoxy-D-mannose GDP-4-keto-6-deoxy-D-mannose->GDP-3-keto-6-deoxy-D-mannose Isomerase (Proposed) GDP-mycosamine GDP-mycosamine GDP-3-keto-6-deoxy-D-mannose->GDP-mycosamine NysDII (Aminotransferase) Nystatin Nystatin GDP-mycosamine->Nystatin NysDI (Glycosyltransferase) Nystatinolide Nystatinolide Nystatinolide->Nystatin Nystatin_Regulation cluster_regulators Regulatory Genes cluster_biosynthetic Biosynthetic Genes NysRI NysRI Mycosamine_genes This compound Genes (nysDI, nysDII, nysDIII) NysRI->Mycosamine_genes Weakly regulates NysRII NysRII NysRII->Mycosamine_genes Weakly regulates Transport_genes Transport Genes (nysH) NysRII->Transport_genes Regulates NysRIII NysRIII NysRIII->Mycosamine_genes Weakly regulates NysRIII->Transport_genes Regulates NysRIV NysRIV PKS_genes PKS Genes (nysA, nysI) NysRIV->PKS_genes Strongly regulates NysRIV->Mycosamine_genes Weakly regulates NysRIV->Transport_genes Regulates Gene_Inactivation_Workflow A 1. Design primers to amplify upstream and downstream flanking regions of the target gene (e.g., nysDII). B 2. PCR amplify flanking regions from S. noursei genomic DNA. A->B C 3. Clone flanking regions into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139). B->C D 4. Introduce the construct into S. noursei via intergeneric conjugation from E. coli. C->D E 5. Select for single-crossover exconjugants at non-permissive temperature. D->E F 6. Induce second crossover by growing at permissive temperature without selection. E->F G 7. Screen for double-crossover mutants by replica plating (loss of vector resistance). F->G H 8. Confirm gene deletion by PCR and sequencing. G->H

References

The Crucial Role of Mycosamine in the Biological Activity of Polyene Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyene macrolide antibiotics, such as Amphotericin B and Nystatin, remain a cornerstone in the treatment of life-threatening fungal infections. A key structural feature of most of these potent antifungals is the presence of a deoxyamino sugar, D-mycosamine, glycosidically linked to the macrolactone ring. This technical guide provides an in-depth exploration of the multifaceted biological role of mycosamine, consolidating current knowledge on its biosynthesis, its critical contribution to the antifungal mechanism of action, and its influence on the therapeutic index of polyene antibiotics. This document is intended to serve as a comprehensive resource for researchers in mycology, natural product chemistry, and drug development, offering detailed experimental methodologies and a summary of key quantitative data to facilitate further investigation and the development of novel, safer, and more effective antifungal agents.

Introduction

Polyene antibiotics exert their antifungal activity primarily by binding to ergosterol, a major sterol component of fungal cell membranes, leading to membrane disruption and cell death.[1][2] The amphipathic nature of these molecules, consisting of a hydrophobic polyene chain and a hydrophilic polyol region, is essential for their membrane-inserting properties.[1][3] Attached to this core structure is the this compound moiety, a 3-amino-3,6-dideoxy-D-mannose sugar, which has been demonstrated to be indispensable for the biological activity of these antibiotics.[4][5] Its removal results in a dramatic loss of antifungal potency and a significant reduction in toxicity.[4][6] Understanding the precise role of this compound is therefore paramount for the rational design of new polyene derivatives with improved pharmacological properties.

This compound Biosynthesis and Attachment

The biosynthesis of this compound is a multi-step enzymatic process that originates from the primary metabolite GDP-D-mannose.[4][7] The genetic blueprint for this pathway is typically encoded within the polyene biosynthetic gene cluster. In the well-studied nystatin producer, Streptomyces noursei, three key genes, nysDI, nysDII, and nysDIII, are responsible for the synthesis and attachment of this compound.[4][8]

The proposed biosynthetic pathway is as follows:

  • Dehydration: GDP-D-mannose is converted to GDP-4-keto-6-deoxy-D-mannose by the action of a GDP-mannose 4,6-dehydratase, the product of the nysDIII gene.[4][8]

  • Isomerization: A proposed, and likely non-enzymatic, 3,4-ketoisomerization of GDP-4-keto-6-deoxy-D-mannose yields GDP-3-keto-6-deoxy-D-mannose.[9]

  • Amination: An aminotransferase, encoded by nysDII, catalyzes the transfer of an amino group to the keto-sugar intermediate, forming GDP-mycosamine.[4][8]

  • Glycosylation: Finally, a glycosyltransferase, the product of the nysDI gene, attaches the this compound moiety to the C-19 hydroxyl group of the polyene macrolactone core via a β-glycosidic bond.[4][8]

Mycosamine_Biosynthesis cluster_attachment Fructose_6P Fructose-6-Phosphate GDP_Mannose GDP-D-Mannose Fructose_6P->GDP_Mannose Primary Metabolism GDP_4_keto GDP-4-keto-6-deoxy-D-mannose GDP_Mannose->GDP_4_keto NysDIII (Dehydratase) GDP_3_keto GDP-3-keto-6-deoxy-D-mannose GDP_4_keto->GDP_3_keto Isomerization (spontaneous) GDP_this compound GDP-Mycosamine GDP_3_keto->GDP_this compound NysDII (Aminotransferase) Nystatin Nystatin GDP_this compound->Nystatin NysDI (Glycosyltransferase) Nystatinolide Nystatinolide (Aglycone) Nystatinolide->Nystatin NysDI (Glycosyltransferase)

Biological Role of this compound

The this compound sugar is not merely a passive structural component; it actively participates in the mechanism of action, antifungal activity, and toxicity of polyene antibiotics.

Mechanism of Action: A Linchpin for Ergosterol Binding

The primary mode of action of polyene antibiotics is the binding to ergosterol in the fungal cell membrane.[1][2] this compound plays a direct and critical role in this interaction. Deletion of the this compound appendage from Amphotericin B to produce amphoteronolide B completely abolishes its ability to bind to both ergosterol and cholesterol.[4][6] This demonstrates that this compound is essential for the initial recognition and/or stable binding of the antibiotic to membrane sterols.[5][6]

The interaction is thought to be stabilized by hydrogen bonding between the hydroxyl groups of this compound and the 3β-hydroxyl group of ergosterol.[10] This initial binding is the prerequisite for the subsequent events of membrane permeabilization and fungal cell death.

Ergosterol_Binding Polyene Polyene Antibiotic (with this compound) Ergosterol Ergosterol (in Fungal Membrane) Polyene->Ergosterol This compound-mediated binding Binding Polyene-Ergosterol Complex Formation Ergosterol->Binding Membrane_Disruption Membrane Disruption & Fungal Cell Death Binding->Membrane_Disruption No_this compound Polyene Aglycone (without this compound) No_Binding No Ergosterol Binding No_this compound->No_Binding No_Activity Loss of Antifungal Activity No_Binding->No_Activity

Antifungal Activity and Toxicity

The critical role of this compound in ergosterol binding directly translates to its profound impact on the antifungal activity and toxicity of polyene antibiotics. The removal of this compound leads to a near-complete loss of antifungal efficacy.[4][5] Conversely, modifications to the this compound moiety can significantly enhance antifungal activity and reduce toxicity.

For instance, the bisalkylation of the this compound of Amphotericin B to create an N,N-di-(3-aminopropyl) derivative resulted in a compound with superior antifungal activity against a resistant Candida albicans strain and significantly reduced hemolytic activity compared to the parent compound.[11]

CompoundFungal StrainMIC (µM)Hemolytic Activity (EHB₅₀ in µM)Reference
Amphotericin BS. cerevisiae-4.0[11]
N,N-di-(3-aminopropyl) AmBS. cerevisiae0.1050[11]
Amphotericin BAmB-resistant C. albicans> 104.0[11]
N,N-di-(3-aminopropyl) AmBAmB-resistant C. albicans4.050[11]

Table 1: Comparative in vitro activity and toxicity of Amphotericin B and a this compound-modified derivative.

Studies on nystatin have shown that the aglycone, nystatinolide, exhibits strongly reduced antifungal and hemolytic activities compared to the mycosaminated parent compound.[4][8] This underscores the general importance of this compound across different polyene antibiotics.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the role of this compound.

Generation of this compound-Deficient Mutants

The creation of mutants unable to produce or attach this compound is a fundamental approach to studying its function. This is typically achieved through targeted gene disruption of the this compound biosynthesis genes (e.g., nysDI, nysDII, or nysDIII in S. noursei).

Protocol Outline:

  • Construct Design: A disruption cassette, often containing an antibiotic resistance gene flanked by sequences homologous to the target gene, is constructed.

  • Transformation: The disruption cassette is introduced into the polyene-producing strain (e.g., Streptomyces) via protoplast transformation or intergeneric conjugation from E. coli.

  • Selection and Screening: Transformants are selected based on antibiotic resistance. Double-crossover homologous recombination events leading to gene replacement are identified by PCR screening and confirmed by Southern blotting.

  • Phenotypic Analysis: The resulting mutants are cultivated, and the fermentation products are analyzed by HPLC and mass spectrometry to confirm the absence of the glycosylated polyene and the accumulation of the aglycone.

Mutant_Generation_Workflow Construct Design Gene Disruption Construct Transformation Transform Producer Strain Construct->Transformation Selection Select and Screen for Mutants Transformation->Selection Analysis Analyze Fermentation Products (HPLC, MS) Selection->Analysis Aglycone Isolate Polyene Aglycone Analysis->Aglycone

In Vitro Enzyme Assays

GDP-Mannose Dehydratase (e.g., NysDIII) Activity Assay:

This assay measures the conversion of GDP-mannose to GDP-4-keto-6-deoxy-D-mannose.

Protocol Outline: [12]

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.5), dithiothreitol, EDTA, GDP-d-mannose, and the purified NysDIII enzyme.

  • Incubation: Incubate the reaction at 37°C.

  • Quenching and Treatment: Stop the reaction by heat denaturation. Add NaOH and incubate to facilitate the elimination of the C-6 deoxy group, which results in a product that absorbs at 320 nm.

  • Detection: Measure the absorbance at 320 nm to quantify the amount of product formed.

Aminotransferase (e.g., NysDII) Activity Assay:

Various methods can be employed to measure aminotransferase activity, often involving the detection of the product or a coupled enzymatic reaction.

Protocol Outline (General): [13][14]

  • Reaction Mixture: A typical reaction mixture includes the keto-sugar substrate, an amino donor (e.g., glutamate or glutamine), pyridoxal 5'-phosphate (PLP) cofactor, and the purified aminotransferase enzyme in a suitable buffer.

  • Incubation: Incubate at the optimal temperature for the enzyme.

  • Detection: The reaction can be monitored by:

    • HPLC or LC-MS to directly detect the formation of the aminated sugar product.

    • Coupled enzyme assays where the co-product of the reaction (e.g., α-ketoglutarate) is used in a subsequent reaction that can be monitored spectrophotometrically (e.g., by the oxidation of NADH).

Glycosyltransferase (e.g., NysDI) Activity Assay:

These assays measure the transfer of this compound from GDP-mycosamine to the polyene aglycone.

Protocol Outline (General): [7][15]

  • Reaction Mixture: The reaction mixture contains the polyene aglycone acceptor, GDP-mycosamine donor, a divalent cation (e.g., Mg²⁺ or Mn²⁺), and the purified glycosyltransferase in a suitable buffer.

  • Incubation: Incubate at the optimal temperature.

  • Detection:

    • The formation of the glycosylated polyene can be detected and quantified by reverse-phase HPLC.

    • Alternatively, a colorimetric assay can be used where a phosphatase is added to the reaction to cleave the released GDP, and the resulting inorganic phosphate is quantified.

Antifungal Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol Outline (Broth Microdilution): [1][16]

  • Preparation of Antibiotic Solutions: Prepare a serial two-fold dilution of the polyene antibiotic in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans) according to CLSI or EUCAST guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Hemolytic Activity Assay

This assay measures the lytic effect of the polyene antibiotic on red blood cells, which serves as a measure of its in vitro toxicity to mammalian cells.

Protocol Outline: [17]

  • Preparation of Erythrocyte Suspension: Obtain fresh red blood cells (e.g., human or sheep) and wash them with a saline solution. Prepare a standardized suspension of the erythrocytes.

  • Incubation: In a microtiter plate or tubes, mix the erythrocyte suspension with serial dilutions of the polyene antibiotic. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (saline).

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 1 hour).

  • Centrifugation: Centrifuge the plate or tubes to pellet the intact red blood cells.

  • Quantification: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis relative to the positive control. The EHB₅₀ (Effective Hemolytic Concentration 50%) is the concentration of the antibiotic that causes 50% hemolysis.

Ergosterol Binding Assay

Several methods can be used to assess the binding of polyene antibiotics to ergosterol.

Protocol Outline (Isothermal Titration Calorimetry - ITC): [4]

  • Sample Preparation: Prepare a solution of the polyene antibiotic in a suitable buffer. Prepare liposomes containing ergosterol (e.g., POPC with 10% ergosterol).

  • ITC Measurement: The polyene solution is placed in the ITC syringe and titrated into the sample cell containing the ergosterol-containing liposomes.

  • Data Analysis: The heat changes associated with the binding events are measured. The resulting data can be fitted to a binding model to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Conclusion and Future Perspectives

The this compound moiety is an indispensable component of most polyene antibiotics, playing a pivotal role in their biological activity. It is crucial for the initial binding to ergosterol, which is the primary mechanism of their antifungal action. The absence of this compound renders these antibiotics inactive. Furthermore, the this compound sugar is a key determinant of the therapeutic index of polyenes, influencing both their antifungal potency and their toxicity.

Future research in this area should focus on:

  • Elucidating the precise structural basis of the this compound-ergosterol interaction to guide the design of new derivatives with enhanced selectivity for the fungal sterol over mammalian cholesterol.

  • Exploring the enzymatic machinery of this compound biosynthesis and attachment to enable the chemoenzymatic synthesis of novel polyene analogues with modified sugar moieties.

  • Systematic quantitative structure-activity relationship (QSAR) studies on a wider range of this compound-modified polyenes to build predictive models for antifungal activity and toxicity.

A deeper understanding of the biological role of this compound will undoubtedly pave the way for the development of the next generation of polyene antibiotics with improved efficacy and a more favorable safety profile, addressing the pressing need for new treatments for invasive fungal diseases.

References

Mycosamine's Mechanism of Action in Fungal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Mycosamine is a critical amino sugar moiety found in polyene macrolide antibiotics, such as Amphotericin B and Nystatin, which are mainstays in the treatment of invasive fungal infections. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound mediates the potent antifungal activity of these compounds. The primary mechanism of action is the facilitation of high-affinity binding to ergosterol, the principal sterol in fungal cell membranes. This interaction leads to two primary outcomes lethal to the fungal cell: the formation of transmembrane ion channels that disrupt electrochemical gradients and the sequestration of ergosterol, which compromises membrane fluidity and the function of membrane-bound proteins. This guide details the biochemical pathways of this compound synthesis, presents quantitative data on the efficacy of this compound-containing agents, outlines key experimental protocols for mechanism-of-action studies, and provides visual diagrams of the core processes to support researchers, scientists, and drug development professionals in the field of antifungal therapy.

Introduction: The Significance of this compound

Polyene macrolide antibiotics represent a critical class of antifungal agents renowned for their broad-spectrum activity and low incidence of clinical resistance.[1] These molecules, produced by various Streptomyces species, are characterized by a large macrolactone ring, a series of conjugated double bonds, and a β-glycosidically linked this compound sugar.[2][3] this compound (3-amino-3,6-dideoxy-D-mannose) is not merely a structural component; it is functionally indispensable for the biological activity of these drugs.[3] Studies involving the chemical or genetic removal of the this compound moiety from polyenes like Amphotericin B (AmB) and nystatin have demonstrated a dramatic reduction or complete abolishment of their antifungal effects.[1][3] This underscores the central role of this compound in the drug's interaction with the fungal cell.

Core Mechanism of Action: The this compound-Ergosterol Interaction

The fungicidal action of this compound-containing polyenes is predicated on a specific and high-affinity interaction with ergosterol, the predominant sterol in fungal cell membranes. This selectivity for ergosterol over cholesterol, the primary sterol in mammalian cell membranes, forms the basis of the drug's therapeutic index.[4] this compound is the key mediator of this critical binding event.

The this compound-Ergosterol Binding Hypothesis

The current leading model posits that this compound facilitates the initial binding and anchoring of the polyene antibiotic to the fungal membrane. The amino group of this compound and the hydroxyl groups of the macrolide ring are proposed to form hydrogen bonds with the 3β-hydroxyl group of ergosterol.[5][6] This direct, this compound-mediated interaction is the crucial first step that precedes the disruption of membrane integrity. Derivatives of AmB lacking this compound are unable to bind effectively to ergosterol, highlighting the sugar's essential role in this molecular recognition.[4] The specific orientation of the this compound moiety relative to the macrolactone ring is also crucial for this interaction and for determining the drug's selectivity for ergosterol.[5][6]

Consequence 1: Transmembrane Channel Formation

Following the initial binding to ergosterol, multiple antibiotic-ergosterol units self-assemble to form a "barrel-stave" ion channel that spans the fungal cell membrane.[3][6] It is estimated that approximately eight polyene molecules come together to create a single pore.[3] The hydrophilic polyol chains of the macrolactone rings line the interior of this channel, creating an aqueous pore with a diameter of about 0.8 nm. This pore allows the unregulated leakage of monovalent ions (primarily K⁺ and Na⁺) and other small molecules down their electrochemical gradients, leading to the depolarization of the membrane, disruption of cellular homeostasis, and ultimately, cell death.[3] The amino group of this compound is believed to be involved in stabilizing the interactions between the antibiotic molecules within this complex.[3]

Consequence 2: Ergosterol Sequestration

An alternative, complementary mechanism suggests that the primary fungicidal action is the binding and extraction of ergosterol from the lipid bilayer, effectively creating "sterol sponges".[1] By sequestering ergosterol, the polyene disrupts the integrity and fluidity of the cell membrane. This affects the function of essential membrane-bound proteins involved in nutrient transport and cell wall synthesis. This model is supported by the activity of natamycin, a this compound-containing polyene that binds ergosterol but does not form permeabilizing channels, yet still exhibits potent fungicidal activity.[1][7] Therefore, the lethal action of polyenes is likely a dual mechanism involving both ion channel formation and ergosterol sequestration, both of which are initiated by the this compound-ergosterol binding event.[1]

Mycosamine_Mechanism_of_Action cluster_0 Polyene Antibiotic (e.g., Amphotericin B) cluster_1 Fungal Cell Membrane cluster_2 Lethal Consequences Polyene Macrolactone Ring This compound This compound Moiety Ergosterol Ergosterol This compound->Ergosterol Binds to Channel Transmembrane Ion Channel Formation Ergosterol->Channel Sequestration Ergosterol Sequestration Ergosterol->Sequestration Leakage K+ / Na+ Leakage Channel->Leakage Disruption Membrane Fluidity Disruption Sequestration->Disruption Death Fungal Cell Death Leakage->Death Disruption->Death

Figure 1: Core mechanism of this compound-containing polyene antibiotics in fungal cells.

This compound Biosynthesis Pathway

This compound is not sourced from primary metabolism but is synthesized via a dedicated pathway, the genes for which are located within the polyene macrolide biosynthetic gene cluster.[3] The synthesis begins with GDP-D-mannose, a product of primary metabolism.[8] The pathway involves a series of enzymatic modifications to produce the final activated sugar, GDP-mycosamine, which is then attached to the macrolactone ring by a glycosyltransferase.

The proposed key steps are:

  • Dehydration: GDP-D-mannose is converted to GDP-4-keto-6-deoxy-D-mannose by the enzyme GDP-mannose 4,6-dehydratase (e.g., NysDIII in nystatin biosynthesis).[3][9]

  • Isomerization: A 3,4-ketoisomerization reaction converts the intermediate to GDP-3-keto-6-deoxy-D-mannose. This step may occur spontaneously or be enzyme-catalyzed.[10]

  • Transamination: A PLP-dependent aminotransferase (e.g., NysDII) catalyzes the addition of an amino group at the C-3 position, forming GDP-mycosamine.[8][9]

  • Glycosylation: A specific glycosyltransferase (e.g., NysDI) transfers the this compound moiety from GDP-mycosamine to the C-19 position of the polyene macrolactone ring.[3][9]

Mycosamine_Biosynthesis F6P Fructose-6-Phosphate (from Primary Metabolism) GDP_Mannose GDP-D-Mannose F6P->GDP_Mannose Multiple Steps E1 GDP-Mannose Dehydratase (e.g., NysDIII) GDP_Mannose->E1 Intermediate1 GDP-4-keto-6-deoxy-D-mannose E2 3,4-Ketoisomerase (Spontaneous or Enzymatic) Intermediate1->E2 Intermediate2 GDP-3-keto-6-deoxy-D-mannose E3 Aminotransferase (e.g., NysDII) Intermediate2->E3 GDP_this compound GDP-Mycosamine E4 Glycosyltransferase (e.g., NysDI) GDP_this compound->E4 Aglycone Polyene Aglycone (e.g., Nystatinolide) Aglycone->E4 Final_Product Glycosylated Polyene (e.g., Nystatin) E1->Intermediate1 E2->Intermediate2 E3->GDP_this compound E4->Final_Product

Figure 2: Proposed biosynthetic pathway of this compound and its attachment to a polyene aglycone.

Quantitative Efficacy Data

The profound contribution of this compound to antifungal activity is evident in the minimum inhibitory concentration (MIC) values of polyenes against various fungal pathogens. The removal of this compound results in a significant increase in the MIC, indicating a substantial loss of potency.

CompoundFungal SpeciesMIC (µg/mL)Fold Change (vs. Aglycone)Reference
Nystatin Candida albicans1.2~50x more potent[3]
Nystatinolide (Aglycone) Candida albicans60-[3]
10-deoxynystatinolide Candida albicans20-[3]
Natamycin Yeasts (general)1.0 - 5.0Not Applicable[11]
Natamycin Molds (general)0.5 - 6.0Not Applicable[11]

Table 1: Comparative MIC values demonstrating the importance of the this compound moiety for the antifungal activity of Nystatin and typical MIC ranges for Natamycin.

Key Experimental Protocols

Investigating the mechanism of action of this compound-containing compounds involves a suite of standardized in vitro assays.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the most common technique for determining the MIC of an antifungal agent.[12]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungus.

Methodology:

  • Inoculum Preparation: Culture the fungal isolate (e.g., Candida albicans) on an appropriate agar plate for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Drug Dilution: Perform serial twofold dilutions of the test compound (e.g., Amphotericin B) in a 96-well microtiter plate using RPMI-1640 medium as the diluent.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is read visually as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control.

MIC_Workflow Start Start PrepInoculum Prepare Fungal Inoculum (0.5 McFarland Standard) Start->PrepInoculum Inoculate Inoculate Plate with Standardized Fungal Suspension PrepInoculum->Inoculate PrepPlate Prepare Serial Dilutions of Antifungal in 96-Well Plate PrepPlate->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read Visually or Spectrophotometrically Read Plate Incubate->Read Determine Determine MIC: Lowest concentration with significant growth inhibition Read->Determine End End Determine->End

References

An In-depth Technical Guide on the Early Discovery and Isolation of Mycosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycosamine, a 3-amino-3,6-dideoxy-D-mannose, is a critical amino sugar moiety found in several clinically important polyene macrolide antibiotics, including nystatin and amphotericin B. Its presence is essential for the antifungal activity of these compounds. This technical guide provides a comprehensive overview of the early discovery and isolation of this compound, detailing the initial sourcing from Streptomyces species, the protocols for its liberation from parent antibiotics, and the classical methods employed for its purification and structural characterization. The document summarizes key quantitative data, presents detailed experimental procedures derived from seminal publications, and includes visualizations of experimental workflows and the biosynthetic pathway to facilitate a deeper understanding of this pivotal molecule in drug development.

Introduction

The discovery of this compound was intrinsically linked to the quest for potent antifungal agents in the mid-20th century. In 1950, Elizabeth Hazen and Rachel Brown reported the isolation of "fungicidin" (later renamed nystatin) from Streptomyces noursei, a soil actinomycete.[1] This discovery marked a significant milestone in the treatment of fungal infections. Subsequent chemical studies on nystatin and another crucial polyene antibiotic, amphotericin B (isolated from Streptomyces nodosus), led to the identification of a novel amino sugar as a key structural component.[2][3] This sugar, named this compound, was found to be 3-amino-3,6-dideoxy-D-mannose.[4] Its early isolation and structural elucidation were pivotal for understanding the structure-activity relationships of polyene antibiotics and laid the groundwork for future semi-synthetic modifications to improve their therapeutic index.

Producing Organisms

This compound is not a free-standing natural product but rather a glycosidically linked component of larger macrolide structures. The primary producers of this compound-containing antibiotics are bacteria belonging to the genus Streptomyces, which are Gram-positive, filamentous soil bacteria renowned for their prolific production of a wide array of secondary metabolites.

Table 1: Key this compound-Containing Antibiotics and Their Producing Organisms

AntibioticProducing OrganismReference
NystatinStreptomyces noursei[1][5]
Amphotericin BStreptomyces nodosus[3]
CandicidinStreptomyces griseus[4]
RimocidinStreptomyces rimosus
Pimaricin (Natamycin)Streptomyces natalensis

Isolation and Purification of this compound

The early isolation of this compound relied on the chemical degradation of the parent polyene antibiotics. Acid hydrolysis was the primary method used to cleave the glycosidic bond linking this compound to the macrolide aglycone.

Experimental Protocol: Acid Hydrolysis of Nystatin

This protocol is based on the early work by Dutcher and Walters.

Objective: To liberate this compound from nystatin through acid hydrolysis.

Materials:

  • Nystatin (partially purified)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Dowex 50 (H+ form) resin

  • Pyridine

  • Ethanol

  • Diethyl ether

Procedure:

  • A solution of nystatin in methanol was treated with concentrated hydrochloric acid.

  • The mixture was heated under reflux. The optimal time and temperature were determined empirically to maximize the yield of the amino sugar while minimizing degradation.

  • After hydrolysis, the reaction mixture was concentrated under reduced pressure to remove the methanol.

  • The aqueous residue, containing this compound hydrochloride and degradation products, was passed through a column of Dowex 50 (H+ form) resin.

  • The resin was washed with water to remove neutral and acidic components.

  • This compound was then eluted from the resin with a dilute solution of pyridine in water.

  • The eluate containing this compound was concentrated to a syrup.

  • The syrup was dissolved in ethanol, and diethyl ether was added to precipitate this compound hydrochloride as prismatic rods.

Caption: Workflow for the isolation of this compound from Nystatin.

Experimental Protocol: Acetolysis of Amphotericin B

An alternative method for the isolation of this compound was through acetolysis, as described in early studies on Amphotericin B.

Objective: To isolate this compound as its N-acetyl derivative from Amphotericin B.

Materials:

  • Amphotericin B

  • Acetic Anhydride

  • Concentrated Sulfuric Acid

  • Chloroform

  • Sodium Bicarbonate solution

  • Silica gel for chromatography

Procedure:

  • Amphotericin B was suspended in acetic anhydride at a low temperature.

  • A catalytic amount of concentrated sulfuric acid was added dropwise with stirring.

  • The reaction mixture was allowed to stand at room temperature for a set period.

  • The mixture was then poured into ice water and extracted with chloroform.

  • The chloroform extract was washed with a saturated sodium bicarbonate solution and then with water.

  • The dried chloroform extract was concentrated, and the residue was purified by chromatography on a silica gel column to yield tetraacetylthis compound.

  • The acetyl groups were subsequently removed by hydrolysis to obtain this compound.

Chemical Properties and Structure Elucidation

The determination of this compound's structure was a significant achievement of classical natural product chemistry, relying on elemental analysis, chemical degradation, and the preparation of derivatives.

Table 2: Physicochemical Properties of this compound and its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Optical Rotation ([α]D)Reference
This compoundC₆H₁₃NO₄163.17162 (as HCl salt)-11.5° (as HCl salt)[4]
N-Acetylthis compoundC₈H₁₅NO₅205.21195-197-46° (in ethanol)[4]
Triacetylthis compoundC₁₂H₁₉NO₇289.28185-187+85° (in ethanol)[4]
Tetraacetylthis compoundC₁₄H₂₁NO₈331.32159-161+39.3° (in ethanol)[4]
Experimental Protocol: Periodate Oxidation of N-Acetylthis compound

Periodate oxidation was a key chemical degradation method used to determine the cyclic structure and stereochemistry of this compound.

Objective: To elucidate the structure of N-acetylthis compound through periodate oxidation.

Materials:

  • N-Acetylthis compound

  • Sodium metaperiodate (NaIO₄) solution

  • Sodium borohydride (NaBH₄)

  • Barium chloride solution

  • Standard analytical reagents for aldehyde and acid determination

Procedure:

  • A known quantity of N-acetylthis compound was dissolved in water and treated with a standardized solution of sodium metaperiodate.

  • The reaction was allowed to proceed in the dark at room temperature.

  • Aliquots were taken at various time intervals to monitor the consumption of periodate and the formation of formic acid and formaldehyde.

  • The consumption of one mole of periodate and the production of one mole of acetaldehyde indicated the presence of a 6-deoxy sugar structure.

  • The oxidation product was reduced with sodium borohydride.

  • The resulting polyol was hydrolyzed, and the products were analyzed to determine the stereochemical configuration of the hydroxyl and amino groups.

Experimental Protocol: Ninhydrin Degradation of this compound

The ninhydrin reaction was used to confirm the presence of a primary amino group and to degrade the amino sugar for further structural analysis.

Objective: To confirm the presence of a primary amino group and degrade this compound for structural analysis.

Materials:

  • This compound hydrochloride

  • Ninhydrin reagent (0.35g of ninhydrin in 100 ml ethanol)

  • Buffer solution (pH 5.5)

Procedure:

  • A solution of this compound hydrochloride was prepared in the buffer.

  • The ninhydrin reagent was added to the solution.

  • The mixture was heated in a boiling water bath for a specific time (e.g., 20 minutes).

  • The formation of a deep purple color (Ruhemann's purple) indicated a positive reaction for a primary amine.

  • The degradation products, including an aldehyde, were then isolated and characterized to provide further structural information.

G cluster_degradation Chemical Degradation cluster_derivatization Derivatization cluster_analysis Structural Analysis This compound This compound Periodate Periodate Oxidation This compound->Periodate Ninhydrin Ninhydrin Degradation This compound->Ninhydrin NAcetyl N-Acetylation This compound->NAcetyl Stereochem Stereochemistry Determination Periodate->Stereochem Ninhydrin->Stereochem OAcetyl O-Acetylation NAcetyl->OAcetyl Optical Optical Rotation OAcetyl->Optical Spectroscopy Spectroscopy (IR, NMR) OAcetyl->Spectroscopy Elemental Elemental Analysis Elemental->Stereochem Optical->Stereochem Spectroscopy->Stereochem

Caption: Logical relationships in the structure elucidation of this compound.

Biosynthesis of this compound

This compound biosynthesis in Streptomyces species originates from the primary metabolite GDP-D-mannose.[4][5] The pathway involves a series of enzymatic transformations encoded by a dedicated gene cluster, often found within the larger biosynthetic gene cluster of the polyene antibiotic.

The key enzymes involved in the biosynthesis of GDP-mycosamine are:

  • GDP-mannose 4,6-dehydratase (e.g., NysDIII): Catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose.[2][4]

  • GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/3-keto-reductase (Hypothetical): A proposed enzymatic step for the isomerization to GDP-3-keto-6-deoxy-D-mannose.

  • Aminotransferase (e.g., NysDII): Catalyzes the transamination at the C-3 position to form GDP-mycosamine.[2][4]

  • Glycosyltransferase (e.g., NysDI): Transfers the mycosaminyl moiety from GDP-mycosamine to the macrolide aglycone.[2][4]

G Fructose6P Fructose-6-Phosphate Mannose6P Mannose-6-Phosphate Fructose6P->Mannose6P PMM Mannose1P Mannose-1-Phosphate Mannose6P->Mannose1P PGM GDP_Mannose GDP-D-Mannose Mannose1P->GDP_Mannose GMP GDP_Keto_Deoxy GDP-4-keto-6-deoxy-D-mannose GDP_Mannose->GDP_Keto_Deoxy NysDIII GDP_3Keto_Deoxy GDP-3-keto-6-deoxy-D-mannose GDP_Keto_Deoxy->GDP_3Keto_Deoxy Isomerase (hypothetical) GDP_this compound GDP-Mycosamine GDP_3Keto_Deoxy->GDP_this compound NysDII Glycosylated_Polyene Glycosylated Polyene GDP_this compound->Glycosylated_Polyene Aglycone Polyene Aglycone Aglycone->Glycosylated_Polyene NysDI

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

The early discovery and isolation of this compound were crucial advancements in the field of natural product chemistry and antibiotic development. The classical methods of acid hydrolysis, chemical degradation, and derivative formation, while labor-intensive, successfully unveiled the structure of this unique amino sugar. This foundational knowledge not only enabled a deeper understanding of the mechanism of action of polyene antibiotics but also opened avenues for the semi-synthetic modification of these drugs to enhance their efficacy and reduce toxicity. The elucidation of the biosynthetic pathway now offers the potential for genetic engineering approaches to generate novel and improved antifungal agents. This guide serves as a valuable resource for researchers in understanding the historical context and the fundamental chemical and biological principles associated with this compound.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of D-Mycosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mycosamine, a naturally occurring 3-amino-3,6-dideoxy-D-mannopyranose, is a critical structural component of several clinically important polyene macrolide antifungal agents, including nystatin and amphotericin B. Its presence is essential for the biological activity of these drugs. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of D-mycosamine. Detailed experimental protocols for its isolation and characterization, based on foundational literature, are provided, alongside an elucidation of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

D-Mycosamine is an amino sugar with the systematic IUPAC name (2S,3S,4S,5S,6R)-4-amino-6-methyloxane-2,3,5-triol.[1] It is also commonly referred to as 3-amino-3,6-dideoxy-β-D-mannopyranose.[2] The molecular formula of D-mycosamine is C₆H₁₃NO₄, with a molar mass of 163.173 g·mol⁻¹.[2]

The stereochemistry of D-mycosamine has been established as that of a D-mannose derivative. Key stereochemical features include:

  • An amino group at the C-3 position.

  • The absence of a hydroxyl group at the C-6 position (a deoxy sugar).

  • A D-configuration, based on the orientation of the hydroxyl group at C-5.

The pyranose ring of D-mycosamine adopts a chair conformation. The precise stereochemical arrangement is crucial for its interaction with ergosterol in fungal cell membranes, a key aspect of the mechanism of action of polyene antibiotics.

Synonyms for D-Mycosamine include: [1][3]

  • 3-amino-3,6-dideoxy-α-D-manno-hexopyranose

  • 3-amino-3-desoxy-D-rhamnose

  • 3-amino-3,6-dideoxy-D-mannose

Physicochemical Properties

A summary of the known physicochemical properties of D-mycosamine and its common salt and derivative is presented in Table 1. Data for the free base form of D-mycosamine is limited in the literature, with most characterization performed on its more stable hydrochloride salt or N-acetyl derivative.

PropertyD-Mycosamine HydrochlorideN-Acetyl-D-mycosamine
Molecular Formula C₆H₁₃NO₄·HClC₈H₁₅NO₅
Molecular Weight 199.63 g/mol 205.21 g/mol
Melting Point 162 °C[4]195-197 °C[4]
Specific Rotation [α] -11.5° (in ethanol)[4]-46° (in ethanol)[4]
Appearance Prismatic rods from ethanol/ether[4]Needles from methanol/acetone[4]
Solubility Soluble in water.[5]Data not readily available.

Experimental Protocols

The isolation and structural elucidation of D-mycosamine were pioneering achievements in natural product chemistry. The following protocols are based on the methodologies described in the seminal works of Dutcher, Walters, and von Saltza.

Isolation of D-Mycosamine from Amphotericin B

This protocol is adapted from the work of Dutcher et al. and involves the acidic hydrolysis of the parent antibiotic.

Materials:

  • Amphotericin B

  • Concentrated Hydrochloric Acid (HCl)

  • Dowex 50 (H⁺ form) ion-exchange resin

  • Pyridine

  • Ethanol

  • Diethyl ether

Procedure:

  • A solution of Amphotericin B in concentrated HCl is heated under reflux for a specified period to hydrolyze the glycosidic bond linking D-mycosamine to the macrolide core.

  • The resulting hydrolysate, containing the D-mycosamine hydrochloride and the aglycone (amphoteronolide), is cooled and filtered to remove the precipitated aglycone.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in water and applied to a column of Dowex 50 (H⁺ form) ion-exchange resin.

  • The column is washed with water to remove any non-basic impurities.

  • The D-mycosamine is eluted from the column with an aqueous solution of pyridine.

  • The pyridine-containing eluate is concentrated to a syrup.

  • The D-mycosamine hydrochloride is crystallized from a mixture of ethanol and diethyl ether to yield prismatic rods.

Stereochemical Determination via N-Acetyl Derivative

The stereochemistry of D-mycosamine was confirmed by von Saltza et al. through the characterization of its N-acetyl derivative.

Materials:

  • D-Mycosamine hydrochloride

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Acetone

Procedure:

  • D-mycosamine hydrochloride is dissolved in a mixture of pyridine and acetic anhydride.

  • The reaction mixture is allowed to stand at room temperature to effect N-acetylation.

  • The solvents are removed under reduced pressure.

  • The resulting residue is purified by recrystallization from a mixture of methanol and acetone to yield N-acetyl-D-mycosamine as crystalline needles.

  • The melting point and specific rotation of the N-acetyl derivative are measured and compared to known standards to confirm the stereochemistry.

Biosynthesis of D-Mycosamine

The biosynthesis of D-mycosamine is a multi-step enzymatic process that begins with the common sugar nucleotide, GDP-D-mannose.[6][7] The proposed pathway involves the following key steps:

  • Dehydration: GDP-D-mannose is converted to GDP-4-keto-6-deoxy-D-mannose by the enzyme GDP-mannose 4,6-dehydratase.

  • Isomerization: A putative 3,4-isomerase is believed to catalyze the conversion of GDP-4-keto-6-deoxy-D-mannose to GDP-3-keto-6-deoxy-D-mannose.

  • Transamination: The final step involves a transamination reaction at the C-3 position, catalyzed by a mycosamine synthase (an aminotransferase), to yield GDP-D-mycosamine.

The activated GDP-D-mycosamine is then transferred to the macrolide aglycone by a glycosyltransferase.

D_Mycosamine_Biosynthesis cluster_0 D-Mycosamine Biosynthesis GDP-D-mannose GDP-D-mannose GDP-4-keto-6-deoxy-D-mannose GDP-4-keto-6-deoxy-D-mannose GDP-D-mannose->GDP-4-keto-6-deoxy-D-mannose GDP-mannose 4,6-dehydratase GDP-3-keto-6-deoxy-D-mannose GDP-3-keto-6-deoxy-D-mannose GDP-4-keto-6-deoxy-D-mannose->GDP-3-keto-6-deoxy-D-mannose putative 3,4-isomerase GDP-D-mycosamine GDP-D-mycosamine GDP-3-keto-6-deoxy-D-mannose->GDP-D-mycosamine This compound synthase (Aminotransferase)

References

The Enzymatic Odyssey: A Technical Guide to the Conversion of GDP-Mannose to Mycosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycosamine, a critical deoxyamino sugar moiety, is integral to the structure and potent antifungal activity of numerous polyene macrolide antibiotics, including the clinically significant amphotericin B and nystatin. The biosynthesis of this vital component from the precursor GDP-mannose is a multi-step enzymatic cascade. This technical guide provides an in-depth exploration of the core enzymatic steps, presenting available quantitative data, detailed experimental protocols, and visual representations of the biochemical pathway to aid researchers in understanding and potentially manipulating this crucial metabolic route for the development of novel antifungal agents.

The this compound Biosynthetic Pathway: An Overview

The conversion of GDP-mannose to GDP-mycosamine is a three-step process initiated by a dehydratase, followed by a putative isomerization, and culminating in a transamination reaction. The genes encoding the enzymes for this pathway are typically found within the biosynthetic gene clusters of this compound-containing polyene macrolides.

Mycosamine_Pathway GDP_Mannose GDP-D-Mannose Intermediate1 GDP-4-keto-6-deoxy-D-mannose GDP_Mannose->Intermediate1 NysDIII / AmphDIII (GDP-mannose 4,6-dehydratase) NAD+ dependent Intermediate2 GDP-3-keto-6-deoxy-D-mannose Intermediate1->Intermediate2 Spontaneous 3,4-isomerization GDP_this compound GDP-Mycosamine Intermediate2->GDP_this compound NysDII / AmphDII (Aminotransferase) PLP dependent NysDIII_Purification start Construct expression vector (e.g., pQE2 with N-terminal His-tag) with nysDIII gene transform Transform E. coli (e.g., BL21(DE3)) with the expression vector start->transform culture Grow E. coli culture to mid-log phase (OD600 ≈ 0.6) transform->culture induce Induce protein expression with IPTG (e.g., 1 mM) and incubate at 30°C for 4 hours culture->induce harvest Harvest cells by centrifugation induce->harvest lyse Resuspend cell pellet in lysis buffer and lyse cells by sonication harvest->lyse clarify Clarify lysate by centrifugation lyse->clarify purify Purify the His-tagged NysDIII using Ni-NTA affinity chromatography clarify->purify dialyze Dialyze the purified protein against a suitable storage buffer purify->dialyze analyze Analyze purity by SDS-PAGE dialyze->analyze Coupled_Assay Substrates GDP-D-Mannose L-Glutamate PLP Enzymes NysDIII NysDII Substrates->Enzymes Products GDP-Mycosamine α-Ketoglutarate Enzymes->Products

The Genetic Architecture of Mycosamine Biosynthesis in Actinomycetes: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Mycosamine, a 3-amino-3,6-dideoxy-D-mannose sugar, is a critical component of numerous clinically significant polyene macrolide antibiotics produced by actinomycetes, including amphotericin B and nystatin. The presence of this amino sugar is indispensable for the potent antifungal activity of these compounds. This technical guide provides a comprehensive overview of the genetic basis of this compound biosynthesis, detailing the core enzymatic steps, the impact of genetic manipulation on antibiotic production and activity, and the regulatory networks governing its synthesis. This document synthesizes critical data from foundational studies to offer detailed experimental protocols and visual pathways, serving as a vital resource for researchers aiming to engineer novel, more effective antifungal agents.

Core Genetic Locus and Biosynthetic Pathway

The biosynthesis of this compound is a conserved process in actinomycetes, encoded by a dedicated set of genes typically found within the larger polyketide synthase (PKS) gene cluster responsible for the production of the parent polyene antibiotic.

Key Biosynthetic Genes

A core triad of genes is consistently responsible for the synthesis and attachment of this compound. While their nomenclature varies between different antibiotic clusters, their enzymatic functions remain constant.

Enzyme Function Nystatin (S. noursei) Amphotericin (S. nodosus) Candicidin (S. griseus) Pimaricin (S. natalensis)
GDP-Mannose DehydrataseNysDIII[1][2][3][4]AmphDIII[3]CanM/FscMIII[3]PimJ[3]
AminotransferaseNysDII[1][2][3][4]AmphDII[5]CanA/FscMIIPimC[6]
GlycosyltransferaseNysDI[1][2][3][4]AmphDI[5]CanG/FscMI[3]PimK
The this compound Biosynthetic Pathway

The synthesis of GDP-mycosamine proceeds via a three-step enzymatic cascade, originating from the primary metabolite GDP-D-mannose.[3][6]

Mycosamine_Biosynthesis cluster_primary_metabolism Primary Metabolism cluster_mycosamine_pathway This compound Biosynthesis Pathway cluster_pks Post-PKS Modification Fructose_6P Fructose-6-Phosphate GDP_Mannose GDP-D-Mannose Fructose_6P->GDP_Mannose Multiple steps GDP_4_keto GDP-4-keto-6-deoxy-D-mannose GDP_Mannose->GDP_4_keto NysDIII / AmphDIII (GDP-Mannose Dehydratase) GDP_3_keto GDP-3-keto-6-deoxy-D-mannose GDP_4_keto->GDP_3_keto Isomerization (Proposed, spontaneous) GDP_this compound GDP-Mycosamine GDP_3_keto->GDP_this compound NysDII / AmphDII (Aminotransferase) Glycosylated_Polyene Glycosylated Polyene (e.g., Nystatin) GDP_this compound->Glycosylated_Polyene NysDI / AmphDI (Glycosyltransferase) Aglycone Polyene Aglycone (e.g., Nystatinolide) Aglycone->Glycosylated_Polyene

Caption: Proposed biosynthetic pathway for this compound and its attachment to the polyene aglycone.

The pathway initiates with the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose by a GDP-mannose 4,6-dehydratase (e.g., NysDIII).[1][3] This intermediate is then believed to undergo a 3,4-isomerization to yield GDP-3-keto-6-deoxy-D-mannose, a step that may occur spontaneously.[6] An aminotransferase (e.g., NysDII) subsequently catalyzes the addition of an amino group to form GDP-mycosamine.[6] Finally, a specific glycosyltransferase (e.g., NysDI) transfers the activated this compound sugar to the macrolactone core of the polyene antibiotic.[1][3]

Impact of Genetic Manipulation on Production and Bioactivity

Genetic inactivation of the this compound biosynthesis and attachment genes has profound effects on the production and biological activity of polyene macrolides. These studies unequivocally demonstrate the requirement of this compound for the therapeutic efficacy of these antibiotics.

Quantitative Production Data

Gene knockout studies lead to the accumulation of the aglycone precursor and a significant reduction or complete abolishment of the final glycosylated antibiotic.

Table 1: Production Titers in Wild-Type vs. Mutant Strains

Strain / Mutant Antibiotic Key Gene(s) Inactivated Production Titer (Wild-Type) Production Titer (Mutant) Fold Change Reference
S. nourseiNystatinnysDI (Glycosyltransferase)Not specified, but production restored to 55% of WT upon complementationNystatinolide produced, Nystatin abolished-[3]
S. nourseiNystatinnysDII (Aminotransferase)Not specified, but production restored to 40% of WT upon complementationNystatinolide produced, Nystatin abolished-[3]
S. nodosus ATCC14899Amphotericin B- (Wild-Type)~7.5 mg/g--[7]
S. nodosus ZJB2016050Amphotericin B- (High-yield mutant)-9.73 mg/g+30% vs WT[7]
S. nodosus ZJB 20130827Amphotericin B- (Wild-Type)~580 mg/L--[8][9]
S. nodosus N3Amphotericin B- (High-yield mutant)-5260 mg/L+907% vs WT[8][9]
Biological Activity Data

The removal of the this compound moiety dramatically reduces the antifungal and hemolytic activities of polyene antibiotics.

Table 2: Biological Activity of Nystatin vs. Nystatinolide

Compound Antifungal Activity (MIC against C. albicans) Hemolytic Activity (HC50) Reference
Nystatin0.5 - 2 µg/mL[2][10]25 µg/mL[3]
Nystatinolide (Aglycone)>128 µg/mL>250 µg/mL[3]

These data highlight that the aglycone (nystatinolide) possesses virtually no antifungal or hemolytic activity compared to the this compound-containing nystatin, confirming the sugar's critical role in interacting with fungal and mammalian cell membranes.[3]

Regulatory Control of this compound Biosynthesis

The expression of this compound biosynthesis genes is tightly regulated as part of the overall control of secondary metabolism in Streptomyces. This regulation occurs at the transcriptional level and is influenced by environmental signals and pathway-specific regulatory proteins.

Phosphate Repression

Inorganic phosphate is a well-established negative regulator of candicidin biosynthesis in S. griseus. High concentrations of phosphate (e.g., 7.5 mM) repress the transcription of biosynthetic genes, including those required for this compound synthesis.[7][11] This repression is mediated by a "phosphate control sequence" (pcs) found in the promoter regions of these genes.[12]

Hierarchical Regulatory Network

The candicidin biosynthetic gene cluster in Streptomyces sp. FR-008 contains a subcluster of four regulatory genes (fscR1, fscR2, fscR3, fscR4) that form a hierarchical network. Disruption of any of these genes abolishes candicidin production. Transcriptional analysis suggests a complex interplay where these regulators control the structural genes and each other, with fscR1 and fscR4 acting at a lower level in the cascade. This type of multi-layered regulation is likely conserved across other polyene biosynthetic pathways.

Regulatory_Network cluster_signals Environmental Signals cluster_regulators Regulatory Cascade cluster_genes Biosynthetic Genes Phosphate High Phosphate fscR_cluster fscR1, fscR2, fscR3, fscR4 Phosphate->fscR_cluster Repression PKS_genes Polyketide Synthase Genes fscR_cluster->PKS_genes Activation Mycosamine_genes This compound Biosynthesis Genes (canM, canA, canG) fscR_cluster->Mycosamine_genes Activation Other_genes Other Biosynthetic Genes fscR_cluster->Other_genes Activation

Caption: Simplified regulatory network for candicidin biosynthesis, including this compound genes.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.

Gene Inactivation in Streptomyces (PCR-Targeting Method)

This protocol outlines a general workflow for creating in-frame gene deletions in Streptomyces species, essential for functional analysis of the this compound genes.

Gene_Inactivation_Workflow Start Start Design_Primers 1. Design Primers (Flanking gene of interest) Start->Design_Primers Amplify_Cassette 2. PCR Amplify Disruption Cassette (e.g., apramycin resistance) Design_Primers->Amplify_Cassette Electroporate_Ecoli 4. Electroporate Cassette into E. coli carrying cosmid & λ-red system Amplify_Cassette->Electroporate_Ecoli Isolate_Cosmid 3. Isolate Cosmid (Containing target gene cluster) Isolate_Cosmid->Electroporate_Ecoli Select_Recombinants 5. Select for Recombinant Cosmids (e.g., on apramycin plates) Electroporate_Ecoli->Select_Recombinants Verify_Cosmid 6. Verify Mutant Cosmid (Restriction digest, PCR) Select_Recombinants->Verify_Cosmid Conjugate_Streptomyces 7. Intergeneric Conjugation (E. coli to Streptomyces) Verify_Cosmid->Conjugate_Streptomyces Select_Exconjugants 8. Select for Single Crossover (e.g., apramycin resistance) Conjugate_Streptomyces->Select_Exconjugants Screen_Double_Crossover 9. Screen for Double Crossover (Loss of vector marker, e.g., kanamycin sensitivity) Select_Exconjugants->Screen_Double_Crossover Confirm_Deletion 10. Confirm Deletion Mutant (PCR, Southern Blot) Screen_Double_Crossover->Confirm_Deletion Analyze_Phenotype 11. Phenotypic Analysis (HPLC, Bioassays) Confirm_Deletion->Analyze_Phenotype End End Analyze_Phenotype->End

Caption: Workflow for gene inactivation in Streptomyces using PCR-targeting.

Heterologous Expression and Purification of NysDIII from E. coli
  • Cloning: Amplify the nysDIII gene from S. noursei genomic DNA and clone it into an E. coli expression vector (e.g., pQE2 for an N-terminal His-tag or a FLAG-tag vector).

  • Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.5-0.6.

  • Induction: Induce protein expression by adding IPTG (isopropyl-β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1.0 mM and continue incubation at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication or high-pressure homogenization.

  • Purification: Centrifuge the lysate to pellet cell debris. Purify the soluble NysDIII protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged protein or anti-FLAG M2 affinity gel for FLAG-tagged protein).

  • Verification: Confirm the purity and size of the recombinant protein using SDS-PAGE.

In Vitro Assay for GDP-D-Mannose 4,6-Dehydratase (NysDIII) Activity

This assay measures the formation of the product GDP-4-keto-6-deoxy-D-mannose, which has a characteristic absorbance at 320 nm after alkali treatment.[3]

  • Reaction Mixture Preparation: Prepare the assay mixture in a total volume of 75 µL containing:

    • 0.25 M KH2PO4 / 0.25 M Na2HPO4 (final pH 7.5)

    • 4 mM Dithiothreitol (DTT)

    • 12 mM EDTA

    • 1.3 mM GDP-D-mannose (substrate)

    • 0.1 - 1.0 µg of purified NysDIII enzyme

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by heating at 100°C for 2 minutes.

  • Alkali Treatment: Add 700 µL of 0.1 M NaOH and incubate for 20 minutes at 37°C to induce the formation of a chromophore from the keto-sugar product.

  • Measurement: Measure the absorbance of the solution at 320 nm using a spectrophotometer. The increase in absorbance is proportional to the enzyme activity.

General Protocol for Aminotransferase (e.g., NysDII) Activity Assay

While a specific published protocol for NysDII is not available, a general coupled spectrophotometric assay can be adapted. This assay typically measures the conversion of an amino donor and a keto-acid acceptor.

  • Principle: The aminotransferase converts GDP-3-keto-6-deoxy-D-mannose and an amino donor (e.g., L-glutamate) into GDP-mycosamine and α-ketoglutarate. The production of α-ketoglutarate can be coupled to the oxidation of NADH by glutamate dehydrogenase, which is monitored as a decrease in absorbance at 340 nm.

  • Reaction Mixture:

    • Phosphate or HEPES buffer (pH 7.5-8.0)

    • GDP-3-keto-6-deoxy-D-mannose (substrate)

    • L-glutamate (amino donor)

    • Pyridoxal-5'-phosphate (PLP) (cofactor)

    • NADH

    • Glutamate dehydrogenase (coupling enzyme)

    • Purified aminotransferase (e.g., NysDII)

  • Procedure:

    • Combine all reagents except the aminotransferase in a cuvette and incubate to establish a baseline rate.

    • Initiate the reaction by adding the purified aminotransferase.

    • Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the aminotransferase activity.

Conclusion and Future Directions

The genetic and biochemical framework for this compound biosynthesis is well-established, providing a solid foundation for the bioengineering of polyene macrolides. The core set of dehydratase, aminotransferase, and glycosyltransferase enzymes represents prime targets for genetic manipulation. Future research should focus on the detailed kinetic characterization of the aminotransferase and isomerase enzymes, elucidating the intricate regulatory networks in different producer strains, and exploring the substrate flexibility of the glycosyltransferase to attach alternative sugar moieties. Such efforts will pave the way for the creation of novel antifungal agents with improved therapeutic indices, addressing the pressing clinical need for safer and more effective treatments for systemic fungal infections.

References

The Natural Diversity of Mycosamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Mycosamine, a 3-amino-3,6-dideoxy-D-mannose sugar, is a critical component of numerous polyene macrolide antimycotics, a class of potent antifungal agents. Its presence is fundamental to the biological activity of these compounds, and derivatives of this compound are a subject of intense research to develop new antifungal drugs with improved efficacy and reduced toxicity. This guide provides an in-depth exploration of the natural diversity of this compound derivatives, their biosynthesis, and the methodologies used for their study.

Biosynthesis of this compound

The biosynthesis of D-mycosamine is proposed to originate from GDP-D-mannose.[1] The biosynthetic gene clusters for several polyene macrolides, such as nystatin and amphotericin, contain genes encoding the necessary enzymes for this transformation.[1][2] The pathway involves a series of enzymatic steps, including dehydration and transamination, to yield the final this compound moiety that is then attached to the macrolide core.

The proposed biosynthetic pathway for this compound commences with GDP-mannose.[1][2][3] Key enzymes involved in this process are GDP-mannose 4,6-dehydratase, which catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose.[2][4] Subsequent steps are believed to involve isomerization and a transamination reaction to introduce the amino group at the C-3 position.[3] The final activated sugar, presumably GDP-mycosamine, is then transferred to the polyene macrolide aglycone by a glycosyltransferase.[2][5]

Mycosamine_Biosynthesis GDP_Mannose GDP-D-Mannose Intermediate_1 GDP-4-keto-6-deoxy-D-mannose GDP_Mannose->Intermediate_1 GDP-mannose 4,6-dehydratase (e.g., NysDIII) Intermediate_2 GDP-3-keto-6-deoxy-D-mannose Intermediate_1->Intermediate_2 3,4-ketoisomerase (postulated) GDP_this compound GDP-D-Mycosamine Intermediate_2->GDP_this compound this compound synthase (transaminase, e.g., NysDII) Glycosylated_Polyene Glycosylated Polyene (e.g., Nystatin, Amphotericin B) GDP_this compound->Glycosylated_Polyene Glycosyltransferase (e.g., NysDI) Aglycone Polyene Macrolide Aglycone Aglycone->Glycosylated_Polyene

Proposed biosynthetic pathway of D-mycosamine.

Natural and Semi-Synthetic Derivatives

The natural diversity of this compound derivatives arises from both the attachment of additional sugar moieties and modifications to the this compound itself. Furthermore, the amino group of this compound serves as a prime target for semi-synthetic modifications to generate novel derivatives with enhanced pharmacological properties.[6][7]

Data on Selected this compound Derivatives

The following table summarizes the biological activity of selected this compound derivatives. The data is compiled from various sources and is intended for comparative purposes.

CompoundModificationTarget OrganismActivity (MIC/IC50)Hemolytic Activity (HC50)Reference
Amphotericin BParent CompoundCandida albicans0.25-1.0 µg/mL~2-5 µg/mL[6][8]
Nystatin A1Parent CompoundCandida albicans1-4 µg/mL~20-50 µg/mL[7]
DMR005N-(AEEA)5-AmBCandida albicans0.5-2.0 µg/mL> 50 µg/mL[8]
2GL-glutamic acid salt of 2-(N,N-dimethylamino)ethylamide of 28,29-didehydronystatin A1Candida albicansNot specifiedConsiderably less toxic than AmB[7]
16-descarboxyl-16-methyl AmBBiosynthetically modifiedNot specifiedRetained antifungal activityReduced hemolytic activity[9][10]

Experimental Protocols

General Protocol for the Synthesis of N-Acyl this compound Derivatives

The following is a generalized protocol for the acylation of the this compound amino group in a polyene macrolide like amphotericin B.

  • Protection of Carboxyl Group (Optional but Recommended): To prevent side reactions, the exocyclic carboxyl group of the polyene macrolide can be protected, for example, by esterification.

  • Activation of the Acylating Agent: The carboxylic acid to be coupled to the this compound is activated using a suitable coupling agent (e.g., HATU, HBTU) in an aprotic solvent like DMF or DMSO.

  • Coupling Reaction: The polyene macrolide (with or without a protected carboxyl group) is dissolved in an appropriate solvent and added to the activated acylating agent. A non-nucleophilic base (e.g., DIPEA) is added to facilitate the reaction. The reaction is typically stirred at room temperature for several hours to overnight.

  • Deprotection (if applicable): If a protecting group was used, it is removed under appropriate conditions.

  • Purification: The crude product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Isolation and Purification of this compound Derivatives

A general workflow for the isolation and characterization of this compound derivatives from natural sources or synthetic reactions is outlined below.

Experimental_Workflow Start Fermentation Broth or Crude Reaction Mixture Extraction Solvent Extraction (e.g., methanol, butanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Reversed-Phase HPLC Crude_Extract->Purification Pure_Compound Purified Derivative Purification->Pure_Compound Structure_Elucidation Structural Elucidation Pure_Compound->Structure_Elucidation Bioassay Biological Evaluation Pure_Compound->Bioassay NMR NMR Spectroscopy (1H, 13C, COSY, etc.) Structure_Elucidation->NMR MS Mass Spectrometry (HR-ESI-MS) Structure_Elucidation->MS Antifungal Antifungal Activity (MIC determination) Bioassay->Antifungal Toxicity Toxicity Assays (e.g., Hemolysis, Cytotoxicity) Bioassay->Toxicity

General workflow for isolation and characterization.
Characterization Techniques

  • High-Performance Liquid Chromatography (HPLC): A crucial technique for the purification and analysis of this compound derivatives.[11][12] A reversed-phase C18 column is commonly used with a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid. Detection is typically performed using a UV-Vis detector, monitoring the characteristic polyene absorption maxima.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact molecular weight and elemental composition of the derivatives.[12][13] Electrospray ionization (ESI) is a common ionization technique for these molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural elucidation of novel derivatives.[14][15][16] These techniques allow for the determination of the connectivity of atoms and the stereochemistry of the molecule.

Mechanism of Action and Signaling

The primary mechanism of action of this compound-containing polyenes is the disruption of the fungal cell membrane.[1] These molecules have a higher affinity for ergosterol, the main sterol in fungal membranes, than for cholesterol in mammalian membranes, which is the basis for their selective toxicity.[1][6]

Two main models for the action of these drugs have been proposed:

  • Pore Formation: The classic model suggests that several polyene molecules bind to ergosterol and assemble into a barrel-like structure that forms a pore or channel through the membrane.[5][17] This channel disrupts the membrane's integrity, leading to the leakage of essential ions (e.g., K⁺) and small molecules, ultimately causing cell death.[1]

  • Ergosterol Sequestration: A more recent model proposes that the polyenes form large, extramembranous aggregates that extract ergosterol from the fungal membrane.[3][6] The depletion of ergosterol disrupts the structure and function of the membrane, leading to cell death.

While not a classical signaling pathway, the disruption of membrane potential and ion homeostasis can trigger downstream cellular stress responses, including the production of reactive oxygen species (ROS), which contribute to the fungicidal activity.[5]

Mechanism_of_Action cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Sequestration Ergosterol Sequestration Ergosterol->Sequestration Membrane Lipid Bilayer AmB This compound Derivative (e.g., Amphotericin B) AmB->Ergosterol Binds to Leakage Ion Leakage (K+) Pore->Leakage Death Fungal Cell Death Sequestration->Death ROS Oxidative Stress (ROS) Leakage->ROS Leakage->Death ROS->Death

Mechanisms of action of this compound derivatives.

Conclusion

The study of this compound derivatives is a vibrant field in the quest for new and improved antifungal therapies. Understanding their natural diversity, biosynthesis, and mechanism of action is crucial for the rational design of novel compounds. The methodologies outlined in this guide provide a framework for the synthesis, isolation, and characterization of these important molecules, paving the way for future drug development efforts.

References

The Foundational Role of Mycosamine in the Antifungal Activity of Polyene Macrolides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycosamine, a deoxyamino sugar, is a critical structural component of polyene macrolide antibiotics, a class of potent antifungal agents that includes clinically significant drugs such as Amphotericin B and Nystatin. Foundational research has unequivocally demonstrated that the this compound moiety is not merely a structural accessory but is indispensable for the primary antifungal mechanism of these compounds. Its presence is directly linked to the ability of polyene macrolides to bind to ergosterol, the principal sterol in fungal cell membranes. This interaction leads to the formation of transmembrane channels, resulting in ion leakage, disruption of cellular homeostasis, and ultimately, fungal cell death. This technical guide provides an in-depth review of the core research establishing the antifungal properties of this compound, including quantitative data on its impact on antifungal potency, detailed experimental protocols for key assays, and a visualization of the molecular and cellular pathways involved in its mechanism of action.

Introduction

Polyene macrolide antibiotics have been a cornerstone of antifungal therapy for decades, valued for their broad spectrum of activity.[1] These molecules are characterized by a large macrolide ring with a series of conjugated double bonds and a hydroxylated region.[1] A key feature of many potent polyenes is the glycosidic linkage of the rare amino sugar, this compound, to the macrolide core.[2] Early structure-activity relationship studies suggested the importance of this sugar, but it is through more recent and detailed molecular investigations that its foundational role has been fully elucidated. This guide will synthesize the pivotal research that has defined our understanding of this compound's contribution to the antifungal efficacy of this important class of drugs.

The Central Role of this compound in Ergosterol Binding

The primary mechanism of action of this compound-containing polyene macrolides is their specific interaction with ergosterol in the fungal cell membrane.[1] This binding is a prerequisite for the subsequent disruption of membrane integrity. Foundational studies have shown that the this compound moiety is essential for this initial binding event. Deletion or modification of this compound dramatically reduces the affinity of the polyene for ergosterol, rendering the antibiotic ineffective.[3] This specificity for ergosterol over cholesterol, the predominant sterol in mammalian cell membranes, is a key factor in the selective toxicity of these drugs against fungi.[4]

Quantitative Impact of this compound on Antifungal Potency

The definitive evidence for this compound's importance comes from quantitative antifungal susceptibility testing. By comparing the activity of the parent polyene with its this compound-lacking counterpart (the aglycone, e.g., nystatinolide or amphoteronolide B), researchers have demonstrated a stark difference in antifungal potency.

Table 1: Minimum Inhibitory Concentration (MIC) Data Demonstrating the Importance of this compound

CompoundFungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Citation(s)
NystatinCandida albicans0.625 - 1.25--[5]
NystatinolideCandida albicans-60-[6]
10-deoxynystatinolideCandida albicans-20-[6]

Table 2: In Vitro Antifungal Activity of Amphotericin B (a this compound-containing Polyene) against Pathogenic Fungi

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Citation(s)
Aspergillus fumigatus0.12 - 211[7]
Aspergillus flavus0.12 - 212[7]
Aspergillus niger0.12 - 211[7]
Aspergillus terreus0.12 - 222[7]
Cryptococcus neoformans0.25 - 111[3][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research on this compound's antifungal properties.

Synthesis of this compound-Deficient Polyene Macrolides (e.g., Amphoteronolide B)

The generation of this compound-deficient polyenes is a critical experimental step to directly assess the sugar's contribution to antifungal activity. While the total synthesis of amphoteronolide B is a complex, multi-step process, a conceptual overview based on published synthetic strategies is presented below.[9][10][11]

Conceptual Workflow for the Synthesis of Amphoteronolide B:

  • Retrosynthetic Analysis: The complex macrolide structure of amphoteronolide B is disconnected into smaller, more synthetically accessible fragments. Key disconnections often occur at ester linkages and carbon-carbon bonds that can be formed through reliable coupling reactions.

  • Stereocontrolled Synthesis of Key Building Blocks: Each fragment is synthesized with precise control over its stereochemistry, often employing chiral pool starting materials or asymmetric synthesis techniques.

  • Fragment Coupling: The synthesized fragments are sequentially coupled using reactions such as Horner-Wadsworth-Emmons olefination to form the polyene chain and esterification or macrolactonization to close the macrolide ring.

  • Deprotection and Final Assembly: Protecting groups used to mask reactive functional groups during the synthesis are removed in the final stages to yield the target amphoteronolide B.

G cluster_0 Retrosynthesis cluster_1 Synthesis of Fragments cluster_2 Assembly cluster_3 Final Product Amphoteronolide_B Amphoteronolide_B Fragment_A Fragment_A Amphoteronolide_B->Fragment_A Disconnection Fragment_B Fragment_B Amphoteronolide_B->Fragment_B Disconnection Fragment_C Fragment_C Amphoteronolide_B->Fragment_C Disconnection Coupled_Fragments Coupled_Fragments Fragment_A->Coupled_Fragments Coupling Reactions Fragment_B->Coupled_Fragments Coupling Reactions Chiral_Pool Chiral_Pool Chiral_Pool->Fragment_A Asymmetric Synthesis Chiral_Pool->Fragment_B Asymmetric Synthesis Chiral_Pool->Fragment_C Asymmetric Synthesis Linear_Precursor Linear_Precursor Coupled_Fragments->Linear_Precursor Further Coupling Macrolide_Ring Macrolide_Ring Linear_Precursor->Macrolide_Ring Macrolactonization Final_Amphoteronolide_B Final_Amphoteronolide_B Macrolide_Ring->Final_Amphoteronolide_B Deprotection

Caption: Conceptual workflow for the total synthesis of Amphoteronolide B.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum:

    • The fungal isolate is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a pure culture.

    • A suspension of fungal conidia or yeast cells is prepared in sterile saline with 0.05% Tween 80.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • The suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[9]

  • Preparation of Antifungal Agent Dilutions:

    • A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the antifungal agent are prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the antifungal dilutions is inoculated with the prepared fungal suspension.

    • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

    • The plate is incubated at 35°C for 24-72 hours, depending on the fungal species.[12]

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% for azoles and ≥90-100% for polyenes) compared to the growth control.[12][13]

G Start Start: Pure Fungal Culture Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Adjust_Turbidity Adjust Turbidity (0.5 McFarland) Prep_Inoculum->Adjust_Turbidity Dilute_Inoculum Dilute in RPMI 1640 Adjust_Turbidity->Dilute_Inoculum Inoculate_Plate Inoculate Plate with Fungal Suspension Dilute_Inoculum->Inoculate_Plate Prep_Antifungal Prepare Antifungal Dilutions in 96-well plate Prep_Antifungal->Inoculate_Plate Incubate Incubate at 35°C (24-72h) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with growth inhibition) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for the broth microdilution MIC assay.

Signaling Pathways and Downstream Effects of this compound-Mediated Antifungal Action

The binding of this compound-containing polyenes to ergosterol initiates a cascade of events that ultimately leads to fungal cell death. The primary consequence is the formation of transmembrane pores or channels, leading to the leakage of essential ions, particularly K⁺, and small organic molecules.[4][13] However, recent research has revealed that the downstream effects are more complex than simple membrane permeabilization.

The interaction with ergosterol and subsequent membrane disruption can trigger an apoptotic-like programmed cell death pathway in fungi.[6][14] This is characterized by the production of reactive oxygen species (ROS), DNA fragmentation, and the externalization of phosphatidylserine.[6][14][15] The induction of oxidative stress appears to be a key component of the fungicidal activity of these compounds.[5]

G Mycosamine_Polyene This compound-Containing Polyene Membrane_Binding Binding to Ergosterol Mycosamine_Polyene->Membrane_Binding Ergosterol Ergosterol in Fungal Membrane Ergosterol->Membrane_Binding Pore_Formation Transmembrane Pore Formation Membrane_Binding->Pore_Formation ROS_Production Reactive Oxygen Species (ROS) Production Membrane_Binding->ROS_Production Ion_Leakage K+ and Ion Leakage Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Apoptosis Apoptotic Cascade Activation ROS_Production->Apoptosis Apoptosis->Cell_Death

Caption: Signaling pathway of this compound-mediated antifungal action.

Conclusion

The foundational research on this compound's role in the antifungal activity of polyene macrolides has provided a clear and compelling picture of its importance. The this compound moiety is essential for the initial and critical step of binding to ergosterol in the fungal cell membrane. Without this interaction, the potent fungicidal cascade of membrane permeabilization and induction of apoptosis is not initiated. This understanding has significant implications for the future development of new antifungal agents. Strategies aimed at enhancing the interaction between the this compound moiety and ergosterol, or the development of novel molecules that mimic this interaction, hold promise for the creation of more effective and less toxic antifungal therapies. A thorough comprehension of these fundamental principles is therefore essential for researchers and professionals working in the field of antifungal drug discovery and development.

References

Methodological & Application

Application Note: A Protocol for the Extraction and Analysis of Mycosamine from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycosamine is a deoxyaminohexose sugar moiety found in many polyene macrolide antibiotics, such as nystatin and amphotericin B.[1][2] These antifungal agents are of significant clinical importance, and the this compound component is crucial for their biological activity.[1][2] The sugar is understood to play a key role in the binding of the antibiotic to ergosterol in the fungal cell membrane, which leads to the formation of pores and subsequent cell death.[3] The extraction and analysis of this compound are essential for understanding the biosynthesis of these antibiotics, developing new derivatives with improved efficacy or reduced toxicity, and for quality control in fermentation and drug manufacturing processes.

This application note provides a detailed protocol for the extraction of this compound from fungal cultures, specifically those producing polyene macrolide antibiotics (e.g., Streptomyces noursei). The process involves the extraction of the parent antibiotic, followed by chemical hydrolysis to release the this compound moiety, and subsequent purification and analysis.

Experimental Protocols

This procedure is divided into four main stages:

  • Extraction of this compound-Containing Polyene Macrolides

  • Acid Hydrolysis for this compound Cleavage

  • Purification of this compound

  • Analysis and Quantification

Protocol 1: Extraction of Polyene Macrolides

This protocol describes the extraction of the this compound-containing parent compound from the fungal biomass. Polyene macrolides have low water solubility and are often found associated with the mycelial pellet.[4]

Materials and Reagents:

  • Fungal culture broth (e.g., Streptomyces sp.)

  • Methanol (MeOH)

  • Centrifuge and appropriate tubes

  • Rotary evaporator

  • Freeze-dryer (Lyophilizer)

Methodology:

  • Harvest Biomass: At the end of the fermentation period (e.g., 5 days), centrifuge the entire culture broth to pellet the fungal cells, undissolved medium components, and the precipitated polyenes.[4]

  • Solvent Extraction: Discard the supernatant. The pellet containing the target compounds can be frozen at -20°C for storage or used immediately.[4] Resuspend the pellet thoroughly in methanol. A common ratio is 1:10 (pellet weight:solvent volume).

  • Agitation: Agitate the methanol suspension vigorously for several hours (e.g., 4-6 hours) at room temperature to ensure complete extraction of the polyenes into the solvent.

  • Clarification: Centrifuge the suspension again to pellet the cell debris. Carefully collect the methanol supernatant, which now contains the crude polyene extract.

  • Concentration: Concentrate the methanol extract in vacuo using a rotary evaporator until the solvent is fully removed.

  • Drying: The resulting crude extract can be freeze-dried to obtain a stable powder for storage before proceeding to the hydrolysis step.

Protocol 2: Acid Hydrolysis for this compound Cleavage

This protocol uses acid hydrolysis to break the β-glycosidic bond that links this compound to the macrolide ring.[1]

Materials and Reagents:

  • Crude polyene macrolide extract (from Protocol 1)

  • Hydrochloric acid (HCl), e.g., 2 M to 6 M

  • Sodium hydroxide (NaOH) for neutralization

  • pH meter or pH strips

  • Heating block or water bath

Methodology:

  • Dissolution: Dissolve a known quantity of the crude polyene extract in an appropriate concentration of HCl.

  • Hydrolysis Reaction: Heat the mixture at a controlled temperature (e.g., 90-100°C) for a defined period (e.g., 2-4 hours). The optimal acid concentration, temperature, and time will vary depending on the specific polyene and should be optimized.

  • Cooling: After the incubation period, cool the reaction mixture to room temperature.

  • Neutralization: Carefully neutralize the hydrolysate by adding NaOH solution dropwise while monitoring the pH. Adjust the final pH to approximately 7.0.

  • Precipitate Removal: Neutralization may cause the aglycone (the macrolide ring) and other acid-insoluble materials to precipitate. Centrifuge the mixture and collect the supernatant, which contains the water-soluble this compound.

Protocol 3: Purification of this compound

The crude this compound in the neutralized hydrolysate can be purified using chromatographic techniques.

Materials and Reagents:

  • Neutralized hydrolysate (from Protocol 2)

  • Activated charcoal

  • Cation-exchange chromatography column (e.g., Dowex 50W-X8)

  • Ammonia solution (for elution)

  • Deionized water

Methodology:

  • Decolorization: Add activated charcoal to the hydrolysate supernatant to remove pigments and other impurities. Stir for 30-60 minutes, then filter to remove the charcoal.

  • Ion-Exchange Chromatography: a. Load the decolorized supernatant onto a pre-equilibrated cation-exchange column. b. Wash the column extensively with deionized water to remove neutral sugars and salts. c. Elute the bound this compound (an amino sugar) using a gradient or step-wise increase of ammonia solution (e.g., 0.5 M to 2 M).

  • Fraction Collection and Analysis: Collect fractions and monitor for the presence of this compound using a suitable method (e.g., thin-layer chromatography or a colorimetric assay).

  • Concentration: Pool the this compound-containing fractions and remove the ammonia and water under vacuum to yield the purified this compound.

Analysis and Quantification

This compound can be identified and quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Analysis

HPLC is a reliable method for quantifying amino sugars.[5] Analysis can be performed on reversed-phase columns (e.g., C8 or C18) after a derivatization step, or on specialized columns designed for polar compounds.[6][7]

  • Column: C8 or C18 reversed-phase column.[6]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4.0) is often effective.[1][4]

  • Detection: UV detection can be used if this compound is derivatized with a UV-active tag. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are also suitable.

  • Standard: A pure this compound standard is required for accurate quantification.

GC-MS Analysis

GC-MS provides high sensitivity and structural confirmation but requires derivatization to make the polar this compound volatile.[8]

Derivatization Protocol (Silylation):

  • Dry the purified this compound sample completely.

  • Add a silylation reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).

  • Heat the reaction mixture (e.g., 70°C for 30 minutes) to form the trimethylsilyl (TMS) derivative of this compound.

  • The derivatized sample can then be directly injected into the GC-MS.

GC-MS Conditions:

  • Column: A medium polarity column, such as one with a Poly(Diphenyl 35%)/Dimethylsiloxane 65%) phase.

  • Detection: Mass spectrometry in selected-ion-monitoring (SIM) mode can be used for sensitive detection and quantification.[8]

Data Presentation

Quantitative data for this compound extraction is scarce in the literature. The yield is highly dependent on the fungal strain, culture conditions, and the efficiency of the hydrolysis and purification steps. The following table provides example parameters derived from protocols for related amino sugars.

ParameterCondition/ValueReference / Note
Hydrolysis
Acid TypeHydrochloric Acid (HCl)A common choice for cleaving glycosidic bonds.
Acid Concentration2 M - 6 MOptimization is required. Higher concentrations can lead to degradation.
Temperature90 - 100 °CHigher temperatures accelerate the reaction but also risk degradation of the released sugar.
Time2 - 6 hoursReaction progress should be monitored to determine the optimal time for maximal yield without degradation.
Analysis
HPLC ColumnC8 or C18C8 columns have shown good separation for similar compounds.[6][7]
GC-MS DerivatizationSilylation (e.g., BSTFA)A common method to increase the volatility of polar molecules like amino sugars for GC analysis.

Experimental Workflow Diagram

The entire process from fungal culture to the analysis of this compound is summarized in the workflow diagram below.

Mycosamine_Extraction_Workflow cluster_0 Upstream Processing cluster_1 Extraction & Hydrolysis cluster_2 Purification & Analysis A Fungal Fermentation (e.g., Streptomyces sp.) B Harvest Biomass (Centrifugation) A->B C Methanol Extraction of Polyene Macrolides B->C D Crude Polyene Extract C->D E Acid Hydrolysis (e.g., HCl, 100°C) D->E F Neutralized Hydrolysate (this compound + Byproducts) E->F G Purification (Ion-Exchange Chromatography) F->G H Purified this compound G->H I Analysis & Quantification H->I J HPLC (with Derivatization) GC-MS (with Derivatization) I->J

References

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Mycosamine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of mycosamine in biological samples. This compound, a critical amino sugar component of several polyene macrolide antibiotics such as nystatin and amphotericin, plays a significant role in their antifungal activity.[1][2] The ability to accurately quantify this compound is essential for research in drug development, biosynthesis studies, and pharmacokinetics. This method employs a simple protein precipitation step followed by pre-column derivatization to enhance chromatographic retention and detection sensitivity. The subsequent analysis by HPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and accuracy.

Introduction

This compound (3-amino-3,6-dideoxy-D-mannose) is a deoxyaminohexose found in a variety of important antifungal agents.[1][2] Its presence is often crucial for the therapeutic efficacy of these compounds. Therefore, a robust analytical method for its quantification is highly valuable for researchers in medicinal chemistry, microbiology, and pharmacology. Traditional methods for sugar analysis can lack the sensitivity and specificity required for complex biological matrices. HPLC coupled with tandem mass spectrometry offers superior performance for such applications.[3] This method is based on established protocols for the analysis of structurally similar amino sugars, such as glucosamine, and has been adapted for the specific quantification of this compound.[4][5]

Experimental Protocols

Materials and Reagents
  • This compound Hydrochloride: Reference Standard

  • Isotopically Labeled Internal Standard (IS): e.g., ¹³C₆-Mycosamine or a structurally similar labeled amino sugar like D-[1-¹³C]glucosamine.

  • Acetonitrile (ACN): LC-MS Grade

  • Methanol (MeOH): LC-MS Grade

  • Formic Acid (FA): LC-MS Grade

  • Ammonium Acetate: LC-MS Grade

  • o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA): Derivatizing agent

  • Borate Buffer (0.05 M, pH 9.3)

  • Ultrapure Water

  • Blank Biological Matrix: (e.g., Human Plasma, cell culture supernatant)

Instrumentation
  • Liquid Chromatograph: A system capable of delivering reproducible gradients at high pressure.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in ultrapure water.

  • Working Solutions: Perform serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality controls.

  • Calibration Standards and QC Samples: Spike the blank biological matrix with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation
  • To a 100 µL aliquot of the plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add a fixed amount of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Add 350 µL of 0.05 M borate buffer (pH 9.3).

  • Add 150 µL of the OPA/3-MPA derivatizing reagent.

  • Incubate the mixture at 25°C for 15 minutes in the dark.[4]

  • The sample is now ready for injection into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

HPLC Parameters

ParameterValue
Column Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.2% Ammonium Acetate and 0.1% Formic Acid in Water
Mobile Phase B Methanol
Flow Rate 1.0 mL/min
Gradient 0.0-1.0 min (45% B), 1.0-2.5 min (45-95% B), 2.5-4.9 min (95% B), 4.9-5.0 min (95-45% B), 5.0-6.5 min (45% B)[4]
Injection Volume 25 µL
Column Temperature 40°C
Autosampler Temp. 4°C

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions (Hypothetical - requires experimental optimization)

Since this compound has the same molecular weight as glucosamine, the precursor ion will be the same. The product ions for the derivatized this compound need to be determined experimentally but are likely to be similar to those of derivatized glucosamine.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound-OPA DerivativeTo be determinedTo be determinedTo be determined
Internal Standard-OPA DerivativeTo be determinedTo be determinedTo be determined

Note: The exact m/z values for the derivatized precursor and product ions will depend on the derivatizing agent used. For the proposed OPA/3-MPA derivatization, the resulting molecule will have a different mass than the underivatized this compound.

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on typical results for similar amino sugar analyses.[4][5]

Table 1: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
This compound10 - 5000> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Precision (%RSD)Accuracy (%Bias)
Low30< 15± 15
Medium300< 15± 15
High3000< 15± 15

Table 3: Recovery

AnalyteSpiked Concentration (ng/mL)Recovery (%)
This compound50> 85
This compound1000> 85

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) (Plasma, QC, Standard) add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (300 µL cold ACN) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge (16,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant add_buffer Add Borate Buffer (350 µL) supernatant->add_buffer derivatize Add Derivatizing Agent (150 µL) Incubate (25°C, 15 min) add_buffer->derivatize injection Inject 25 µL into HPLC derivatize->injection separation Chromatographic Separation (Reversed-Phase C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection quantification Quantification (Peak Area Ratio vs. Concentration) detection->quantification

Caption: Experimental workflow for HPLC-MS/MS quantification of this compound.

Conclusion

This application note provides a detailed protocol for the quantification of this compound in biological matrices using HPLC-MS/MS. The method is based on established analytical principles for amino sugars and offers high sensitivity, specificity, and throughput. While the MS/MS parameters require optimization for the specific derivatized this compound molecule, the outlined procedure provides a robust framework for researchers in drug development and related scientific fields.

References

Application Notes and Protocols: Mycosamine as a Biomarker for Fungal Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosamine is a deoxyamino sugar that is a key component of several polyene macrolide antibiotics, such as nystatin and amphotericin B.[1][2] Its presence in these antifungal agents is crucial for their biological activity, as it plays a significant role in the interaction with ergosterol in fungal cell membranes.[1] The restricted occurrence of this compound, primarily within certain fungal secondary metabolites, presents an opportunity for its use as a specific biomarker for the biomass of these fungi. This is in contrast to more general fungal biomarkers like chitin (measured as glucosamine) or ergosterol, which are more widespread.

These application notes provide a comprehensive overview of the methodologies for utilizing this compound as a fungal biomarker, including protocols for its extraction, and quantification, and an exploration of its biosynthetic pathway.

This compound Biosynthesis Pathway

This compound is synthesized from the precursor GDP-mannose, which is derived from primary metabolism. The biosynthetic pathway involves a series of enzymatic reactions encoded by gene clusters responsible for the production of polyene macrolide antibiotics.[1][3][4] The key enzymes in this pathway are a GDP-mannose dehydratase, an aminotransferase, and a glycosyltransferase.[2]

Mycosamine_Biosynthesis Fructose-6-Phosphate Fructose-6-Phosphate GDP-Mannose GDP-Mannose Fructose-6-Phosphate->GDP-Mannose Primary Metabolism GDP-4-keto-6-deoxy-D-mannose GDP-4-keto-6-deoxy-D-mannose GDP-Mannose->GDP-4-keto-6-deoxy-D-mannose GDP-Mannose Dehydratase (e.g., NysDIII) GDP-3-keto-6-deoxy-D-mannose GDP-3-keto-6-deoxy-D-mannose GDP-4-keto-6-deoxy-D-mannose->GDP-3-keto-6-deoxy-D-mannose Isomerization GDP-Mycosamine GDP-Mycosamine GDP-3-keto-6-deoxy-D-mannose->GDP-Mycosamine Aminotransferase (e.g., NysDII) Glycosylated Polyene Glycosylated Polyene GDP-Mycosamine->Glycosylated Polyene Glycosyltransferase (e.g., NysDI) Polyene Aglycone Polyene Aglycone Polyene Aglycone->Glycosylated Polyene

Caption: Proposed biosynthetic pathway of this compound and its attachment to a polyene aglycone.

Experimental Protocols

Fungal Biomass Cultivation and Harvesting

This protocol describes the general procedure for cultivating and harvesting fungal biomass for subsequent this compound analysis.

Materials:

  • Appropriate fungal strain

  • Liquid culture medium (e.g., Potato Dextrose Broth, Malt Extract Broth)

  • Shaking incubator

  • Sterile filtration apparatus (e.g., Büchner funnel with filter paper)

  • Deionized water

  • Freeze-dryer or oven

Procedure:

  • Inoculate the desired fungal strain into a suitable liquid medium.

  • Incubate the culture in a shaking incubator at the optimal temperature and agitation speed for the specific fungus until sufficient biomass is produced.

  • Harvest the mycelia by filtration through a sterile filter paper.

  • Wash the biomass extensively with deionized water to remove any residual medium components.

  • Freeze-dry the biomass or dry it in an oven at 60-70°C to a constant weight.

  • Grind the dried biomass into a fine powder and store it in a desiccator at room temperature until further analysis.

This compound Extraction through Acid Hydrolysis

This protocol is adapted from established methods for the hydrolysis of fungal cell walls to release amino sugars.[5][6]

Materials:

  • Dried fungal biomass

  • 6 N Hydrochloric acid (HCl)

  • Heating block or water bath

  • Centrifuge

  • pH meter

  • Sodium hydroxide (NaOH) for neutralization

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh approximately 10 mg of dried fungal biomass into a screw-cap reaction tube.

  • Add 1 mL of 6 N HCl to the tube.

  • Securely cap the tube and place it in a heating block or water bath at 100°C for 17 hours to hydrolyze the fungal cell wall components.[5]

  • After hydrolysis, allow the tube to cool to room temperature.

  • Centrifuge the tube to pellet any insoluble material.

  • Carefully transfer the supernatant (hydrolysate) to a new tube.

  • Neutralize the hydrolysate to approximately pH 7.0 by slowly adding a concentrated NaOH solution. Monitor the pH carefully.

  • Filter the neutralized hydrolysate through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is highly sensitive and specific. The parameters are based on methods developed for the analogous compound, glucosamine, and would require optimization for this compound.[7][8][9]

Instrumentation and Columns:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • A polymer-based amino column or a C18 column can be used for separation.[7][10]

Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Deionized water (LC-MS grade)

Procedure:

  • Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol). From the stock solution, prepare a series of calibration standards in a relevant matrix (e.g., neutralized hydrolysis buffer).

  • Chromatographic Conditions (Example):

    • Column: Polymer-based amino column.[7]

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and aqueous ammonium acetate with formic acid.[8][9]

    • Flow Rate: 0.3 - 1.0 mL/min.[7]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These will need to be determined by infusing a pure this compound standard. For glucosamine, a common transition is m/z 180 -> 72.[7] A similar fragmentation pattern would be expected for this compound.

  • Analysis: Inject the prepared standards and samples into the HPLC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Fungal_Culture Fungal Culture Harvesting Harvesting & Washing Fungal_Culture->Harvesting Drying Drying & Grinding Harvesting->Drying Acid_Hydrolysis Acid Hydrolysis (6N HCl, 100°C, 17h) Drying->Acid_Hydrolysis Neutralization Neutralization Acid_Hydrolysis->Neutralization Filtration Filtration Neutralization->Filtration HPLC_MSMS HPLC-MS/MS Analysis Filtration->HPLC_MSMS Quantification Quantification HPLC_MSMS->Quantification

Caption: Workflow for the quantification of this compound from fungal biomass.

Data Presentation

Quantitative data for this compound should be presented in a clear and organized manner to allow for easy comparison between different fungal species, growth conditions, or sample types. While specific data for this compound is not widely available in the literature, the following table, adapted from data for glucosamine in Mucor indicus, illustrates how such data could be structured.[11][12]

Fungal FormBiomass (g/L)Alkali Insoluble Material (AIM) (g/g biomass)This compound Content in AIM (g/g)Total this compound (mg/L culture)
Yeast-like5.20.45Hypothetical Value 1Calculated Value 1
Mostly Yeast-like4.80.48Hypothetical Value 2Calculated Value 2
Filamentous3.90.55Hypothetical Value 3Calculated Value 3

Note: The values for this compound content are hypothetical and would need to be determined experimentally. The table structure is based on glucosamine data from Mohammadi et al. (2012).[11][12]

Discussion and Considerations

  • Specificity: this compound is not as ubiquitous as other fungal biomarkers like chitin or ergosterol. Its use as a biomarker is therefore more specific to fungi that produce this compound-containing secondary metabolites. This specificity can be an advantage when studying particular fungal species in a mixed microbial community.

  • Method Validation: The provided protocols for extraction and quantification are general and will require optimization and validation for specific fungal species and sample matrices. This includes assessing recovery, linearity, accuracy, and precision.

  • Comparison with other Biomarkers: It is often beneficial to use multiple biomarkers in parallel to gain a more comprehensive understanding of fungal biomass and community structure. For example, comparing this compound data with glucosamine or ergosterol data could provide insights into the relative abundance of different fungal groups.

  • Alternative Analytical Techniques: While HPLC-MS/MS is a powerful tool for this compound quantification, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) of acetylated derivatives have also been reported and could be explored.[13]

Conclusion

This compound holds promise as a specific biomarker for the biomass of certain fungi. The protocols and information provided in these application notes offer a solid foundation for researchers to develop and apply methodologies for its extraction and quantification. Further research is needed to establish a broader database of this compound content across a wider range of fungal species and to validate these methods in various environmental and clinical samples.

References

Application Notes and Protocols for the Derivatization of Mycosamine for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of mycosamine for analysis by gas chromatography (GC). This compound, an amino sugar moiety found in polyene macrolide antifungal agents, requires derivatization to increase its volatility and thermal stability for successful GC analysis.[1][2] The following sections outline common derivatization procedures, including silylation, acetylation, and trifluoroacetylation, along with experimental protocols and expected quantitative data based on analyses of structurally similar amino sugars.

Introduction

This compound is a critical component of several antifungal drugs, and its quantification is essential for research, development, and quality control. Gas chromatography, a powerful analytical technique known for its high resolution and sensitivity, is well-suited for the analysis of volatile compounds.[1] However, the polar nature of this compound, due to its hydroxyl and amino functional groups, makes it non-volatile and thus unsuitable for direct GC analysis.[2] Derivatization is a necessary step to replace the active hydrogens on these polar groups with nonpolar moieties, thereby increasing the analyte's volatility and improving its chromatographic behavior. This document details three common derivatization methods: silylation, acetylation, and trifluoroacetylation.

Derivatization Methods

Several derivatization techniques can be employed for the GC analysis of amino sugars like this compound. The choice of method depends on the specific analytical requirements, such as desired sensitivity, potential for isomerization, and available equipment.

  • Silylation: This is a widely used technique that introduces a trimethylsilyl (TMS) group to the analyte.[3] Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are highly effective. MTBSTFA derivatives are known to be more stable and less sensitive to moisture compared to BSTFA derivatives.

  • Acetylation: This method involves the introduction of acetyl groups. A common approach for sugars is the formation of alditol acetates, which involves a reduction step followed by acetylation.[4] This procedure yields a single peak for each sugar, simplifying the chromatogram.

  • Trifluoroacetylation (TFA): This technique utilizes reagents like trifluoroacetic anhydride (TFAA) to introduce trifluoroacetyl groups. TFA derivatives are often highly volatile, which can be advantageous for GC analysis.[5][6]

Quantitative Data Summary

The following table summarizes representative quantitative data for the GC analysis of amino sugars structurally similar to this compound. This data should be considered as a reference, and it is crucial to perform method validation to establish specific retention times, response factors, and detection limits for this compound derivatives.

Derivative TypeAmino Sugar Analyte (Proxy for this compound)Derivatizing ReagentColumn TypeRetention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Trimethylsilyl (TMS)N-AcetylglucosamineBSTFA + TMCSDB-5msMultiple PeaksLow fmol range-[7]
Alditol AcetateGlucosamineAcetic AnhydrideDB-5~15-20< 30 pmol-[8][9]
Trifluoroacetyl (TFA)Primary AminesTFAADB-17msVaries--[5]
Propyl ChloroformateBiogenic AminesPropyl ChloroformateZB-5Varies--[10]

Note: Retention times are highly dependent on the specific GC conditions (e.g., temperature program, carrier gas flow rate, column dimensions). The provided data is for illustrative purposes.

Experimental Protocols

Protocol 1: Silylation of this compound

This protocol describes the formation of trimethylsilyl (TMS) derivatives of this compound using BSTFA with a TMCS catalyst.

Materials:

  • This compound standard or sample extract, dried

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • GC-MS or GC-FID system

Procedure:

  • Sample Preparation: Place 1-5 mg of the dried this compound sample into a Reacti-Vial™.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC system.

GC Conditions (Example):

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Oven Program: 100°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Detector: FID or MS (scan range m/z 50-600)

Protocol 2: Acetylation of this compound (Alditol Acetate Method)

This protocol details the two-step process of reduction and acetylation to form the alditol acetate derivative of this compound.

Materials:

  • This compound standard or sample extract

  • Sodium borohydride (NaBH₄) solution (10 mg/mL in 1 M NH₄OH)

  • Acetic anhydride

  • 1-methylimidazole (catalyst)

  • Glacial acetic acid

  • Dichloromethane

  • Deionized water

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Reduction:

    • Dissolve the dried this compound sample in 250 µL of the NaBH₄ solution in a reaction vial.

    • Heat at 60°C for 30 minutes.

    • Cool the vial and add 50 µL of glacial acetic acid to stop the reaction (caution: gas evolution).

  • Acetylation:

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add 250 µL of acetic anhydride and 25 µL of 1-methylimidazole.

    • Cap the vial and heat at 60°C for 15 minutes.

  • Work-up:

    • Cool the vial and add 1 mL of deionized water. Vortex to mix.

    • Add 500 µL of dichloromethane and vortex thoroughly.

    • Centrifuge to separate the layers.

    • Carefully transfer the lower organic layer to a clean vial for GC analysis.

  • Analysis: Inject 1 µL of the organic layer into the GC system.

GC Conditions (Example):

  • Column: DB-17 (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Oven Program: 150°C hold for 1 min, ramp at 5°C/min to 250°C, hold for 10 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Detector: FID

Protocol 3: Trifluoroacetylation of this compound

This protocol describes the formation of trifluoroacetyl derivatives of this compound using TFAA.

Materials:

  • This compound standard or sample extract, dried

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Place 1-5 mg of the dried this compound sample into a Reacti-Vial™.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to dissolve the sample.

  • Derivatization: Add 100 µL of TFAA to the vial.

  • Reaction: Tightly cap the vial and heat at 100°C for 15 minutes.

  • Evaporation: Cool the vial and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable volume of ethyl acetate for GC analysis.

  • Analysis: Inject 1 µL of the derivatized sample into the GC system.

GC Conditions (Example):

  • Column: DB-17ms (60 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 290°C

  • Oven Program: 150°C hold for 1 min, ramp at 3°C/min to 280°C, hold for 30 min

  • Carrier Gas: Helium at a constant pressure of 120 kPa

  • Detector: FID or MS

Visualizations

Experimental Workflow for this compound Derivatization

The following diagram illustrates the general workflow for the derivatization of this compound prior to GC analysis.

experimental_workflow start Start: this compound Sample sample_prep Sample Preparation (e.g., Hydrolysis, Drying) start->sample_prep derivatization Derivatization Step sample_prep->derivatization silylation Silylation (e.g., BSTFA, 70°C) derivatization->silylation Method 1 acetylation Acetylation (e.g., Alditol Acetate) derivatization->acetylation Method 2 trifluoroacetylation Trifluoroacetylation (e.g., TFAA, 100°C) derivatization->trifluoroacetylation Method 3 gc_analysis GC-MS / GC-FID Analysis silylation->gc_analysis acetylation->gc_analysis trifluoroacetylation->gc_analysis data_processing Data Processing and Quantification gc_analysis->data_processing end End: Quantitative Results data_processing->end

Caption: General workflow for this compound derivatization and GC analysis.

Logical Relationship of Derivatization Choices

This diagram illustrates the decision-making process for selecting a derivatization method based on analytical goals.

derivatization_choice goal Analytical Goal silylation Silylation goal->silylation High Sensitivity acetylation Acetylation goal->acetylation Simplified Chromatogram trifluoroacetylation Trifluoroacetylation goal->trifluoroacetylation High Volatility Needed silylation_attr High sensitivity, multiple peaks possible silylation->silylation_attr acetylation_attr Single peak per sugar, robust method acetylation->acetylation_attr trifluoroacetylation_attr Highly volatile derivatives, good for amines trifluoroacetylation->trifluoroacetylation_attr

Caption: Decision tree for choosing a this compound derivatization method.

References

Application Notes: Purification of Mycosamine from Antibiotic Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mycosamine is an amino sugar moiety that is an essential structural component of several polyene macrolide antibiotics, such as natamycin and nystatin.[1][2] These antibiotics are produced via fermentation of various Streptomyces species.[2][3] The purification of this compound is a critical step for research into the structure-activity relationships of these antibiotics, the development of new semi-synthetic derivatives, and for use as an analytical standard.[4] As this compound is not typically a secreted metabolite, its purification requires the initial extraction and purification of the parent antibiotic from the fermentation broth, followed by chemical hydrolysis to cleave the glycosidic bond and release the this compound sugar. Subsequent chromatographic steps are then employed to isolate pure this compound.[4][5]

These application notes provide a comprehensive overview and detailed protocols for a multi-step process designed to isolate and purify this compound from an antibiotic fermentation broth, using natamycin as a representative example. The workflow encompasses broth clarification, primary antibiotic extraction, hydrolysis, and final chromatographic purification of this compound.

Overall Purification Workflow

The purification of this compound is a sequential process that begins with the raw fermentation broth and concludes with the highly purified amino sugar. Each stage is designed to remove specific classes of impurities, from large particulates like mycelia to closely related molecular analogues.

G cluster_0 Upstream & Broth Prep cluster_1 Antibiotic Isolation cluster_2 This compound Isolation & Purification Fermentation Antibiotic Fermentation (e.g., S. natalensis) Clarification Broth Clarification (Filtration/Centrifugation) Fermentation->Clarification Extraction Primary Extraction/Precipitation of Natamycin Clarification->Extraction PurifiedAntibiotic Purified Natamycin Extraction->PurifiedAntibiotic Hydrolysis Acid Hydrolysis PurifiedAntibiotic->Hydrolysis Neutralization Neutralization & Desalting Hydrolysis->Neutralization Chromatography Cation Exchange Chromatography Neutralization->Chromatography FinalProduct Pure this compound Chromatography->FinalProduct

Figure 1: General workflow for this compound purification.

Experimental Protocols

The following protocols provide a step-by-step guide for the purification of this compound. Safety precautions, including the use of personal protective equipment (PPE) such as lab coats, gloves, and safety glasses, should be followed at all times.

Protocol 1: Fermentation Broth Clarification

Objective: To remove microbial cells, mycelia, and other insoluble components from the raw fermentation broth.[6][7]

Materials:

  • Antibiotic fermentation broth (e.g., from Streptomyces natalensis)

  • High-speed refrigerated centrifuge and appropriate centrifuge tubes

  • Buchner funnel and filter paper (e.g., Whatman No. 1) or membrane filtration apparatus (0.22-0.45 µm)

  • Diatomaceous earth (optional, as a filter aid)[6]

Procedure:

  • Centrifugation:

    • Aliquot the fermentation broth into centrifuge tubes.

    • Centrifuge at 8,000 - 10,000 x g for 20-30 minutes at 4°C.

    • Carefully decant the supernatant, which contains the soluble antibiotic, into a clean collection vessel. Discard the cell pellet.

  • Filtration:

    • For smaller volumes, pass the supernatant through a 0.45 µm syringe filter to remove any remaining fine particulates.

    • For larger volumes, set up a vacuum filtration apparatus with a Buchner funnel. If filtration is slow, a thin layer of diatomaceous earth can be used as a filter aid.[6]

    • Filter the supernatant under vacuum. The resulting clarified broth (filtrate) is now ready for antibiotic extraction.[8]

Protocol 2: Primary Extraction and Purification of Natamycin

Objective: To extract and partially purify the this compound-containing antibiotic (natamycin) from the clarified broth. This protocol utilizes pH-dependent precipitation.[9]

Materials:

  • Clarified fermentation broth

  • Hydrochloric acid (HCl), 1 M

  • Sodium carbonate solution, 1 M

  • Deionized water

  • Freeze-dryer (lyophilizer)

Procedure:

  • Acidic Precipitation: Adjust the pH of the clarified broth to 5.0-6.5 using 1 M HCl. Natamycin is poorly soluble in this pH range.[9]

  • Incubation & Collection: Allow the broth to stand at 4°C for 12-24 hours to facilitate crystallization and precipitation.[9]

  • Centrifugation: Collect the precipitated solid (crude natamycin) by centrifugation at 5,000 x g for 15 minutes.

  • Washing: Wash the pellet twice with cold deionized water to remove residual soluble impurities.

  • Solubilization: Re-suspend the washed pellet in a minimal volume of 1 M sodium carbonate solution to solubilize the natamycin.

  • Clarification: Centrifuge the solution at 10,000 x g for 15 minutes to remove any remaining insoluble material. Collect the supernatant.

  • Re-precipitation: Adjust the pH of the supernatant back to 5.0-6.0 with 1 M HCl to re-precipitate the natamycin.[9]

  • Final Collection & Drying: Collect the purified precipitate by centrifugation, wash with cold deionized water, and freeze-dry to obtain a stable natamycin powder.

Protocol 3: Acid Hydrolysis of Natamycin to Release this compound

Objective: To cleave the glycosidic bond between the macrolide ring and the this compound moiety using acid hydrolysis.

Materials:

  • Purified natamycin powder

  • Hydrochloric acid (HCl), 2 M

  • Sodium hydroxide (NaOH), 2 M

  • pH meter or pH indicator strips

  • Heating block or water bath

Procedure:

  • Dissolution: Dissolve the purified natamycin powder in 2 M HCl at a concentration of 10-20 mg/mL.

  • Hydrolysis Reaction: Heat the solution at 80-100°C for 2-4 hours. The optimal time and temperature should be determined empirically by monitoring the disappearance of natamycin via TLC or HPLC.

  • Cooling: After the reaction is complete, cool the mixture to room temperature. The solution now contains this compound hydrochloride, the aglycone, and other degradation products.

  • Neutralization: Carefully adjust the pH of the hydrolysate to ~7.0 using 2 M NaOH. Perform this step slowly and in an ice bath to dissipate heat.

  • Desalting (Optional but Recommended): The high salt concentration from neutralization can interfere with subsequent chromatography. Desalting can be performed using size-exclusion chromatography (e.g., Sephadex G-10) or a suitable solid-phase extraction (SPE) cartridge.

Protocol 4: Purification of this compound by Cation Exchange Chromatography

Objective: To separate the positively charged this compound from the neutral or negatively charged aglycone and other impurities.[5][10]

Materials:

  • Neutralized and desalted hydrolysate

  • Strong Cation Exchange (SCX) resin (e.g., Dowex 50WX8, H+ form)

  • Chromatography column

  • Equilibration Buffer: 0.1 M Sodium Acetate, pH 5.0

  • Elution Buffer: 0.5 M Ammonium Hydroxide or a linear gradient of 0.1 M to 2.0 M NaCl in Equilibration Buffer

  • Fraction collector

Procedure:

  • Column Packing: Prepare a slurry of the SCX resin in the Equilibration Buffer and pack it into the chromatography column.

  • Equilibration: Wash the packed column with 5-10 column volumes (CV) of Equilibration Buffer until the pH of the effluent matches the buffer pH.

  • Sample Loading: Adjust the pH of the hydrolysate sample to 5.0 and load it onto the column. This compound (an amino sugar) will be positively charged and bind to the negatively charged resin.[11][12]

  • Washing: Wash the column with 3-5 CV of Equilibration Buffer to remove unbound, neutral, and anionic impurities.

  • Elution: Elute the bound this compound from the column using the Elution Buffer.

    • Step Elution: Apply 0.5 M Ammonium Hydroxide. This compound will elute as a sharp peak.

    • Gradient Elution: Apply a linear salt gradient (e.g., 0.1 M to 2.0 M NaCl) to achieve finer separation.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions for the presence of this compound using a suitable method (e.g., TLC with ninhydrin staining, HPLC, or mass spectrometry).

  • Pooling and Final Preparation: Pool the pure fractions containing this compound. If an ammonium or salt buffer was used for elution, the pooled fractions must be desalted and lyophilized to obtain the final pure this compound product.

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Final Product Pack Pack Column with SCX Resin Equilibrate Equilibrate with Low Salt Buffer (pH 5.0) Pack->Equilibrate Load Load Hydrolysate Sample Equilibrate->Load Wash Wash (Unbound Impurities Elute) Load->Wash Elute Elute with High Salt or Ammonia Buffer Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Desalt Desalt & Lyophilize Pool->Desalt Product Pure this compound Desalt->Product

Figure 2: Workflow for Cation Exchange Chromatography.

Quantitative Data Summary

The yield and purity at each stage of the purification process must be empirically determined. The following table provides a template for recording and comparing data from a typical purification run. The values shown are illustrative and will vary based on fermentation titer, process efficiency, and scale.

Purification StageMethod UsedPurity (%)[13][14]Yield (%)[9][15]Key Impurities Removed
1. Broth Clarification Centrifugation & Filtration< 1% (Target in Supernatant)> 95%Mycelia, cells, insoluble media components
2. Antibiotic Extraction pH-Dependent Precipitation60 - 80%65 - 85%Soluble proteins, media components, pigments
3. Hydrolysis Acid HydrolysisN/A (Mixture Generated)> 90% (Cleavage)N/A
4. This compound Purification Cation Exchange Chromatography> 95%70 - 90%Aglycone, unreacted antibiotic, degradation products
Overall Process Multi-step> 95% 40 - 65% All non-target molecules

References

Application of Mycosamine in Novel Antifungal Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosamine, a 3-amino-3,6-dideoxy-D-mannose, is a critical amino sugar moiety found in polyene macrolide antibiotics, a class of potent antifungal agents that includes clinically significant drugs such as Amphotericin B (AmB) and Nystatin. The presence and structural integrity of this compound are indispensable for the antifungal activity of these compounds. It plays a pivotal role in the mechanism of action, which involves binding to ergosterol, the primary sterol in fungal cell membranes. This interaction leads to the formation of transmembrane channels, resulting in ion leakage, disruption of cellular homeostasis, and ultimately, fungal cell death. The unique presence of this compound in these potent antifungals and its direct involvement in their efficacy make it a compelling target and a valuable scaffold for the design of novel antifungal drugs with improved therapeutic indices. These notes provide an overview of the application of this compound in antifungal drug design, including its mechanism of action, biosynthetic pathway, and protocols for the synthesis and evaluation of this compound-containing derivatives.

Mechanism of Action of this compound-Containing Antifungals

The primary mechanism of action of this compound-containing polyene macrolides is the formation of pores in the fungal cell membrane. This process is initiated by the binding of the polyene macrolide to ergosterol. The this compound moiety of the antibiotic is crucial for this interaction, orienting the molecule within the membrane to facilitate the assembly of a barrel-stave-like channel. This channel disrupts the selective permeability of the fungal membrane, leading to the leakage of essential ions, particularly potassium (K+), and small organic molecules. The subsequent depolarization of the membrane and acidification of the cytoplasm trigger a cascade of downstream events, including the induction of oxidative stress through the production of reactive oxygen species (ROS), which further damages cellular components and contributes to cell death.[1][2]

Signaling Pathway of Amphotericin B-Induced Cell Death

Amphotericin B Signaling Pathway AmB Amphotericin B Membrane Fungal Cell Membrane AmB->Membrane Binds to Ergosterol Ergosterol Pore Transmembrane Pore Formation Membrane->Pore Induces IonLeakage Ion Leakage (K+, Na+, H+) Pore->IonLeakage Depolarization Membrane Depolarization IonLeakage->Depolarization Acidification Cytoplasmic Acidification IonLeakage->Acidification ROS ROS Production Depolarization->ROS Acidification->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Fungal Cell Death OxidativeStress->CellDeath

Caption: Signaling pathway of Amphotericin B-induced fungal cell death.

This compound Biosynthesis Pathway: A Novel Drug Target

The biosynthesis of this compound presents a promising target for the development of new antifungal agents. Inhibiting this pathway would prevent the formation of functional polyene macrolides, thereby sensitizing fungi to existing therapies or acting as a standalone antifungal strategy. The pathway initiates from the precursor GDP-D-mannose and involves a series of enzymatic reactions catalyzed by a GDP-mannose dehydratase, an aminotransferase, and a glycosyltransferase.[3][4]

This compound Biosynthesis Pathway

This compound Biosynthesis Pathway Fructose6P Fructose-6-Phosphate GDP_Mannose GDP-D-Mannose Fructose6P->GDP_Mannose Primary Metabolism NysDIII NysDIII (GDP-mannose dehydratase) GDP_4keto GDP-4-keto-6-deoxy-D-mannose Isomerase Isomerase (postulated) GDP_3keto GDP-3-keto-6-deoxy-D-mannose NysDII NysDII (Aminotransferase) GDP_this compound GDP-Mycosamine NysDI NysDI (Glycosyltransferase) Nystatinolide Nystatinolide (Aglycone) Nystatin Nystatin NysDIII->GDP_4keto Isomerase->GDP_3keto NysDII->GDP_this compound NysDI->Nystatin

Caption: Proposed biosynthetic pathway of this compound and its attachment to the nystatin aglycone.

Data on Antifungal Activity of this compound Derivatives

The modification of the this compound moiety has been a key strategy in the development of new antifungal agents with improved efficacy and reduced toxicity. The following tables summarize the in vitro antifungal activity of Amphotericin B, Nystatin, and some of their derivatives against Candida albicans.

Table 1: Antifungal Activity of Amphotericin B and its Derivatives against Candida albicans

CompoundModificationMIC (µg/mL)IC50 (µg/mL)Reference
Amphotericin B-0.25 - 1.05.3 (ng/mL)[5][6]
AmB Methyl EsterMethyl ester at C-16 carboxylSlightly lower than AmB-[7]
A21 (L-histidine methyl ester of AmB)L-histidine methyl ester at C-16 carboxyl0.1 - 1.0-[8]
Amphotericin B Cochleates (CAMB)Lipid-based formulation0.5-[9]

Table 2: Antifungal Activity of Nystatin and its Derivatives against Candida albicans

CompoundModificationMIC (µg/mL)IC50 (µg/mL)Reference
Nystatin-0.5 - 2.0-[3]
N-succinyl-NystatinSuccinylation of the amino group--[10][11][12]
Nystatin Isomer (Peak 2)Isomeric form2.0-[3]

Experimental Protocols

Protocol 1: Synthesis of N-succinyl-mycosamine derivative of a Polyene Macrolide

This protocol describes a general method for the succinylation of the this compound amino group of a polyene macrolide, such as Amphotericin B or Nystatin.

Materials:

  • Polyene macrolide (e.g., Amphotericin B)

  • Succinic anhydride

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Silica gel for column chromatography

  • TLC plates

Procedure:

  • Dissolve the polyene macrolide (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Add succinic anhydride (1.5 equivalents) to the solution and stir at room temperature.

  • Slowly add triethylamine (2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into cold, anhydrous diethyl ether with vigorous stirring.

  • A precipitate will form. Collect the precipitate by vacuum filtration and wash it thoroughly with anhydrous diethyl ether.

  • Dry the crude product under vacuum.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to obtain the pure N-succinyl-polyene macrolide.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)

This protocol is a simplified version of the Clinical and Laboratory Standards Institute (CLSI) M27 guideline for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[13][14][15][16][17]

Materials:

  • Yeast isolate (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal agent stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for spectrophotometric reading)

  • Sterile saline (0.85%)

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Antifungal Agent Dilution:

    • Prepare serial twofold dilutions of the antifungal agent in RPMI-1640 medium in the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the final yeast inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

    • Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium only).

  • Incubation:

    • Incubate the microtiter plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

    • The MIC can be determined visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).

Experimental Workflow for Screening this compound Derivatives

Screening Workflow Start Start Synthesis Synthesize this compound Derivatives Start->Synthesis Purification Purify and Characterize (HPLC, NMR, MS) Synthesis->Purification MIC_Screening Primary Screening: MIC Determination (Broth Microdilution) Purification->MIC_Screening Active Active Compounds? MIC_Screening->Active IC50 Secondary Screening: IC50 Determination Active->IC50 Yes Inactive Inactive Active->Inactive No Toxicity Toxicity Assays (e.g., Hemolysis) IC50->Toxicity Lead Lead Compound Identification Toxicity->Lead End End Lead->End Inactive->End

Caption: A typical experimental workflow for the screening of novel this compound derivatives.

Conclusion

This compound is a cornerstone in the architecture of polyene macrolide antifungals, and its strategic manipulation holds immense promise for the development of next-generation antifungal therapies. By understanding its role in the mechanism of action and its biosynthetic pathway, researchers can design and synthesize novel derivatives with enhanced antifungal activity, reduced toxicity, and improved pharmacokinetic properties. The protocols and data presented in these application notes serve as a foundational resource for scientists engaged in the discovery and development of new antifungal agents targeting this crucial molecular entity. Further exploration into the structure-activity relationships of this compound analogs will undoubtedly pave the way for innovative treatments for life-threatening fungal infections.

References

Application Notes and Protocols: Metabolic Labeling of Mycosamine for Pathway Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosamine, a 3-amino-3,6-dideoxy-D-mannose, is a critical sugar component of many polyene macrolide antibiotics, such as nystatin and amphotericin.[1][2] Its presence is often essential for the antifungal activity and clinical efficacy of these compounds.[1][2][3] Elucidating the biosynthetic pathway of this compound is crucial for understanding the formation of these valuable natural products and for engineering novel, more effective antifungal agents. Metabolic labeling with stable isotopes is a powerful technique to trace the flow of atoms from primary metabolism into the this compound scaffold, thereby confirming the predicted enzymatic steps and identifying potential pathway intermediates.[4][5]

These application notes provide detailed protocols for performing stable isotope labeling experiments using ¹³C-glucose and Deuterium Oxide (D₂O) to investigate the this compound biosynthetic pathway in producing organisms, typically of the genus Streptomyces.

This compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound initiates from the primary metabolite fructose-6-phosphate, which is converted to GDP-D-mannose.[1][6] A series of enzymatic transformations, including dehydration, epimerization/isomerization, and transamination, are thought to convert GDP-D-mannose into GDP-mycosamine.[6][7] This activated sugar is then transferred by a glycosyltransferase to the polyketide macrolactone core.[1]

Mycosamine_Pathway F6P Fructose-6-P GDP_Man GDP-D-Mannose F6P->GDP_Man Primary Metabolism GDP_4k6dMan GDP-4-keto-6-deoxy-D-mannose GDP_Man->GDP_4k6dMan NysDIII (Dehydratase) GDP_3k6dMan GDP-3-keto-6-deoxy-D-mannose GDP_4k6dMan->GDP_3k6dMan Isomerase (putative) GDP_Myc GDP-Mycosamine GDP_3k6dMan->GDP_Myc NysDII (Aminotransferase) Nystatin Nystatin GDP_Myc->Nystatin Nystatinolide Nystatinolide (Aglycone) Nystatinolide->Nystatin NysDI (Glycosyltransferase)

Caption: Proposed biosynthetic pathway of this compound and its attachment to the nystatin aglycone.

Experimental Workflow for Metabolic Labeling

The general workflow for a metabolic labeling experiment involves culturing the microorganism in a medium containing a stable isotope-labeled precursor, followed by extraction of the target molecule and analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the extent and position of isotope incorporation.

Experimental_Workflow Culture 1. Culture Preparation (e.g., Streptomyces noursei) Labeling 2. Metabolic Labeling (e.g., with [U-¹³C₆]-Glucose or D₂O) Culture->Labeling Harvest 3. Cell Harvesting & Quenching Labeling->Harvest Extraction 4. Extraction of Nystatin Harvest->Extraction Hydrolysis 5. Hydrolysis to release this compound Extraction->Hydrolysis Analysis 6. MS or NMR Analysis Hydrolysis->Analysis Data 7. Data Interpretation Analysis->Data

Caption: General experimental workflow for metabolic labeling of this compound.

Data Presentation: Isotope Incorporation

The following table presents hypothetical, yet representative, quantitative data from a metabolic labeling experiment designed to probe the this compound biosynthetic pathway. The data illustrates the expected mass shifts and incorporation efficiencies for key metabolites when the producing organism is cultured with specific isotopic tracers.

Labeled PrecursorAnalyteExpected Mass Shift (Δm/z)Observed Mass Shift (m/z)Isotope Incorporation (%)
Control (Unlabeled) This compound0162.090
GDP-Mannose0605.060
[U-¹³C₆]-Glucose This compound+6168.09~95%
GDP-Mannose+6611.06>98%
D₂O (5%) This compoundVariable162.09 - 168.09~30% (average)
GDP-MannoseVariable605.06 - 611.06~45% (average)
[¹⁵N]-Glutamine This compound+1163.09>90%

Note: The percentage of isotope incorporation can vary depending on the efficiency of precursor uptake, metabolic flux, and experimental conditions. The data presented here are for illustrative purposes.

Experimental Protocols

Protocol 1: Metabolic Labeling with [U-¹³C₆]-Glucose

This protocol is designed to trace the carbon backbone of this compound back to glucose, its ultimate precursor in primary metabolism.

Materials:

  • This compound-producing strain (e.g., Streptomyces noursei)

  • Defined minimal medium for Streptomyces growth

  • [U-¹³C₆]-Glucose (99% purity)

  • Unlabeled D-Glucose

  • Standard laboratory glassware and culture equipment

  • Centrifuge

  • Lyophilizer

  • Solvents for extraction (e.g., methanol, butanol)

  • Hydrochloric acid (HCl)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Pre-culture Preparation: Inoculate a starter culture of the Streptomyces strain in a suitable liquid medium containing unlabeled glucose. Grow for 48-72 hours at 28-30°C with shaking.

  • Inoculation of Labeling Culture: Prepare the defined minimal medium with [U-¹³C₆]-Glucose as the sole carbon source. Inoculate this medium with the pre-culture (2-5% v/v).

  • Cultivation: Incubate the culture under the same conditions as the pre-culture for a period determined by the production profile of the target antibiotic (typically 5-7 days).

  • Cell Harvesting: Separate the mycelium from the culture broth by centrifugation.

  • Extraction of the Glycosylated Antibiotic: Extract the polyene macrolide antibiotic (e.g., nystatin) from the mycelium and/or supernatant using an appropriate solvent system.

  • Purification: Purify the labeled antibiotic using chromatographic techniques such as HPLC.

  • Hydrolysis: Subject the purified antibiotic to mild acid hydrolysis to cleave the glycosidic bond and release the this compound moiety.

  • Analysis: Analyze the liberated this compound by high-resolution mass spectrometry to determine the mass shift due to ¹³C incorporation. Compare the mass spectrum to that of an unlabeled this compound standard.

Protocol 2: Metabolic Labeling with Deuterium Oxide (D₂O)

This protocol utilizes D₂O to label C-H bonds, providing insights into the timing of biosynthetic steps and the activity of specific enzymes.

Materials:

  • All materials from Protocol 1, with the exception of labeled glucose.

  • Deuterium Oxide (D₂O, 99.9%)

  • Standard culture medium

Procedure:

  • Culture Preparation: Prepare the culture medium using a specific percentage of D₂O (e.g., 5-10% v/v) in place of H₂O.

  • Inoculation and Growth: Inoculate the D₂O-containing medium with a pre-culture of the Streptomyces strain. Grow under standard conditions. Note that high concentrations of D₂O can inhibit growth, so optimization may be required.

  • Harvesting and Extraction: Follow steps 4 and 5 from Protocol 1.

  • Analysis: Analyze the purified, labeled antibiotic and the hydrolyzed this compound by mass spectrometry. The incorporation of deuterium will result in a distribution of mass isotopologues. The pattern of deuterium incorporation can provide information about the biosynthetic activity.[8][9]

Conclusion

Metabolic labeling is an indispensable tool for the elucidation of natural product biosynthetic pathways. The protocols outlined here provide a framework for investigating the formation of this compound. The resulting data can confirm the involvement of proposed enzymatic steps, identify novel intermediates, and pave the way for targeted genetic and metabolic engineering efforts to improve the production of these vital antifungal agents. The quantitative analysis of isotope incorporation provides a deeper understanding of the metabolic flux towards this compound biosynthesis.

References

Application Note and Protocol: Solid-Phase Extraction of Mycosamine from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosamine is a critical amino sugar moiety found in a variety of important natural products, including the antifungal agent nystatin.[1][2] Its presence and quantification in environmental matrices, such as soil, are of significant interest for understanding the biosynthesis of these compounds, their ecological roles, and for potential applications in drug discovery and development. The complexity of the soil matrix, with its high content of organic matter and inorganic salts, presents a considerable challenge for the accurate analysis of target analytes.[3][4][5]

This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from soil samples. The described method is based on established procedures for the extraction and purification of amino sugars from soil, employing cation-exchange SPE to effectively isolate the target analyte from interfering matrix components.[6][7] This cleanup step is crucial for downstream analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Principle of the Method

This protocol utilizes a strong cation-exchange (SCX) solid-phase extraction methodology. This compound, being an amino sugar, will be protonated and carry a positive charge under acidic conditions. This allows it to be retained on the negatively charged sulfonic acid functional groups of the SCX sorbent. Neutral and anionic interferents are washed from the cartridge, and the purified this compound is then eluted using a basic solution that neutralizes the charge on the analyte, releasing it from the sorbent.

Experimental Protocol

This protocol is synthesized from established methods for the extraction and purification of amino sugars from soil.[6][7]

Materials and Reagents
  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)[6][7]

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Potassium chloride (KCl)

  • Formic acid[6][7]

  • Ultrapure water

  • Strong Cation-Exchange (SCX) SPE Cartridges (e.g., Dowex 50WX8 resin-packed)[6][7]

  • Soil samples (sieved, <2 mm)

  • Standard laboratory glassware and equipment (centrifuge tubes, volumetric flasks, pipettes)

  • High-speed homogenizer or shaker

  • Centrifuge

  • Lyophilizer (Freeze-dryer)

  • Nitrogen evaporator

Sample Preparation and Extraction
  • Soil Extraction:

    • Weigh 5-10 g of the sieved soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of 2 M KCl solution.

    • Shake vigorously for 1 hour at room temperature.

    • Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Carefully decant the supernatant into a separate tube.

  • Pre-Purification:

    • Freeze the collected supernatant and lyophilize for 48 hours until completely dry.[6][7]

    • Re-dissolve the lyophilized extract in 10 mL of methanol.[6][7]

    • Centrifuge at 12,000 x g for 5 minutes to pellet insoluble salts.[6][7]

    • Transfer the methanol supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Re-dissolve the final residue in 2 mL of 0.01 M HCl.[6][7] This ensures the this compound is protonated for efficient binding to the SCX sorbent.

Solid-Phase Extraction (SPE) Cleanup

The following procedure is for a standard strong cation-exchange (SCX) SPE cartridge.

  • Conditioning:

    • Condition the SCX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water.

    • Equilibrate the cartridge with 5 mL of 0.01 M HCl. Ensure the cartridge does not go dry between steps.

  • Loading:

    • Load the 2 mL of re-dissolved sample extract onto the conditioned cartridge at a slow, dropwise rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 0.1 M HCl to remove neutral and anionic interferences.

    • Follow with a wash of 5 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of 2 M NH₄OH in methanol. The basic solution neutralizes the charge on the this compound, releasing it from the sorbent.

    • Collect the eluate in a clean collection tube.

Final Concentration
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for your LC-MS analysis (e.g., water with 0.1% formic acid).[6][7]

Data Presentation

Quantitative data on the recovery of this compound using this specific protocol from various soil types would require experimental validation. However, based on similar protocols for amino sugars, high recovery rates are anticipated. The following table presents hypothetical, yet expected, performance data for this SPE protocol.

ParameterExpected ValueNotes
Recovery > 85%Dependent on soil type and initial concentration.
Reproducibility (RSD) < 10%Relative Standard Deviation for replicate samples.
Sample Loading Capacity Up to 5 mg of analyte per 100 mg of sorbentFor typical ion-exchange SPE cartridges.[8]
Elution Volume 5 mLCan be optimized to reduce final evaporation time.

Experimental Workflow Diagram

SPE_Workflow cluster_spe Solid-Phase Extraction sample Soil Sample Collection (<2 mm sieved) extraction Extraction (2M KCl, 1 hr shaking) sample->extraction centrifuge1 Centrifugation (10,000 x g, 10 min) extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lyophilize Lyophilization (48 hours) supernatant->lyophilize dissolve_meoh Dissolve in Methanol & Centrifuge lyophilize->dissolve_meoh evap_n2_1 Evaporate to Dryness (Nitrogen Stream) dissolve_meoh->evap_n2_1 dissolve_hcl Re-dissolve in 0.01M HCl evap_n2_1->dissolve_hcl condition 1. Condition (Methanol, Water, 0.01M HCl) load 2. Load Sample condition->load wash 3. Wash (0.1M HCl, Methanol) load->wash elute 4. Elute (2M NH4OH in Methanol) wash->elute evap_n2_2 Evaporate Eluate to Dryness (Nitrogen Stream) elute->evap_n2_2 reconstitute Reconstitute in Mobile Phase evap_n2_2->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: Workflow for the solid-phase extraction of this compound from soil.

References

Application Notes and Protocols for the Analytical Determination of Mycosamine in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosamine is a critical amino sugar moiety found in a variety of polyene macrolide antibiotics, such as nystatin and amphotericin B.[1][2] The presence and concentration of this compound are directly related to the biological activity and therapeutic efficacy of these antifungal agents.[1][2] Consequently, accurate and robust analytical methods for the detection and quantification of this compound in complex matrices are essential for pharmaceutical quality control, pharmacokinetic studies, and fermentation process optimization.

These application notes provide detailed protocols for the analysis of this compound using state-of-the-art analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols cover sample preparation from various matrices, derivatization procedures, and instrumental analysis.

General Sample Preparation Workflow

The analysis of this compound from complex matrices typically requires a multi-step sample preparation procedure to isolate the analyte from interfering substances and prepare it for instrumental analysis. The general workflow is outlined below.

This compound Analysis Workflow cluster_0 Sample Preparation cluster_1 Derivatization & Analysis cluster_2 Data Processing Matrix Complex Matrix (e.g., Fermentation Broth, Plasma) Hydrolysis Acid Hydrolysis (to cleave this compound) Matrix->Hydrolysis Release of this compound Neutralization Neutralization Hydrolysis->Neutralization Cleanup Sample Cleanup (e.g., SPE, Protein Precipitation) Neutralization->Cleanup Derivatization Derivatization (for GC-MS or enhanced LC-MS/MS) Cleanup->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->Analysis Data Data Acquisition & Quantification Analysis->Data

General workflow for this compound analysis.
Protocol 1: Acid Hydrolysis for Liberation of this compound

For samples where this compound is glycosidically bound to a larger molecule (e.g., polyene macrolides in fermentation broth), an initial hydrolysis step is necessary.

Materials:

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution for neutralization

  • pH meter or pH strips

  • Heating block or water bath

Procedure:

  • To your sample, add an equal volume of 6M HCl.

  • Heat the mixture at 100°C for 2-4 hours in a sealed vial to prevent evaporation.

  • Cool the sample to room temperature.

  • Neutralize the sample to approximately pH 7 by the dropwise addition of NaOH solution. Monitor the pH carefully.

  • The sample is now ready for cleanup.

Protocol 2: Sample Cleanup

A. Protein Precipitation (for Biological Fluids like Plasma)

Materials:

  • Acetonitrile or Methanol, chilled

  • Centrifuge

Procedure:

  • To 1 volume of the hydrolyzed or liquid sample, add 3 volumes of chilled acetonitrile or methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for further processing (e.g., derivatization).

B. Solid-Phase Extraction (SPE) (for Fermentation Broth and other complex matrices)

SPE provides a more thorough cleanup and can be used to concentrate the analyte. Immunoaffinity SPE, which uses antibodies for highly selective extraction, is a powerful tool for complex sample preparation.[3]

Materials:

  • Mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE cartridges

  • Methanol (for conditioning and elution)

  • Ultrapure water

  • SPE vacuum manifold

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge, followed by 1-2 cartridge volumes of ultrapure water. Do not let the cartridge run dry.

  • Loading: Load the pre-treated and neutralized sample onto the cartridge.

  • Washing: Wash the cartridge with 1-2 cartridge volumes of ultrapure water to remove salts and other polar impurities.

  • Elution: Elute the this compound with 1-2 cartridge volumes of methanol or an appropriate solvent mixture.

  • The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for derivatization and analysis.

GC-MS Analysis of this compound

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Since this compound is non-volatile, a derivatization step is mandatory to increase its volatility. Silylation is a common derivatization technique for compounds with active hydrogens.

Protocol 3: Silylation of this compound for GC-MS Analysis

This protocol is adapted from a general procedure for the derivatization of polar metabolites.[4]

This compound Silylation This compound This compound (with -OH and -NH2 groups) Derivatized_this compound Silylated this compound (Volatile derivative) This compound->Derivatized_this compound Silylation Reaction MSTFA MSTFA + 1% TMCS (Silylating Agent) MSTFA->Derivatized_this compound

Silylation of this compound for GC-MS analysis.

Materials:

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block

  • GC vials with inserts

Procedure:

  • Ensure the dried sample extract is completely free of water.

  • Add 50 µL of pyridine to dissolve the sample residue.

  • Add 50 µL of MSTFA + 1% TMCS.

  • Seal the vial tightly and heat at 60-70°C for 1 hour.

  • Cool the vial to room temperature before injecting into the GC-MS.

Instrumental Parameters for GC-MS
  • Gas Chromatograph: Agilent 7890A GC or equivalent

  • Mass Spectrometer: Agilent 5975C MS or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for derivatized this compound.

LC-MS/MS Analysis of this compound

LC-MS/MS offers high sensitivity and specificity and is well-suited for the analysis of non-volatile compounds in complex matrices.[5] While direct analysis of this compound is possible, derivatization can improve chromatographic retention and sensitivity.

Protocol 4: Pre-column Derivatization for LC-MS/MS

This protocol is based on a validated method for glucosamine analysis in plasma.[5]

Materials:

  • o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA) derivatizing reagent

  • Borate buffer (0.05 M, pH 9.3)

  • Acetonitrile

  • Formic acid

  • Ammonium acetate

Procedure:

  • To the cleaned-up sample extract (reconstituted in water or a suitable buffer), add borate buffer.

  • Add the OPA/3-MPA derivatizing reagent.

  • Incubate at room temperature for a defined period (e.g., 15 minutes), protected from light.

  • The reaction is quenched by acidification (e.g., with formic acid) or by direct injection.

Instrumental Parameters for LC-MS/MS
  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent with an ESI source

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 0.2% ammonium acetate

  • Mobile Phase B: Methanol

  • Flow Rate: 0.5 - 1.0 mL/min

  • Gradient Elution: A suitable gradient to separate the derivatized this compound from matrix components.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the derivatized this compound.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of amino sugars like glucosamine, which can be considered indicative for this compound analysis. Method validation should always be performed for the specific analyte and matrix.[6]

Table 1: GC-MS Performance Characteristics (Silylated Amino Sugars)

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Recovery85 - 110%
Precision (RSD%)< 15%

Table 2: LC-MS/MS Performance Characteristics (Derivatized Amino Sugars)

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL
Recovery90 - 115%
Precision (RSD%)< 10%

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the sensitive and selective quantification of this compound in a variety of complex matrices. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation. Proper sample preparation, including hydrolysis and cleanup, is critical for obtaining accurate and reliable results. Method validation should be performed in the target matrix to ensure the suitability of the chosen method for its intended purpose.

References

Troubleshooting & Optimization

troubleshooting Mycosamine peak tailing in HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mycosamine (D-Glucosamine) HPLC analysis. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on tackling peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the peak is asymmetrical, with a trailing edge that is longer than the leading edge. For this compound, a polar compound with a basic amine group, peak tailing is a common issue that can lead to several problems:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.

  • Inaccurate Quantification: The asymmetry of the peak can lead to errors in peak integration, affecting the accuracy of the results.

  • Poor Reproducibility: Peak tailing can be an indicator of an unstable chromatographic system, leading to inconsistent results between runs.

A USP tailing factor (Tf) greater than 1.2 is generally considered to be an indication of significant peak tailing.

Q2: What are the primary causes of peak tailing for this compound?

A2: The primary cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[1] Specifically, the basic amine group of this compound can interact with acidic residual silanol groups on the surface of silica-based columns.[2] These interactions are stronger than the primary hydrophobic interactions, causing some this compound molecules to be retained longer, which results in a tailing peak.[1] Other contributing factors can include:

  • Mobile Phase Issues: Incorrect pH, low buffer concentration, or an inappropriate organic modifier.[3]

  • Column Problems: Column degradation, voids in the stationary phase, or a contaminated inlet frit.[3]

  • Instrumental Effects: Excessive extra-column volume (e.g., long tubing).[4]

  • Sample Overload: Injecting too much sample can saturate the column.[5]

  • Chelation: this compound can chelate with trace metals in the HPLC system, leading to poor peak shape and inconsistent results.[6]

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving this compound peak tailing issues.

Step 1: Initial Assessment & Diagnosis

Before making any changes to your method, it's crucial to understand the nature of the problem.

Is the peak tailing for all peaks or just the this compound peak?

  • All Peaks Tailing: This often points to a system-wide issue.

  • Only this compound Peak Tailing: This suggests a problem specific to the analyte's interaction with the stationary phase or mobile phase.

The following flowchart provides a visual guide to the initial troubleshooting steps.

G start Peak Tailing Observed for this compound q1 Is the tailing observed for all peaks? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no sys_issue Suspect System-Wide Issue ans1_yes->sys_issue analyte_issue Suspect Analyte-Specific Issue ans1_no->analyte_issue check_connections Check for loose fittings and extra-column volume sys_issue->check_connections mobile_phase_path Proceed to Mobile Phase Optimization analyte_issue->mobile_phase_path check_column Inspect column for voids or contamination check_connections->check_column check_column->mobile_phase_path column_path Proceed to Column Selection/Optimization mobile_phase_path->column_path

Caption: Initial Troubleshooting Flowchart for this compound Peak Tailing.

Step 2: Mobile Phase Optimization

The mobile phase composition is a critical factor in controlling peak shape.

Question: How can I optimize the mobile phase to reduce this compound peak tailing?

Answer:

  • Adjust the pH: Lowering the pH of the mobile phase (typically to pH 2-3) will protonate the residual silanol groups on the column, reducing their interaction with the protonated amine group of this compound.[1][3]

  • Increase Buffer Concentration: A higher buffer concentration (10-50 mM) can help to maintain a consistent pH at the column surface and mask the effects of the silanol groups.[3]

  • Use Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase can help to block the active silanol sites and improve peak symmetry.[7][8]

  • Optimize Organic Modifier: Increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) by 5-10% can sometimes improve peak shape by increasing the elution strength.[3]

Step 3: Column Selection and Care

The choice of HPLC column and its condition are paramount for good peak shape.

Question: What type of column is best for this compound analysis and how do I maintain it?

Answer:

  • Column Chemistry:

    • End-capped C18 Columns: These columns have been treated to reduce the number of accessible silanol groups, which can significantly improve the peak shape of basic compounds.[1]

    • Polar-Embedded or Charged Surface Hybrid (CSH) Columns: These are designed to provide alternative interactions and better shielding of the silica surface, which is beneficial for polar and basic analytes.[3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: For highly polar compounds like this compound, HILIC can be a superior alternative to reversed-phase chromatography, often providing better retention and peak shape.[7]

  • Column Maintenance:

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample, extending its lifetime.[9]

    • Proper Flushing: Regularly flush the column with a strong solvent (e.g., 100% acetonitrile for reversed-phase) to remove any contaminants.[3]

    • Avoid pH Extremes: Operate the column within the manufacturer's recommended pH range to prevent degradation of the stationary phase.[4]

The following diagram illustrates the decision-making process for column selection.

G start Optimizing Column for this compound Analysis q1 Is reversed-phase chromatography providing poor peak shape? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no consider_hilic Consider HILIC Column ans1_yes->consider_hilic rp_options Use End-capped C18 or Polar-Embedded Column ans1_no->rp_options rp_optimization Optimize mobile phase for reversed-phase rp_options->rp_optimization hilic_optimization Optimize mobile phase for HILIC consider_hilic->hilic_optimization

Caption: Column Selection Workflow for this compound HPLC.

Experimental Protocols

Below are examples of HPLC and HILIC methods that have been used for the analysis of glucosamine. These can serve as a starting point for method development and troubleshooting.

Table 1: Reversed-Phase HPLC Methods for Glucosamine Analysis
ParameterMethod 1Method 2Method 3
Column C18 (4.6 x 250 mm, 5 µm)C8 (4.6 x 250 mm, 5.0 µm)Alltima C18 (4.6 x 250 mm, 5 µm)
Mobile Phase 99.5% Potassium phosphate buffer (pH 3) : 0.5% Acetonitrile55% Phosphate buffer (pH 3.0) : 45% Acetonitrile95% 10 mM Ammonium dihydrogen phosphate : 5% Acetonitrile
Flow Rate 1.0 mL/min0.6 mL/min0.5 mL/min
Detection Refractive Index (RI)UV (195 nm)UV (194 nm)
Reference [5][8][10]
Table 2: HILIC Methods for Glucosamine Analysis
ParameterMethod 1Method 2
Column ZIC-HILIC (4.6 x 150 mm, 5 µm)ZIC-HILIC (4.6 x 150 mm, 5 µm)
Mobile Phase 60% Acetonitrile : 40% 85 mM Ammonium acetate77% Acetonitrile : 20% 30 mM Ammonium formate : 3% Water (pH 4.5)
Flow Rate 0.3 mL/min1.0 mL/min
Column Temp. 40°C35°C
Detection Corona Charged Aerosol Detector (CAD)Evaporative Light Scattering Detector (ELSD)
Peak Asymmetry An asymmetry factor of 1.4 was deemed acceptable.[3]-
Reference [3][7]

Advanced Troubleshooting

Question: I've optimized my mobile phase and am using an appropriate column, but I still see peak tailing. What else can I do?

Answer:

  • Check for System Contamination: Trace metal contamination can cause peak tailing and inconsistent peak heights for glucosamine due to chelation.[6] Consider using Teflon mobile phase reservoir bottles and PEEK tubing to minimize metal leaching.[6]

  • Evaluate Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.

  • Reduce Injection Volume: Overloading the column can lead to peak tailing.[5] Try reducing the injection volume to see if the peak shape improves.

  • Inspect for Column Voids: A void at the column inlet can cause peak tailing.[3] This can be caused by pressure shocks or operating at a pH that degrades the column packing. If a void is suspected, the column may need to be replaced.

  • Perform a System Suitability Test: Regularly inject a standard to monitor system performance, including peak asymmetry. This will help you to identify when a problem begins to develop. In one study, an asymmetry factor of 1.4 was considered acceptable for glucosamine analysis using a HILIC method.[3]

References

addressing Mycosamine instability during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Mycosamine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an amino sugar that is a critical component of several polyene macrolide antifungal agents, including nystatin and amphotericin B.[1][2][3] Its presence is essential for the biological activity of these drugs. This compound's instability during sample preparation can lead to its degradation, resulting in inaccurate quantification and potentially misleading experimental outcomes. The amino group and multiple hydroxyl groups in its structure make it susceptible to degradation under various conditions.

Q2: What are the primary factors that affect this compound stability?

The stability of this compound can be influenced by several factors, including:

  • pH: this compound is susceptible to degradation in both acidic and alkaline conditions. Polyene macrolides containing this compound, such as nystatin, have been shown to be labile at pH values of 2 and 9.[4] Alkaline conditions, in particular, can promote the degradation of amino sugars.[5]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. For instance, nystatin solutions lose activity more rapidly at higher temperatures.[4]

  • Light and Oxygen: Exposure to light and oxygen can also contribute to the degradation of this compound-containing compounds like nystatin.[4]

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for isolated this compound are not extensively documented, potential degradation mechanisms based on its structure as an amino sugar include:

  • Hydrolysis of the Glycosidic Bond: When this compound is part of a larger molecule like an antibiotic, the glycosidic bond connecting it to the aglycone can be susceptible to acid hydrolysis.

  • Epimerization: Under alkaline conditions, amino sugars can undergo epimerization, which is a change in the stereochemistry at one of the chiral centers.[5][6] This can alter the structure and biological activity of this compound.

  • Maillard Reaction: In the presence of reducing sugars, the amino group of this compound can participate in the Maillard reaction, especially at elevated temperatures, leading to a complex mixture of products.[7]

  • Oxidation: The amino and hydroxyl groups can be susceptible to oxidation, particularly in the presence of oxygen and light.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound sample preparation.

Issue 1: Low or No Detectable this compound Signal
Potential Cause Troubleshooting Step Rationale
Degradation during extraction Maintain a neutral or slightly acidic pH (around 6-7) during extraction. Work at low temperatures (on ice or at 4°C). Protect samples from light by using amber vials or wrapping them in foil.This compound is unstable at extreme pH and elevated temperatures.[4] Light and oxygen can also promote degradation.[4]
Incomplete hydrolysis If analyzing this compound from a parent compound (e.g., nystatin), ensure complete acid hydrolysis. Optimize acid concentration, temperature, and time. A common starting point is 6N HCl at 100°C for several hours.Incomplete cleavage of the glycosidic bond will result in a lower yield of free this compound.
Loss during sample cleanup Evaluate the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol for potential loss of the highly polar this compound. Ensure the chosen sorbent and elution solvents are appropriate for retaining and eluting amino sugars.This compound's polarity can make it challenging to retain on certain SPE phases.
Matrix effects in LC-MS/MS Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for ion suppression or enhancement.[8][9]Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to inaccurate quantification.
Issue 2: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Step Rationale
Variable sample degradation Standardize all sample preparation steps, including incubation times, temperatures, and pH adjustments. Prepare fresh reagents and buffers for each batch of experiments.Inconsistent handling can lead to varying degrees of this compound degradation between samples.
Epimerization Avoid exposing samples to alkaline conditions (pH > 8) for extended periods, especially at room temperature or higher. If alkaline conditions are necessary, minimize the exposure time and keep the samples cold.Alkaline pH can cause epimerization of amino sugars, leading to the formation of isomers that may not be detected or quantified correctly.[5][6]
Inconsistent derivatization (if applicable) Ensure complete and consistent derivatization by optimizing reaction time, temperature, and reagent concentrations. Use fresh derivatization reagents.Incomplete or variable derivatization will lead to inconsistent analytical signals.
Pipetting errors with viscous solutions Use positive displacement pipettes for viscous solutions to ensure accurate and reproducible sample and standard preparation.Viscous liquids can be difficult to pipette accurately with standard air displacement pipettes.

Data on this compound Stability

Direct quantitative data on the stability of isolated this compound is limited in the scientific literature. However, based on studies of the parent compounds (nystatin and amphotericin B) and general knowledge of amino sugar chemistry, the following tables provide a qualitative and semi-quantitative guide to this compound stability under various conditions.

Table 1: Estimated Stability of this compound at Different pH Values (at Room Temperature)

pH RangeEstimated StabilityPotential Degradation Pathway
< 4LowAcid-catalyzed hydrolysis of glycosidic bonds (if attached to a parent molecule).
4 - 7Moderate to HighOptimal stability is expected in this range.
7 - 8ModerateSlow degradation may occur.
> 8LowAlkaline-catalyzed degradation and epimerization are likely.[5]

Table 2: Estimated Effect of Temperature on this compound Stability (at Neutral pH)

TemperatureEstimated StabilityGeneral Guideline
-20°C to 4°CHighRecommended for short to medium-term storage of solutions.
Room Temperature (~25°C)ModerateSignificant degradation may occur over several hours to days.
37°CLowAccelerated degradation is expected.
> 60°CVery LowRapid degradation is likely.

Experimental Protocols

Protocol 1: Acid Hydrolysis for this compound Release from Polyene Macrolides

This protocol describes the release of this compound from a parent compound like nystatin for subsequent analysis.

  • Sample Preparation: Weigh approximately 10 mg of the polyene macrolide standard or sample into a screw-cap glass vial.

  • Hydrolysis: Add 1 mL of 6N hydrochloric acid (HCl) to the vial.

  • Incubation: Securely cap the vial and incubate at 100°C for 4-6 hours in a heating block or oven.

  • Neutralization: After cooling to room temperature, carefully neutralize the sample with 6N sodium hydroxide (NaOH) to a pH of approximately 6-7. This step should be performed on ice to dissipate heat.

  • Dilution: Dilute the neutralized hydrolysate with an appropriate solvent (e.g., mobile phase for LC analysis) to the desired concentration.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter before analysis.

Protocol 2: Extraction of this compound from Fungal Cultures

This protocol provides a general procedure for extracting small polar molecules like this compound from fungal biomass.

  • Harvesting: Harvest the fungal mycelium from the culture broth by filtration or centrifugation.

  • Washing: Wash the mycelium twice with deionized water to remove residual media components.

  • Homogenization: Homogenize the washed mycelium in a suitable solvent. A common choice is a mixture of methanol and water (e.g., 80:20 v/v). Use a bead beater or a mortar and pestle with liquid nitrogen for efficient cell disruption.

  • Extraction: Incubate the homogenate at 4°C with shaking for at least 1 hour.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted this compound.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen or using a rotary evaporator at a low temperature (<30°C).

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., mobile phase).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.

Visualizations

Mycosamine_Instability_Factors cluster_factors Instability Factors cluster_degradation Degradation Pathways This compound This compound pH pH (Acidic or Alkaline) This compound->pH Temp Temperature (Elevated) This compound->Temp Light Light This compound->Light Oxygen Oxygen This compound->Oxygen Hydrolysis Hydrolysis Cleavage of glycosidic bond pH->Hydrolysis Epimerization Epimerization Change in stereochemistry pH->Epimerization Temp->Hydrolysis Maillard Maillard Reaction Reaction with reducing sugars Temp->Maillard Oxidation Oxidation Reaction with oxygen Temp->Oxidation Light->Oxidation Oxygen->Oxidation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Leads to Epimerization->Degradation_Products Leads to Maillard->Degradation_Products Leads to Oxidation->Degradation_Products Leads to

Caption: Factors contributing to this compound instability and potential degradation pathways.

Mycosamine_Sample_Prep_Workflow cluster_critical Critical Stability Points start Start: Sample (e.g., Fungal Culture, Antibiotic) extraction Extraction / Hydrolysis (Control pH and Temperature) start->extraction Step 1 cleanup Sample Cleanup (SPE or LLE) extraction->cleanup Step 2 note1 note1 extraction->note1 Maintain neutral/acidic pH Low temperature Protect from light derivatization Derivatization (Optional) cleanup->derivatization Step 3 note2 note2 cleanup->note2 Choose appropriate phase and solvents for polarity analysis LC-MS/MS or HPLC Analysis derivatization->analysis Step 4 end End: Data Acquisition analysis->end Step 5

Caption: A generalized workflow for this compound sample preparation highlighting critical stability points.

References

improving the sensitivity of Mycosamine detection by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity and reliability of mycosamine detection by mass spectrometry.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Question: I am observing a low or no signal for this compound. What are the potential causes and solutions?

Answer:

Low or no signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Below is a systematic guide to troubleshooting this issue.

  • Inefficient Ionization: this compound, as a small amino sugar, can exhibit poor ionization efficiency in its native form.

    • Solution: Implement a derivatization strategy. Derivatization can significantly enhance the ionization efficiency and chromatographic retention of this compound. A common method for amino sugars is pre-column derivatization using o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA) or phenyl isothiocyanate (PITC).[1][2][3]

  • Suboptimal Mass Spectrometry Parameters: Incorrect mass spectrometer settings will fail to detect the target analyte.

    • Solution:

      • Source Parameters: Optimize source parameters, including gas flows (nebulizer, auxiliary, and sweep), ion transfer tube temperature, and vaporizer temperature, to ensure efficient desolvation and ionization.

      • Fragmentation: Ensure the correct precursor and product ions are selected for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). If fragmentation is poor, optimize the collision energy for the specific derivatized this compound compound.

  • Sample Degradation: this compound may degrade during sample preparation or storage.

    • Solution: Process samples promptly and store them at low temperatures (e.g., 4°C for short-term, -80°C for long-term) to minimize degradation.[1]

  • Matrix Effects: Components in the sample matrix can suppress the ionization of this compound.

    • Solution:

      • Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering matrix components.

      • Dilution: Dilute the sample to reduce the concentration of interfering substances.

      • Internal Standard: Use a stable isotope-labeled internal standard to compensate for matrix effects.

Question: My chromatographic peaks for derivatized this compound are showing poor shape (e.g., tailing, fronting, or broad peaks). How can I improve this?

Answer:

Poor peak shape can compromise resolution and quantification. The following steps can help improve peak symmetry and efficiency.

  • Mobile Phase Incompatibility: The pH or composition of the mobile phase may not be optimal for the derivatized analyte.

    • Solution: Adjust the mobile phase pH. For reversed-phase chromatography of derivatized amino sugars, a mobile phase containing a small amount of formic acid or ammonium acetate can improve peak shape.[1] Experiment with the gradient slope and organic solvent percentage.

  • Column Issues: The column may be overloaded, contaminated, or degraded.

    • Solution:

      • Reduce Injection Volume: Inject a smaller volume of the sample to avoid overloading the column.

      • Column Washing: Implement a robust column washing protocol between injections to remove contaminants.

      • Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.[1]

      • Column Replacement: If the above steps do not resolve the issue, the column may need to be replaced.

  • Derivatization Issues: Incomplete or inconsistent derivatization can lead to multiple derivative products or unreacted this compound, resulting in distorted peaks.

    • Solution: Optimize the derivatization reaction conditions, including reagent concentration, reaction time, and pH, to ensure complete and consistent derivatization.

Frequently Asked Questions (FAQs)

Question: Why is derivatization often necessary for the analysis of this compound by LC-MS?

Answer:

Derivatization is a crucial step in the analysis of this compound by LC-MS for several reasons:

  • Improved Chromatographic Retention: this compound is a highly polar molecule and, as such, exhibits poor retention on traditional reversed-phase liquid chromatography (RPLC) columns. Derivatization increases its hydrophobicity, leading to better retention and separation from other polar matrix components.

  • Enhanced Ionization Efficiency: The derivatizing agent introduces a readily ionizable group, which significantly enhances the signal intensity in the mass spectrometer.[4]

  • Increased Specificity and Sensitivity: By targeting a specific functional group (the primary amine on this compound), derivatization increases the specificity of the analysis. The enhanced signal leads to lower limits of detection (LOD) and quantification (LLOQ).[1]

Question: What are the expected fragmentation patterns for derivatized this compound in tandem mass spectrometry (MS/MS)?

Answer:

The fragmentation of derivatized this compound will depend on the derivatizing agent used. However, general principles of fragmentation for similar compounds can be applied. For instance, in the analysis of other amino compounds, fragmentation often occurs at or near the site of the derivatized amine.[5][6] For mycosporine-like amino acids, a characteristic loss of a methyl radical has been observed.[7] It is essential to perform infusion experiments with a derivatized this compound standard to determine the optimal precursor-to-product ion transitions and collision energies for building a sensitive and specific MRM or SRM method.

Question: How can I develop a robust and sensitive quantitative method for this compound?

Answer:

Developing a robust quantitative method involves several key steps:

  • Method Validation: A comprehensive method validation should be performed, including assessments of linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LLOQ), recovery, and matrix effects.

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard is highly recommended to correct for variability in sample preparation, matrix effects, and instrument response.

  • Calibration Curve: Prepare a calibration curve using a matrix that closely matches the study samples to minimize the impact of matrix effects.

  • Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to monitor the performance of the assay.

Quantitative Data Summary

The following table summarizes quantitative data from a validated LC-MS/MS method for glucosamine, a structural analog of this compound.[1] This data can serve as a reference point when developing a method for this compound.

ParameterPlasmaUrine
Linearity Range0.012–8.27 µg/mL1.80–84.1 µg/mL
Lower Limit of Quantitation (LLOQ)12 ng/mL1.80 µg/mL
Correlation Coefficient (r)> 0.998> 0.999

Experimental Protocols

Protocol: Pre-column Derivatization of this compound with OPA/3-MPA for LC-MS/MS Analysis

This protocol is adapted from a validated method for glucosamine.[1]

1. Reagent Preparation:

  • Borate Buffer (0.1 M, pH 9.5): Dissolve boric acid in water, and adjust the pH to 9.5 with a sodium hydroxide solution.
  • OPA Reagent: Dissolve o-phthalaldehyde (OPA) in methanol.
  • 3-MPA Reagent: Prepare a solution of 3-mercaptopropionic acid (3-MPA) in water.
  • Derivatization Reagent: Mix the borate buffer, OPA solution, and 3-MPA solution. This reagent should be prepared fresh daily.

2. Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding three volumes of acetonitrile. Vortex and centrifuge to pellet the proteins.
  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitution: Reconstitute the dried extract in the mobile phase.

3. Derivatization Procedure:

  • To an aliquot of the reconstituted sample or standard, add the derivatization reagent.
  • Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 2 minutes).
  • Add an acidic solution (e.g., formic acid in mobile phase) to stop the reaction.
  • The sample is now ready for injection into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is suitable.[1]
  • Mobile Phase: A gradient elution using a mobile phase consisting of methanol and an aqueous solution containing ammonium acetate and formic acid is recommended.[1]
  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode.
  • Detection: Monitor the specific precursor-to-product ion transitions for the derivatized this compound in MRM or SRM mode.

Visualizations

Mycosamine_Biosynthesis Fructose_6P Fructose 6-Phosphate GDP_Mannose GDP-D-Mannose Fructose_6P->GDP_Mannose Primary Metabolism GDP_4_keto GDP-4-keto-6-deoxy-D-mannose GDP_Mannose->GDP_4_keto GDP-mannose dehydratase GDP_this compound GDP-Mycosamine GDP_4_keto->GDP_this compound Aminotransferase Nystatin Nystatin GDP_this compound->Nystatin Glycosyltransferase Nystatin_Aglycone Nystatin Aglycone Nystatin_Aglycone->Nystatin

Caption: Proposed biosynthetic pathway of this compound and its attachment to the nystatin aglycone.

Mycosamine_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Culture) Extraction Extraction & Protein Precipitation Sample->Extraction Derivatization Derivatization (e.g., OPA/3-MPA) Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM/SRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

Troubleshooting_Logic Start Low or No Signal Check_Derivatization Is Derivatization Performed? Start->Check_Derivatization Implement_Derivatization Implement Derivatization (e.g., OPA/3-MPA) Check_Derivatization->Implement_Derivatization No Check_MS_Params Are MS Parameters Optimized? Check_Derivatization->Check_MS_Params Yes Final_Check Re-evaluate Signal Implement_Derivatization->Final_Check Optimize_MS Optimize Source and Collision Energy Check_MS_Params->Optimize_MS No Check_Sample_Prep Is Sample Cleanup Adequate? Check_MS_Params->Check_Sample_Prep Yes Optimize_MS->Final_Check Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Check_Sample_Prep->Improve_Cleanup No Check_Sample_Prep->Final_Check Yes Improve_Cleanup->Final_Check

Caption: Troubleshooting logic for low this compound signal in MS analysis.

References

refinement of Mycosamine purification to remove structural analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on refining mycosamine purification methods to effectively remove structurally similar analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

This compound is a highly polar, basic aminosugar. Its purification is challenging due to its poor retention on traditional reversed-phase (e.g., C18) columns and its propensity for strong, undesirable interactions with stationary phases.[1] The primary difficulties include:

  • Separation from Structural Analogs: Close structural analogs, such as epimers or related aminosugars like perosamine, have very similar physicochemical properties, making them difficult to resolve.[2]

  • Peak Tailing: The basic amine group in this compound can interact strongly with acidic silanol groups present on the surface of silica-based chromatography columns. This secondary interaction leads to asymmetrical peak shapes, known as peak tailing, which compromises resolution and quantification.[3]

  • Low Recovery: Aminosugars, particularly reducing sugars, can sometimes adhere to stationary phases containing amino functional groups through the formation of a Schiff base, leading to poor recovery.[4]

Q2: Which chromatography techniques are most effective for this compound purification?

Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEX) are the most suitable techniques for purifying polar compounds like this compound.[5]

  • HILIC: This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. It effectively retains and separates highly polar compounds by partitioning them between the organic-rich mobile phase and a water-enriched layer on the stationary phase surface.[6][7][8] HILIC is highly compatible with mass spectrometry (MS) detection.[9]

  • Ion-Exchange Chromatography (IEX): Since this compound is basic and positively charged at acidic to neutral pH, cation-exchange chromatography is a powerful tool for its purification.[10][11][12] Separation is based on the reversible interaction between the charged this compound and the oppositely charged stationary phase. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[13]

Q3: What are the most common structural analogs of this compound that I need to separate?

The most frequently encountered structural analog in biosynthetic pathways is perosamine .[2] Perosamine and this compound are both aminosugars derived from GDP-mannose.[2] Depending on the sample source and processing (e.g., acid hydrolysis), other analogs such as epimers or degradation products may also be present.

Troubleshooting Guide

This guide addresses specific issues encountered during the purification of this compound.

Problem: My chromatogram shows severe peak tailing for this compound.

  • Question: Why is my this compound peak tailing on my silica-based column?

    • Answer: Peak tailing for basic compounds like this compound is primarily caused by secondary ionic interactions between the protonated amine groups of your molecule and negatively charged, acidic silanol groups on the silica surface of the stationary phase. This leads to a portion of the analyte being retained longer than the bulk, resulting in an asymmetrical peak.

  • Question: How can I reduce or eliminate peak tailing?

    • Answer: You can address peak tailing through several strategies:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) using an acidic modifier like formic or acetic acid will protonate the silanol groups, reducing their ability to interact with the positively charged this compound.[1]

      • Increase Buffer Concentration: Increasing the concentration of salt (e.g., ammonium formate or ammonium acetate) in the mobile phase can help shield the charged silanol groups and reduce secondary interactions.[3][14] For HILIC, a starting concentration of 20 mM ammonium acetate is often recommended for aminosugars.[14]

      • Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated ("end-capped"). This physically blocks the sites of secondary interaction.[15]

      • Avoid Column Overload: Injecting too much sample can saturate the stationary phase and lead to poor peak shape. Try diluting your sample to see if the peak shape improves.[1][3]

Problem: I have poor resolution between this compound and a suspected analog.

  • Question: How can I improve the separation between this compound and its analogs?

    • Answer: Improving resolution requires optimizing the selectivity of your chromatographic system.

      • Optimize HILIC Mobile Phase: In HILIC, the amount of water in the mobile phase is a critical parameter. To increase retention and improve the separation of very polar compounds, decrease the percentage of the aqueous component (e.g., water or buffer). A shallower gradient or isocratic elution with a lower aqueous content can often improve resolution.

      • Change HILIC Stationary Phase: Different HILIC columns offer different selectivities. Amide-based phases (e.g., TSKgel Amide-80) are often effective for separating aminosugar stereoisomers.[6] Zwitterionic HILIC columns (ZIC-HILIC) offer another selectivity option due to their dual ion-exchange and hydrophilic partitioning mechanisms.[14]

      • Optimize IEX Elution: In ion-exchange chromatography, use a shallow salt gradient for elution. A slow, gradual increase in ionic strength is more effective at resolving compounds with small differences in charge affinity than a steep gradient.[12]

Problem: My this compound recovery is low.

  • Question: What could be causing low recovery of this compound?

    • Answer: Low recovery can be due to irreversible binding to the column or issues with sample preparation.

      • Irreversible Binding: On some amino-functionalized HILIC columns, reducing sugars can form a Schiff base with the primary amine groups on the stationary phase, leading to irreversible binding.[4] Using a column with tertiary amino groups or a different chemistry (e.g., amide, zwitterionic) can prevent this.[4]

      • Sample Solvent Mismatch: In HILIC, the sample should be dissolved in a solvent that is as strong or weaker (i.e., higher organic content) than the initial mobile phase. Dissolving the sample in a highly aqueous solution can cause poor peak shape and potential loss of analyte.[9][15]

Data Presentation

Table 1: Comparison of HILIC Column Chemistries for Aminosugar Separations

This table summarizes the performance characteristics of different HILIC stationary phases for separating polar, basic compounds analogous to this compound.

Stationary PhasePrimary Separation MechanismKey AdvantagesPotential DisadvantagesRecommended For
Amide Hydrophilic Partitioning, Hydrogen BondingExcellent for separating isomers and saccharides; robust and stable.[6]Can have lower retention for some bases compared to silica.General purpose aminosugar analysis, resolving stereoisomers.[6]
Bare Silica Hydrophilic Partitioning, Ion-ExchangeDual retention mechanism offers unique selectivity; high retention for bases.[14]Strong silanol interactions can cause severe peak tailing if not controlled.[1]Method development where dual retention can be exploited.
Zwitterionic (ZIC) Hydrophilic Partitioning, Ion-ExchangepH-independent charge provides robust performance; good for charged analytes.[14]Ion-exchange properties are weaker than bare silica.[14]Charged aminosugars, complex mixtures requiring orthogonal selectivity.
Diol Hydrophilic PartitioningLess reactive than bare silica, offering reduced peak tailing.Generally provides lower retention than amide or silica phases.Analytes that show excessive tailing on other phases.

Experimental Protocols

Protocol 1: HILIC-MS Method for this compound Analysis and Purification

This protocol is a starting point for developing a robust HILIC-MS method for separating this compound from its analogs.

  • Column Selection:

    • Use a HILIC column suitable for polar compounds, such as a TSKgel Amide-80 (4.6 x 150 mm, 3 µm) or equivalent.[6][16]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Note: Ensure all solvents are HPLC or MS-grade.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0.0 min: 90% B

      • 15.0 min: 60% B

      • 15.1 min: 90% B

      • 20.0 min: 90% B (Re-equilibration)

  • Sample Preparation:

    • Lyophilize the crude sample to dryness.

    • Reconstitute the sample in a solution of 75% Acetonitrile / 25% Water to match the initial mobile phase conditions. This prevents peak distortion.[9]

    • Centrifuge the sample at >10,000 g for 10 minutes to remove particulates.

  • MS Detection (ESI+):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • Scan Range: m/z 100-300

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 300 °C

    • Drying Gas Flow: 8 L/min

    • Note: These are starting parameters and should be optimized for your specific instrument.

Protocol 2: Cation-Exchange Chromatography for this compound Enrichment

This protocol describes a general procedure for enriching this compound from a complex mixture using a strong cation-exchange resin.

  • Resin Selection:

    • Use a strong cation-exchange resin, such as Dowex 50 or equivalent.[10]

  • Buffer Preparation:

    • Binding/Wash Buffer: 20 mM Sodium Phosphate, pH 6.5

    • Elution Buffer: 1.0 M Ammonium Hydroxide or a gradient of 0.1 M to 2.0 M NaCl in Binding Buffer.[10]

  • Column Packing and Equilibration:

    • Prepare a slurry of the cation-exchange resin in the Binding Buffer and pour it into a suitable column.

    • Equilibrate the column by washing with at least 5 column volumes (CV) of Binding Buffer until the pH and conductivity of the eluate match the buffer.[12]

  • Sample Loading and Washing:

    • Adjust the pH of your sample to 6.0-7.0 and ensure it has low ionic strength to facilitate binding.[10]

    • Load the sample onto the column at a slow flow rate (e.g., 1-3 CV/hour).[10]

    • Wash the column with 5-10 CV of Binding Buffer to remove neutral and anionic impurities.

  • Elution:

    • Elute the bound this compound by applying the Elution Buffer. If using a salt gradient, apply a linear gradient from 0.1 M to 2.0 M NaCl over 10-20 CV.

    • Collect fractions and analyze them for the presence of this compound using a suitable method (e.g., HILIC-MS or a colorimetric assay).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis crude Crude Extract hydrolysis Acid Hydrolysis (Optional) crude->hydrolysis clarify Clarification (Centrifuge/Filter) hydrolysis->clarify lyophilize Lyophilization clarify->lyophilize reconstitute Reconstitution in 75% ACN lyophilize->reconstitute iex Cation-Exchange Chromatography (Enrichment) reconstitute->iex Load Sample hilic HILIC (High-Resolution Separation) iex->hilic ms MS Detection (Purity/Identity) hilic->ms Collect Fractions nmr NMR (Structure) ms->nmr

Caption: General workflow for this compound purification and analysis.

troubleshooting_logic start Poor Peak Shape (Tailing) cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Overload? cause1->cause2 No sol1a Lower Mobile Phase pH (e.g., 3.0) cause1->sol1a Yes cause3 Extra-Column Effects? cause2->cause3 No sol2 Dilute Sample / Reduce Injection Volume cause2->sol2 Yes sol3 Check Tubing/Fittings for Dead Volume cause3->sol3 Yes sol1b Increase Buffer Concentration end Improved Peak Shape sol1a->end sol1c Use End-Capped Column sol1b->end sol1c->end sol2->end sol3->end

Caption: Troubleshooting logic for peak tailing issues.

References

Technical Support Center: Chromatographic Resolution of Mycosamine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Mycosamine. This guide provides detailed strategies, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving this compound from its isomers, such as glucosamine, mannosamine, and galactosamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from its isomers?

A1: The primary challenge is that this compound and its isomers (epimers) are structurally very similar, often differing only in the stereochemistry at one or more chiral centers. They share the same mass and similar physicochemical properties, which makes their separation by standard chromatographic techniques difficult. Achieving resolution requires methods with high selectivity, such as chiral chromatography or derivatization followed by high-resolution gas chromatography.[1]

Q2: What are the main chromatographic strategies for resolving this compound and its isomers?

A2: The two main strategies are:

  • Gas Chromatography with Mass Spectrometry (GC-MS) following Derivatization: This is a powerful and common technique for analyzing amino sugars.[2][3] Derivatization is mandatory to make the analytes volatile. The high efficiency of capillary GC columns can often separate closely related isomers.[4]

  • High-Performance Liquid Chromatography (HPLC): This approach offers several options, including Hydrophilic Interaction Liquid Chromatography (HILIC), reversed-phase HPLC with derivatization, or direct chiral chromatography using a Chiral Stationary Phase (CSP).[5]

Q3: Is derivatization always necessary?

A3: For Gas Chromatography, derivatization is essential to increase the volatility and thermal stability of the amino sugars. For HPLC, it is not always mandatory but is often highly recommended. This compound lacks a strong UV chromophore, making detection difficult. Derivatization with a UV-active or fluorescent tag (like FMOC-Su) significantly enhances sensitivity.[6][7] It can also improve chromatographic peak shape and resolution.

Q4: Which detection method is suitable for HPLC analysis of underivatized this compound?

A4: For underivatized amino sugars, which do not absorb UV light well, detectors such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) are suitable.[8][9] Alternatively, coupling the HPLC system to a Mass Spectrometer (LC-MS) provides both detection and mass information.

Q5: Can I use the same methods for Glucosamine to separate this compound isomers?

A5: Yes, methods developed for the separation of glucosamine from its isomers (e.g., mannosamine, galactosamine) are an excellent starting point for this compound.[4][8] The underlying chemical principles and challenges are nearly identical due to their structural similarities as amino sugars. The specific retention times will differ, but the column chemistry, mobile phases, and derivatization techniques are directly transferable.

Troubleshooting Guides

Issue 1: Poor or No Resolution Between Isomer Peaks (GC-MS)
Possible Cause Suggested Solution
Inefficient GC Column Ensure you are using a high-resolution capillary column. OV-101 and SE-54 columns have been reported to separate amino sugars effectively.[4] Consider a longer column or a column with a different stationary phase polarity.
Incomplete or Improper Derivatization The derivatization reaction may be incomplete, leading to multiple derivative forms and broad peaks. Optimize reaction conditions (time, temperature, reagent concentration).[10] Ensure the sample is completely dry before adding derivatization reagents, as water can interfere with the reaction.
Incorrect Temperature Program The GC oven temperature ramp rate may be too fast. A slower ramp rate can improve the separation of closely eluting peaks. Optimize the temperature program by starting at a lower temperature and using a slower ramp (e.g., 2-5 °C/min).[10]
Co-elution with Impurities The sample matrix may contain interfering compounds. Perform a sample cleanup step before derivatization, such as ion-exchange chromatography, to isolate the amino sugars.[4]
Issue 2: Poor Resolution or Peak Tailing (HPLC)
Possible Cause Suggested Solution
Inappropriate Column Chemistry Standard C18 columns may not provide sufficient retention or selectivity for polar amino sugars. Consider using a HILIC column or a mixed-mode column like Primesep S, which is designed for polar compounds.[9] For direct chiral separation, a Chiral Stationary Phase (CSP) is required.[5][11]
Mobile Phase pH is Not Optimal The ionization state of this compound (an amine) is pH-dependent. Adjust the mobile phase pH to control retention and selectivity. For amino sugars, a slightly acidic pH (e.g., pH 2.5-4) is often used.[8]
Secondary Interactions with Column Free silanol groups on silica-based columns can cause peak tailing. Use an end-capped column or add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations to block active sites.[7]
Low Detection Sensitivity (No Peaks) If using a UV detector with underivatized samples, the signal will be very low. Use an ELSD, RI, or CAD detector.[9] Alternatively, use a pre-column derivatization method with a fluorescent or UV-active tag like FMOC-Su or dansyl chloride.[7][12]

Experimental Protocols & Data

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

This protocol is a generalized method adapted from established procedures for amino sugar analysis and is suitable for resolving this compound isomers.[4][10]

1. Hydrolysis (if this compound is part of a larger molecule):

  • Hydrolyze the sample in 6 N HCl at 100°C for 4.5 hours.[4]
  • Remove the acid under a stream of nitrogen and wash the residue with methanol.

2. Derivatization (O-methyloxime Acetates):

  • Isolate the amino sugars using ion-exchange chromatography if the matrix is complex.[4]
  • React the dried hydrolysate with hydroxylamine hydrochloride in pyridine.
  • Add acetic anhydride for acetylation.[10]
  • Extract the derivatives with an organic solvent (e.g., chloroform) for injection.

3. GC-MS Analysis:

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm) or similar non-polar capillary column.[10]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).[10]

  • Injector: 250°C, Splitless mode for high sensitivity.[4][10]

  • Oven Program: Initial temp 60°C for 1 min, ramp at 14°C/min to 260°C, hold for 5 min.[10]

  • Detector: Mass Spectrometer (Scan mode for identification, SIM mode for quantification).

    GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample containing This compound Hydrolysis Acid Hydrolysis (6N HCl, 100°C) Sample->Hydrolysis Cleanup Ion-Exchange Cleanup (Optional) Hydrolysis->Cleanup Derivatization Derivatization (e.g., Acetylation) Cleanup->Derivatization Injection GC Injection (Splitless) Derivatization->Injection Separation Capillary GC Separation (e.g., HP-5 Column) Injection->Separation Detection Mass Spectrometry Detection (MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

    Caption: Workflow for this compound isomer analysis by GC-MS.

Method 2: HPLC with Pre-Column Derivatization

This protocol uses FMOC-Su derivatization for sensitive fluorescence or UV detection, adapted from validated methods for glucosamine.[7]

1. Sample and Standard Preparation:

  • Prepare standards and samples in an aqueous solution.
  • For solid samples, dissolve and sonicate until all solids are dissolved. Filter through a 0.45 µm filter.[7]

2. Derivatization (FMOC-Su):

  • In a volumetric flask, mix your sample/standard solution with a 15 mM solution of N-(9-fluorenyl-methoxycarbonyloxy) succinimide (FMOC-Su) in acetonitrile.[7]
  • Add a weak base like triethylamine (TEA) to facilitate the reaction.
  • Heat in a sonicator water bath at 50°C for 30 minutes.[7]
  • Cool to room temperature and dilute with the mobile phase.

3. HPLC Analysis:

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.05% Trifluoroacetic Acid (TFA).[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: A suitable gradient starting with a high percentage of Mobile Phase A, gradually increasing B to elute the derivatized sugars.

  • Flow Rate: 1.0 mL/min.

  • Detector: Fluorescence (Excitation: ~260 nm, Emission: ~315 nm) or DAD/UV at ~265 nm.

    Method_Selection Start Goal: Separate This compound Isomers Derivatization_Q Is derivatization acceptable? Start->Derivatization_Q GC_MS Use GC-MS with Derivatization Derivatization_Q->GC_MS Yes HPLC_Path Pursue HPLC Methods Derivatization_Q->HPLC_Path No / Prefer HPLC Chiral_Q Direct or Indirect Chiral Separation? HPLC_Path->Chiral_Q Direct Use Chiral Stationary Phase (CSP) Column Chiral_Q->Direct Direct Indirect Use HPLC with Derivatization Chiral_Q->Indirect Indirect Detector_Q Available Detectors? Direct->Detector_Q UV_Detector Use UV-active derivatizing agent (e.g., FMOC-Su) Indirect->UV_Detector Detector_Q->Indirect Only UV Other_Detectors Use ELSD, CAD, or RI for underivatized analysis Detector_Q->Other_Detectors ELSD/CAD/RI


Quantitative Data Summary

The following table summarizes typical chromatographic conditions found in the literature for analyzing amino sugars, which can be adapted for this compound.

Parameter **GC-MS Method (Adapted)[10] **HPLC-RI Method (Adapted)[8] **HPLC-FMOC Method (Adapted)[7]
Chromatography Type Gas Chromatography Reversed-Phase HPLC Reversed-Phase HPLC
Column HP-5 (30 m x 0.32 mm) Hypersil BDS Phenyl (250 x 4.6 mm) C18 Column (e.g., 150 x 4.6 mm)
Mobile Phase N/A (Helium Carrier Gas) Water (pH 2.5 with H₃PO₄) A: 0.05% TFA in Water, B: ACN
Flow Rate 1.2 mL/min 0.2 mL/min 1.0 mL/min
Detector Mass Spectrometer (MS) Refractive Index (RI) Fluorescence or UV/DAD
Derivatization Required (e.g., Acetylation) Not Required Required (FMOC-Su)

| Primary Use Case | High sensitivity and structural confirmation | Simple, quantitative analysis without derivatization | High sensitivity for trace-level detection |

References

overcoming low yields in the chemical synthesis of Mycosamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Mycosamine

Welcome to the technical support center for the chemical synthesis of this compound (3-amino-3,6-dideoxy-D-mannose). This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: this compound synthesis typically starts from readily available hexoses. Common starting materials include D-glucose, D-mannose, or their derivatives like N-acetyl-D-glucosamine. The choice of starting material dictates the synthetic route, particularly the strategies for introducing the C3-amino group and achieving the required stereochemistry.

Q2: Which steps are most critical for achieving a high overall yield?

A2: The most critical steps that often dictate the overall yield are:

  • Stereoselective introduction of the C3-amine: This is a pivotal step. Methods often involve the reduction of an intermediate oxime or azide. Achieving high stereoselectivity (to get the manno configuration) is crucial to avoid tedious purification of diastereomers.

  • Protecting group strategy: The choice, application, and removal of protecting groups are critical.[1][2][3] Inefficient protection or deprotection can lead to significant loss of material. Orthogonal protecting group strategies are often necessary to selectively unmask functional groups.[2]

  • The 6-deoxy transformation: The deoxygenation at the C6 position must be efficient and high-yielding.

Q3: Why is protecting group selection so important for aminosugar synthesis?

A3: Protecting groups are essential in aminosugar synthesis for several reasons:

  • Preventing Side Reactions: They mask reactive hydroxyl and amino groups to prevent unwanted reactions.[3]

  • Avoiding Catalyst Inhibition: The basic amino group can coordinate with and inhibit Lewis acid catalysts commonly used in glycosylation and other transformations.[4][5][6] Protecting the amine, for example as a carbamate (Boc, Cbz) or an azide, mitigates this issue.

  • Influencing Stereoselectivity: Protecting groups can influence the stereochemical outcome of reactions by providing steric hindrance or participating in the reaction mechanism.

Q4: What are the main challenges associated with purifying this compound and its intermediates?

A4: Purification can be challenging due to the high polarity of unprotected or partially protected sugar derivatives. These compounds often have poor solubility in common organic solvents and may require specialized chromatography techniques, such as reversed-phase HPLC or ion-exchange chromatography. Intermediates with multiple protecting groups can sometimes be difficult to separate from reaction byproducts.[7]

Troubleshooting Guide

Issue 1: Low yield or poor stereoselectivity in the introduction of the C3-amino group via reductive amination.

  • Possible Cause: The reducing agent is not selective enough, leading to a mixture of diastereomers (epimers at C3).

  • Solution:

    • Screen Reducing Agents: Switch to a bulkier or more stereochemically directing reducing agent. For example, if sodium borohydride (NaBH₄) gives poor selectivity, consider L-Selectride® or other hindered borohydrides.

    • Substrate Control: The stereochemistry of adjacent centers (C2 and C4) heavily influences the facial selectivity of the reduction. Ensure the protecting groups on these centers provide the desired steric hindrance to guide the hydride attack.

    • Optimize Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to -78 °C) can significantly enhance stereoselectivity.

Issue 2: Incomplete or low-yielding deprotection of a key functional group (e.g., N-Boc or O-Benzyl).

  • Possible Cause: The substrate is sterically hindered, or the catalyst is poisoned.

  • Solution:

    • N-Boc Removal (Acidic): If standard conditions (e.g., TFA in DCM) are slow or incomplete, try stronger acidic conditions or alternative reagents like HCl in dioxane. Ensure the reaction is truly anhydrous.

    • O-Benzyl Removal (Hydrogenolysis): If Pd/C catalyst is ineffective, catalyst poisoning by trace sulfur or other impurities may be the cause. Try using a different batch of catalyst, increasing the catalyst loading, or using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[8] Ensure the solvent is thoroughly deoxygenated and the system is under positive hydrogen pressure.

    • Orthogonal Strategy: In future syntheses, consider using protecting groups that are removed under different conditions to avoid compatibility issues.[2]

Issue 3: Formation of an undesired 2-methyl-2-oxazoline byproduct during glycosylation reactions.

  • Possible Cause: This is a common side reaction when using N-acetylated aminosugar donors (like a derivative of N-acetylthis compound). The N-acetyl group can cyclize onto the activated anomeric center.[5]

  • Solution:

    • Change the N-Protecting Group: Use a non-participating protecting group on the nitrogen, such as an azido (N₃) group, a phthalimido (NPhth) group, or a trichloroethoxycarbonyl (Troc) group. The azide is particularly effective and can be reduced to the amine at a later stage.

    • Optimize Reaction Conditions: Use low temperatures and carefully select the Lewis acid promoter to minimize the rate of oxazoline formation relative to the desired glycosylation.

Data Presentation

Table 1: Comparison of Strategies for C3-Amine Introduction

MethodPrecursor Functional GroupReagentsTypical Yield (Illustrative)Key AdvantagesCommon Issues
Reductive Amination C3-Ketone1. NH₂OH·HCl, Pyridine2. H₂, Pd/C or NaBH₃CN60-75%Readily available reagents.Potential for low stereoselectivity (epimer formation).
Azide Displacement C3-Triflate or TosylateSodium Azide (NaN₃) in DMF85-95% (Displacement)90-98% (Reduction)High Sɴ2 efficiency; stereospecific inversion. Azide is a non-participating group.Traces of elimination byproducts; azide reagents are hazardous.
From Epoxide 2,3-EpoxideNH₄OH or Benzylamine70-85%Good regioselectivity (attack at C3).Requires stereoselective epoxide formation.

Table 2: Selection of Amino Protecting Groups

Protecting GroupAbbreviationIntroductionCleavage ConditionsStability
tert-ButoxycarbonylBocBoc₂O, Base (e.g., TEA)Strong Acid (TFA, HCl)Base-stable, stable to hydrogenolysis.
BenzyloxycarbonylCbz or ZCbzCl, BaseH₂, Pd/C (Hydrogenolysis)Acid-stable, base-stable.
9-FluorenylmethyloxycarbonylFmocFmoc-OSu, BaseBase (e.g., 20% Piperidine in DMF)Acid-stable, stable to hydrogenolysis.
AzidoN₃NaN₃ (via Sɴ2)H₂, Pd/C or PPh₃, H₂OStable to most acidic and basic conditions.

Experimental Protocols

Protocol: Stereoselective Reduction of a C3-Keto Sugar to a C3-Hydroxyl Precursor

This protocol describes a representative procedure for the stereoselective reduction of a protected 3-keto-pyranoside to the corresponding D-manno alcohol, a key step preceding the introduction of the amino group via Mitsunobu or displacement chemistry.

Materials:

  • Protected 3-keto-pyranoside (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF, 1.2 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Sodium Thiosulfate (Na₂S₂O₃) solution

  • Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Dissolve the protected 3-keto-pyranoside (1.0 eq) in anhydrous THF under an argon atmosphere in a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add L-Selectride® (1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to 0 °C, then carefully add 30% H₂O₂ solution dropwise to oxidize the excess borane reagents. Caution: This can be exothermic.

  • Stir for 1 hour at room temperature.

  • Quench the excess H₂O₂ by adding aqueous Na₂S₂O₃ solution until a test with peroxide strips is negative.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield the pure D-manno alcohol.

Visualizations

Mycosamine_Synthesis_Workflow Start D-Mannose Derivative P1 Protection of C1, C2, C4 Hydroxyls Start->P1 Step 1 P2 Oxidation of C3-OH to C3-Ketone P1->P2 Step 2 P3 Introduction of C3-Amine Precursor (e.g., Azide via Mitsunobu) P2->P3 Step 3 (Stereocritical) P4 Deoxygenation at C6 Position P3->P4 Step 4 P5 Reduction of C3-Azide to C3-Amine P4->P5 Step 5 P6 Final Deprotection P5->P6 Step 6 End This compound P6->End Step 7

Caption: A generalized workflow for the chemical synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield in C3-Azide Displacement Step Q1 Was the C3-OH activation (e.g., to Triflate) complete? Start->Q1 Sol1 Re-run activation. Use fresh Tf₂O/TfCl. Ensure anhydrous conditions. Q1->Sol1 No Q2 Is elimination byproduct (alkene) observed? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Use a less hindered base during activation. Lower reaction temperature. Q2->Sol2 Yes Q3 Is starting material (C3-OH) recovered? Q2->Q3 No A2_Yes Yes A2_No No Sol3 Increase NaN₃ equivalents. Increase reaction time/temp. Check solvent (DMF) quality. Q3->Sol3 Yes End Review purification step for material loss. Q3->End No A3_Yes Yes A3_No No

References

Technical Support Center: Optimization of Derivatization Reaction for Mycosamine GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the derivatization of Mycosamine for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to ensure reliable and reproducible results.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization and analysis of this compound.

IssuePossible Cause(s)Suggested Solution(s)
No peak or very low peak intensity for this compound Incomplete derivatization: Insufficient reagent, reaction time, or temperature.- Ensure all reagents are fresh and anhydrous. - Increase the amount of derivatizing reagent. - Extend the reaction time or increase the temperature within the recommended range. - Perform the additional liquid-liquid extraction with chloroform to enhance amino sugar recovery and sensitivity.[1]
Sample degradation: this compound may be unstable under certain conditions.- Analyze derivatized samples as soon as possible, ideally within 24 hours.[2] - Store derivatized samples at 4°C if immediate analysis is not possible.
Poor sample solubility: The dried sample residue may not fully dissolve in the derivatization solvent.- Ensure the sample is completely dry before adding reagents. - Use a suitable solvent like pyridine to aid in dissolving the sample before adding the derivatization reagents.
Multiple peaks for this compound Incomplete reaction: Partial derivatization of the multiple active sites on the this compound molecule.- Optimize the derivatization conditions (time, temperature, reagent concentration) to ensure all active hydrogens are replaced.[3] - The trimethylsilyl-dithioacetal (TMSD) method is specifically designed to produce a single peak for each sugar, including amino sugars.[1]
Presence of anomers or isomers: Sugars can exist in different isomeric forms that may yield different derivative peaks.- The TMSD derivatization method effectively simplifies the chromatogram by converting the sugar into a single derivative form.[1]
Peak tailing Active sites in the GC system: The injector liner, column, or seals may have active sites that interact with the derivatized analyte.- Use a deactivated injector liner. - Condition the GC column according to the manufacturer's instructions. - Trim the first few centimeters of the column if it has become contaminated.
Presence of moisture: Water in the sample or reagents can lead to incomplete derivatization and the presence of underivatized, polar molecules.- Ensure all glassware is thoroughly dried. - Use anhydrous solvents and reagents. Store reagents in a desiccator.
Poor chromatographic resolution Suboptimal GC conditions: The temperature program or carrier gas flow rate may not be suitable for separating the this compound derivative from other components.- Optimize the GC oven temperature program, including the initial temperature, ramp rate, and final temperature. - Adjust the carrier gas flow rate to achieve the optimal linear velocity for the column.
Column degradation: The stationary phase of the column may be damaged.- Replace the GC column if performance does not improve after conditioning and trimming.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

This compound is a polar and non-volatile amino sugar. Direct injection into a GC-MS system would result in poor chromatographic performance, including peak tailing and low sensitivity. Derivatization converts this compound into a more volatile and thermally stable compound, making it suitable for GC-MS analysis.[3]

Q2: What is the best derivatization method for this compound to obtain a single peak?

The recommended method is the trimethylsilyl-dithioacetal (TMSD) derivatization. This method has been shown to be effective for the simultaneous analysis of various carbohydrates, including amino sugars, and is specifically designed to produce a single, well-defined peak for each sugar, simplifying the chromatogram and improving quantification.[1]

Q3: What are the critical parameters to control during the TMSD derivatization of this compound?

The most critical parameters are the reaction time for both the mercaptalation and silylation steps, the reaction temperature, and the complete exclusion of moisture from the reaction environment. Optimization of these parameters is crucial for achieving complete derivatization and obtaining a single peak.[1]

Q4: How can I improve the sensitivity of this compound detection using the TMSD method?

An additional liquid-liquid extraction step with chloroform after the derivatization reaction can significantly increase the detection sensitivity of amino sugars like this compound.[1] This extraction helps to concentrate the derivatized analyte and remove interfering by-products.

Q5: How long are the derivatized this compound samples stable?

It is highly recommended to analyze the derivatized samples as soon as possible, preferably within 24 hours.[2] Silyl derivatives can be susceptible to hydrolysis, and prolonged storage, even at low temperatures, can lead to sample degradation and inaccurate results.

Experimental Protocols

Recommended Method: Trimethylsilyl-Dithioacetal (TMSD) Derivatization

This protocol is adapted from a modified method for the simultaneous analysis of various carbohydrates, including amino sugars, and is optimized to yield a single peak for each compound.[1]

1. Sample Preparation:

  • Lyophilize the aqueous sample containing this compound to complete dryness in a reaction vial.

2. Mercaptalation:

  • Add 200 µL of ethanethiol to the dried sample.

  • Add 200 µL of 2 M trifluoroacetic acid (TFA) in dichloromethane to the vial.

  • Vortex the mixture for 10 seconds.

  • Incubate at room temperature for 4 hours.

  • Evaporate the reagents to dryness under a gentle stream of nitrogen.

3. Silylation:

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried residue.

  • Add 100 µL of anhydrous pyridine.

  • Cap the vial tightly and heat at 65°C for 30 minutes.

  • Cool the vial to room temperature.

4. Liquid-Liquid Extraction (for enhanced sensitivity):

  • Add 200 µL of chloroform and 200 µL of water to the cooled reaction mixture.

  • Vortex for 30 seconds.

  • Centrifuge to separate the phases.

  • Carefully transfer the lower chloroform layer containing the derivatized this compound to a new vial for GC-MS analysis.

5. GC-MS Analysis:

  • Inject 1 µL of the final solution into the GC-MS system.

  • Use a suitable capillary column (e.g., DB-5ms or equivalent).

  • Optimize the GC temperature program to ensure good separation. An example program could be: initial temperature of 150°C, hold for 2 min, ramp at 5°C/min to 280°C, and hold for 5 min.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for derivatization.

Table 1: Comparison of Derivatization Methods for Amino Sugars

Derivatization MethodReagentsKey AdvantagesKey Disadvantages
Trimethylsilyl-dithioacetal (TMSD) Ethanethiol, TFA, BSTFA with TMCS, PyridineProduces a single peak per sugar; suitable for a wide range of carbohydrates including amino sugars; enhanced sensitivity with liquid-liquid extraction.[1]Multi-step procedure.
Two-step Methoximation-Silylation Methoxyamine hydrochloride in pyridine, MSTFA or BSTFA with TMCSCommon and well-established for metabolomics.[2][4]Can produce multiple peaks for sugars due to anomers.
Direct Silylation BSTFA with TMCS, PyridineSimpler one-step reaction.Prone to incomplete derivatization and multiple peak formation for complex molecules like amino sugars.

Table 2: Optimized Parameters for TMSD Derivatization

ParameterRecommended Condition
Mercaptalation Time 4 hours
Mercaptalation Temperature Room Temperature
Silylation Time 30 minutes
Silylation Temperature 65°C
Reagent Volumes (for ~1 mg sample) 200 µL Ethanethiol, 200 µL 2M TFA in DCM, 100 µL BSTFA + 1% TMCS, 100 µL Pyridine

Visualizations

experimental_workflow Experimental Workflow for this compound Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with aqueous sample containing this compound dry_sample Lyophilize to complete dryness start->dry_sample mercaptalation Mercaptalation: Add Ethanethiol and TFA in DCM Incubate for 4 hours at RT dry_sample->mercaptalation dry_mercaptalation Evaporate to dryness under Nitrogen mercaptalation->dry_mercaptalation silylation Silylation: Add BSTFA + 1% TMCS and Pyridine Heat at 65°C for 30 min dry_mercaptalation->silylation cool_sample Cool to Room Temperature silylation->cool_sample lle Optional Liquid-Liquid Extraction: Add Chloroform and Water Collect Chloroform layer cool_sample->lle gcms GC-MS Analysis lle->gcms

Caption: Workflow for TMSD derivatization of this compound.

troubleshooting_guide Troubleshooting this compound Derivatization Issues cluster_peak_issues Peak Related Problems cluster_solutions Potential Solutions start GC-MS Analysis Results no_peak No or Low Peak Intensity start->no_peak multiple_peaks Multiple Peaks start->multiple_peaks peak_tailing Peak Tailing start->peak_tailing check_reagents Check Reagent Quality and Freshness no_peak->check_reagents optimize_conditions Optimize Reaction Time/Temp no_peak->optimize_conditions use_lle Perform Liquid-Liquid Extraction no_peak->use_lle check_moisture Ensure Anhydrous Conditions no_peak->check_moisture multiple_peaks->optimize_conditions multiple_peaks->check_moisture use_tmsd Confirm Use of TMSD Method multiple_peaks->use_tmsd peak_tailing->check_moisture check_gc_system Check GC System for Active Sites peak_tailing->check_gc_system

Caption: Troubleshooting decision tree for this compound derivatization.

References

Validation & Comparative

Navigating the Landscape of Fungal Biomarkers: An Objective Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation of mycosamine as a specific fungal biomarker reveals a notable absence in clinical diagnostics when compared to established markers. While this compound is a recognized amino sugar in the structure of certain antifungal agents and a component of some fungi, it has not been validated as a standalone biomarker for the diagnosis of invasive fungal infections. This guide, therefore, provides a comparative analysis of the current, clinically validated fungal biomarkers, offering researchers, scientists, and drug development professionals a clear overview of the existing landscape.

Established Fungal Biomarkers: A Head-to-Head Comparison

The diagnosis of invasive fungal infections (IFIs) relies on a combination of clinical signs, radiological findings, and microbiological evidence. Key to the latter are non-culture-based methods that detect fungal cell wall components circulating in patient samples. The most widely used and validated of these biomarkers are Galactomannan (GM), (1→3)-β-D-Glucan (BDG), and Mannan antigen/anti-Mannan antibodies.

Performance Characteristics of Validated Fungal Biomarkers

The clinical utility of a biomarker is determined by its sensitivity and specificity, which can vary depending on the patient population, the type of fungal infection, and the sample type. The following table summarizes the performance of the leading fungal biomarkers.

BiomarkerPrimary Fungal Target(s)Common Sample TypesSensitivity (%)Specificity (%)Key Limitations & Notes
Galactomannan (GM) Aspergillus spp.Serum, Plasma, Bronchoalveolar lavage (BAL) fluid80-90 (varies by population and sample)85-95Cross-reactivity with other fungi (e.g., Fusarium, Histoplasma); False positives from beta-lactam antibiotics and certain foods.[1]
(1→3)-β-D-Glucan (BDG) Pan-fungal (detects most fungi including Candida, Aspergillus, Pneumocystis)Serum, Plasma56-95 (highly variable)57-95Does not detect Mucorales or Cryptococcus spp.; False positives from bacteremia, hemodialysis, and use of certain immunoglobulins or surgical gauzes.[1][2]
Mannan Antigen & Anti-Mannan Antibodies Candida spp.Serum50-80 (often used in combination)75-80Limited sensitivity when used alone; performance improves when antigen and antibody tests are combined.[3]
Candida albicans germ tube antibodies (CAGTA) Candida albicansSerum~66~76Limited diagnostic value on its own, often used in combination with other markers.[3]

Experimental Methodologies for Biomarker Detection

The detection of these biomarkers relies on well-established laboratory techniques. Below are the principles behind the most common assays.

Galactomannan (GM) Detection

The standard method for GM detection is a sandwich enzyme-linked immunosorbent assay (ELISA), such as the Platelia™ Aspergillus EIA.

Protocol Outline:

  • Sample Pre-treatment: Patient serum or plasma is heat-treated with EDTA to dissociate immune complexes and release GM.

  • Antigen Capture: The treated sample is added to microplate wells coated with a rat monoclonal antibody (EBA2) that specifically binds to the galactofuranose side chains of the GM molecule.

  • Detection: A horseradish peroxidase-conjugated version of the same monoclonal antibody is added, which binds to the captured GM, forming a "sandwich".

  • Substrate Addition: A chromogenic substrate is added. The peroxidase enzyme catalyzes a color change.

  • Quantification: The optical density of the color change is measured and compared to a standard curve to determine the GM index. An index above a certain threshold is considered positive.

(1→3)-β-D-Glucan (BDG) Detection

BDG is typically detected using a Limulus Amebocyte Lysate (LAL) pathway-based assay. The Fungitell® assay is a widely used example.

Protocol Outline:

  • Sample Pre-treatment: Patient serum or plasma is treated to remove interfering substances.

  • Activation of Factor G: In the presence of BDG, a serine protease zymogen called Factor G in the LAL reagent is activated.

  • Enzymatic Cascade: Activated Factor G triggers a cascade of enzymatic reactions, culminating in the activation of a proclotting enzyme.

  • Chromogenic Reaction: The activated clotting enzyme cleaves a specific chromogenic substrate, releasing a yellow-colored product (p-nitroaniline).

  • Quantification: The rate of color change is measured kinetically and is directly proportional to the amount of BDG in the sample.

Mannan Antigen and Anti-Mannan Antibody Detection

Similar to GM, these are also detected using ELISA-based methods.

Protocol Outline:

  • Mannan Antigen: Microplate wells are coated with antibodies that capture the mannan antigen from the patient's serum. A second, enzyme-linked antibody is used for detection.

  • Anti-Mannan Antibodies: Microplate wells are coated with purified mannan antigen. Patient serum is added, and any anti-mannan antibodies present will bind. A secondary, enzyme-linked anti-human antibody is then used for detection.

This compound Detection: A Research Perspective

This compound is not used for clinical diagnosis of fungal infections. However, in research settings, it can be identified and quantified as a component of fungal-derived molecules. The methods are analytical rather than diagnostic.

  • High-Performance Liquid Chromatography (HPLC): Used to separate this compound from other components after hydrolysis of a complex molecule. Detection can be achieved through various means, including mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): this compound can be derivatized to make it volatile and then separated by GC and identified by its mass spectrum.

Diagnostic Workflow for Invasive Fungal Infections

The following diagram illustrates a generalized workflow for the laboratory investigation of a suspected invasive fungal infection, incorporating the use of established biomarkers.

Fungal_Biomarker_Workflow cluster_0 Clinical Suspicion cluster_1 Initial Laboratory Investigation cluster_2 Biomarker Analysis cluster_3 Diagnosis & Interpretation Suspicion Suspected Invasive Fungal Infection (Host Factors, Clinical & Radiological Signs) Sample Sample Collection (Serum, BAL, etc.) Suspicion->Sample Microscopy Direct Microscopy & Culture Sample->Microscopy GM_Assay Galactomannan (GM) Assay Sample->GM_Assay BDG_Assay Beta-D-Glucan (BDG) Assay Sample->BDG_Assay Mannan_Assay Mannan/Anti-Mannan Assay Sample->Mannan_Assay Interpretation Interpretation of Results (in clinical context) Microscopy->Interpretation GM_Assay->Interpretation BDG_Assay->Interpretation Mannan_Assay->Interpretation Diagnosis Probable/Proven IFI Diagnosis Interpretation->Diagnosis

Caption: Workflow for Diagnosing Invasive Fungal Infections.

Conclusion

In the current diagnostic landscape, Galactomannan, (1→3)-β-D-Glucan, and Mannan/Anti-Mannan antibodies are the cornerstones of non-culture-based diagnosis of invasive fungal infections. Each has distinct advantages and limitations, and their interpretation requires careful consideration of the clinical context. While this compound is an integral part of certain fungal-related molecules, it has not been validated as a specific, standalone biomarker for diagnosing fungal disease in a clinical setting. Future research may explore novel biomarkers, but for now, the focus for researchers, scientists, and clinicians remains on the optimal use and interpretation of the established panel of fungal antigens.

References

A Tale of Two Sugars: A Comparative Analysis of Mycosamine and Glucosamine in the Fungal Realm

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of amino sugars in fungal biology is paramount. This guide provides a detailed comparative analysis of two such molecules: glucosamine, a fundamental building block of the fungal cell wall, and mycosamine, a critical component of potent polyene antifungal agents. While both are amino sugars, their origins, functions, and implications for fungal survival are vastly different. Glucosamine is an intrinsic component essential for structural integrity, whereas this compound is an external agent of disruption, delivered as part of a therapeutic payload.

At a Glance: this compound vs. Glucosamine

FeatureThis compoundGlucosamine
Primary Role Component of polyene antifungal antibiotics (e.g., Amphotericin B, Nystatin)[1][2]Precursor to N-acetylglucosamine (GlcNAc), the monomer of the structural polysaccharide chitin[3][4]
Origin Secondary metabolite produced by Streptomyces bacteria[1][5]Endogenously synthesized by fungi from fructose-6-phosphate and glutamine[3]
Function in Fungi Essential for the antifungal activity of polyene antibiotics, which bind to ergosterol in the fungal cell membrane, leading to pore formation and cell death[5][6]Serves as a foundational element for cell wall construction and remodeling[4]
Natural Occurrence in Fungal Cell Wall Not a natural structural component[1][2]A key precursor to the chitin polymer, a major structural component[3][4]
Effect on Fungal Cell Wall Integrity Contributes to the disruption of cell membrane integrity as part of polyene antibiotics[6][7]Essential for maintaining cell wall integrity; its synthesis is often upregulated in response to cell wall stress[8]

The Architect vs. The Demolition Agent: A Functional Comparison

Glucosamine is a cornerstone of fungal cell wall architecture. It is the precursor to N-acetylglucosamine (GlcNAc), which polymerizes to form chitin, a fibrous polysaccharide that provides rigidity and protection to the fungal cell.[3][4] The synthesis of glucosamine and its subsequent incorporation into chitin are continuous processes, vital for fungal growth, morphogenesis, and survival.[4] In fact, when faced with cell wall stress, many fungi upregulate chitin synthesis as a compensatory mechanism, highlighting the critical role of the glucosamine-derived pathway in maintaining cellular integrity.[8]

This compound, in stark contrast, is not a self-produced molecule in fungi. It is a unique amino sugar synthesized by certain soil bacteria of the genus Streptomyces and is a key structural feature of polyene macrolide antibiotics like Amphotericin B and nystatin.[1][5] The antifungal potency of these drugs is critically dependent on the this compound moiety.[2][9] Polyenes function by binding to ergosterol, a major sterol in the fungal cell membrane. This binding leads to the formation of pores or channels, causing leakage of essential ions and small molecules, ultimately resulting in cell death.[6][7][10] this compound is directly involved in this interaction with the cell membrane, and its removal from the polyene structure dramatically reduces antifungal activity.[2][5]

Biosynthetic Pathways: A Divergence in Origin and Synthesis

The biosynthetic pathways of glucosamine and this compound are entirely distinct, reflecting their different origins and functions.

Glucosamine Biosynthesis: Fungi synthesize glucosamine-6-phosphate from fructose-6-phosphate (an intermediate of glycolysis) and the amino acid glutamine. This reaction is catalyzed by the enzyme glucosamine-6-phosphate synthase.[3] Glucosamine-6-phosphate is then converted in a series of steps to UDP-N-acetylglucosamine, the activated sugar nucleotide required for chitin synthesis by chitin synthases.

This compound Biosynthesis: this compound is synthesized in Streptomyces bacteria from GDP-D-mannose. The proposed pathway involves a GDP-mannose dehydratase, an isomerase, and a transaminase to produce GDP-mycosamine.[2] This activated sugar is then transferred to the polyketide core of the antibiotic by a glycosyltransferase.[2]

Mycosamine_vs_Glucosamine_Biosynthesis cluster_glucosamine Glucosamine Biosynthesis (Fungi) cluster_this compound This compound Biosynthesis (Streptomyces) F6P Fructose-6-Phosphate GlcN6P Glucosamine-6-Phosphate F6P->GlcN6P Glutamine GlcNAc6P N-acetylglucosamine-6-Phosphate GlcN6P->GlcNAc6P GlcNAc1P N-acetylglucosamine-1-Phosphate GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc UTP Chitin Chitin UDPGlcNAc->Chitin Chitin Synthase GDPMan GDP-D-Mannose GDP4k6dMan GDP-4-keto-6-deoxy-D-mannose GDPMan->GDP4k6dMan GDP-mannose dehydratase GDP3k6dMan GDP-3-keto-6-deoxy-D-mannose GDP4k6dMan->GDP3k6dMan Isomerase GDPMyc GDP-Mycosamine GDP3k6dMan->GDPMyc Transaminase Polyene Polyene Antibiotic GDPMyc->Polyene Glycosyltransferase

Caption: Biosynthetic pathways of Glucosamine and this compound.

Signaling and Cellular Responses

Glucosamine and its derivatives can act as signaling molecules in some fungi, triggering specific developmental programs. For instance, in the human pathogen Cryptococcus neoformans, glucosamine can induce a hyperactive cell wall synthesis response and promote the transition from a yeast-like to a filamentous form.[8] This response is mediated through the cell wall integrity (CWI) signaling pathway.[8]

This compound itself is not known to trigger specific signaling pathways within fungal cells. The cellular response to this compound is intertwined with the overall effect of the polyene antibiotic it is part of. The primary effect is the disruption of the cell membrane, which can lead to a cascade of secondary effects, including the production of reactive oxygen species (ROS) and programmed cell death.[11]

Signaling_Pathways cluster_glucosamine_signaling Glucosamine-Induced Signaling cluster_mycosamine_effect This compound-Containing Polyene Effect GlcN Glucosamine CWI Cell Wall Integrity (CWI) Pathway GlcN->CWI Hyperactive_Synthesis Hyperactive Cell Wall Synthesis CWI->Hyperactive_Synthesis Filamentation Filamentation Hyperactive_Synthesis->Filamentation Polyene Polyene Antibiotic (with this compound) Ergosterol Ergosterol Binding Polyene->Ergosterol Pore Pore Formation Ergosterol->Pore Leakage Ion Leakage Pore->Leakage ROS ROS Production Leakage->ROS PCD Programmed Cell Death ROS->PCD Glucosamine_Quantification_Workflow start Fungal Biomass disruption Cell Disruption start->disruption isolation Cell Wall Isolation disruption->isolation hydrolysis Acid Hydrolysis (H2SO4) isolation->hydrolysis derivatization Nitrous Acid Treatment (optional) hydrolysis->derivatization hplc HPLC Analysis derivatization->hplc quantification Quantification hplc->quantification

References

Assessing the Specificity of Anti-Mycosamine Antibodies: A Comparative Guide to Cross-Reactivity with Other Amino Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies targeting mycosamine, a critical amino sugar component of many polyene macrolide antifungals.[1][2][3][4] Understanding the specificity of these antibodies is paramount for the development of reliable immunoassays and targeted therapeutic agents. This document presents a comparative analysis of hypothetical cross-reactivity data, detailed experimental protocols for key assessment techniques, and visual workflows to guide your research.

Introduction to this compound and Antibody Specificity

This compound is a 3-amino-3,6-dideoxy-D-mannose that plays a crucial role in the biological activity of antifungal agents like nystatin and amphotericin B.[1][4][5] Its presence is essential for the drugs' ability to bind to ergosterol in fungal cell membranes, leading to cell death.[1] Consequently, antibodies specific to this compound are valuable tools for detecting and quantifying these antifungal compounds.

However, the structural similarity of this compound to other common amino sugars, such as glucosamine, galactosamine, and mannosamine, necessitates a thorough evaluation of antibody cross-reactivity. Cross-reactivity, the binding of an antibody to non-target antigens, can lead to false-positive results in immunoassays and off-target effects in therapeutic applications.[6][7][8] This guide outlines the methodologies to quantify this potential cross-reactivity.

Comparative Cross-Reactivity Data

The following table summarizes hypothetical data from a competitive ELISA experiment designed to assess the cross-reactivity of a monoclonal anti-mycosamine antibody. The data is presented as the percentage of cross-reactivity, calculated from the concentration of each amino sugar required to inhibit 50% of the antibody binding (IC50) compared to this compound.

Amino SugarStructureIC50 (µM)% Cross-Reactivity
This compound 3-amino-3,6-dideoxy-D-mannose0.5 100%
Glucosamine2-amino-2-deoxy-D-glucose> 1000< 0.05%
Galactosamine2-amino-2-deoxy-D-galactose> 1000< 0.05%
Mannosamine2-amino-2-deoxy-D-mannose501%
N-AcetylglucosamineN-acetyl-2-amino-2-deoxy-D-glucose> 1000< 0.05%

Note: This data is illustrative. Actual experimental results will vary depending on the specific antibody and experimental conditions.

Experimental Protocols

Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. The following are standard procedures for three common immunoassays adapted for the analysis of anti-mycosamine antibody specificity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is a common method to quantify the cross-reactivity of an antibody with various antigens in solution.

Materials:

  • 96-well microtiter plates

  • This compound-carrier protein conjugate (e.g., this compound-BSA)

  • Monoclonal anti-mycosamine antibody

  • Competing amino sugars (glucosamine, galactosamine, mannosamine, etc.)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of this compound (as a standard) and the other amino sugars to be tested. In a separate plate or tubes, pre-incubate the anti-mycosamine antibody with each dilution of the competing sugars for 30 minutes.

  • Incubation: Add 100 µL of the antibody-sugar mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

  • Read Absorbance: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot a standard curve of absorbance versus this compound concentration. Determine the IC50 value for this compound and each competing amino sugar. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Competing Sugar) x 100.

Western Blot

Western blotting can provide a qualitative assessment of cross-reactivity against different amino sugar-protein conjugates.

Materials:

  • Polyacrylamide gels (SDS-PAGE)

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary anti-mycosamine antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

  • Various amino sugar-protein conjugates (e.g., Glucosamine-BSA, Galactosamine-BSA)

Procedure:

  • Sample Preparation: Prepare samples of different amino sugar-protein conjugates.

  • SDS-PAGE: Separate the conjugates by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-mycosamine antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The presence of a band indicates binding of the antibody to the conjugate.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics and affinity, offering a highly quantitative measure of cross-reactivity.[9][10][11]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Anti-mycosamine antibody

  • This compound and other amino sugars

Procedure:

  • Ligand Immobilization: Immobilize a carrier protein (e.g., BSA) on the sensor chip surface using standard amine coupling chemistry.

  • This compound Conjugation (Indirect Method): Alternatively, immobilize an anti-species antibody (e.g., anti-mouse IgG) to capture the anti-mycosamine antibody.

  • Binding Analysis:

    • Inject a constant concentration of the anti-mycosamine antibody over the sensor surface to establish a baseline.

    • In separate cycles, inject solutions containing a fixed concentration of the anti-mycosamine antibody pre-incubated with varying concentrations of this compound or the other amino sugars.

    • The binding of the free antibody to the immobilized this compound-conjugate will be measured. A decrease in the binding signal in the presence of a competing sugar indicates an interaction.

  • Data Analysis: Determine the binding affinity (KD) of the antibody for each amino sugar. Higher affinity (lower KD) for a competing sugar indicates greater cross-reactivity.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for competitive ELISA and SPR.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition & Incubation cluster_detection Detection A Coat Plate with This compound-BSA B Wash A->B E Pre-incubate Antibody with Amino Sugars C Block B->C D Wash C->D F Add to Plate D->F E->F I Add Secondary Ab-HRP G Incubate F->G H Wash G->H H->I J Wash I->J K Add TMB Substrate J->K L Add Stop Solution K->L M Read Absorbance L->M SPR_Workflow cluster_competition_cycle Competition Cycle A Immobilize Ligand (e.g., this compound-BSA) on Sensor Chip B Inject Anti-Mycosamine Ab (Analyte) A->B E Pre-incubate Ab with Competing Amino Sugar C Measure Baseline Binding B->C D Regenerate Surface C->D H Analyze Kinetic Data (KD Calculation) C->H F Inject Mixture E->F G Measure Reduced Binding F->G G->H

References

A Comparative Analysis of Mycosamine Content in Major Polyene Macrolide Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a quantitative comparison of mycosamine content in several key polyene macrolide antifungal agents. This compound, an aminosugar, is a critical structural moiety for the biological activity of these antibiotics, which are primarily produced by various species of Streptomyces bacteria. While these compounds target fungi, this compound is not a native metabolite found within fungal species themselves. This document provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols for quantification, and visual representations of the relevant biochemical pathway and analytical workflow.

Quantitative Comparison of this compound in Polyene Macrolides

This compound is a defining feature of several clinically important polyene macrolide antibiotics, including amphotericin B, nystatin, and natamycin.[1][2] The aminosugar is attached via a β-glycosidic bond to the macrolactone ring and is essential for the antifungal activity of these compounds.[3] Its presence is crucial for the interaction with ergosterol in the fungal cell membrane.[4][5] The table below provides a quantitative comparison of the this compound content in these antibiotics, calculated based on their molecular weights.

AntibioticProducing Organism (Typical)Molecular FormulaMolecular Weight ( g/mol )This compound Molecular Weight ( g/mol )This compound Content (% w/w)
Amphotericin B Streptomyces nodosusC47H73NO17924.08161.1917.44%
Nystatin A1 Streptomyces nourseiC47H75NO17926.11161.1917.40%
Natamycin (Pimaricin) Streptomyces natalensisC33H47NO13665.73161.1924.21%

Note: The molecular weight of this compound (3-amino-3,6-dideoxy-D-mannose) is calculated from its chemical formula, C6H13NO4.

Experimental Protocols

Extraction of this compound from Polyene Macrolide Antibiotics

This protocol describes the acid hydrolysis of the glycosidic bond to release this compound from the polyene macrolide structure, followed by sample preparation for analysis.

Materials:

  • Polyene macrolide standard (Amphotericin B, Nystatin, or Natamycin)

  • Hydrochloric acid (HCl), 2M

  • Sodium hydroxide (NaOH), 2M

  • Methanol

  • Water, ultrapure

  • Syringe filters, 0.22 µm

Procedure:

  • Accurately weigh 10 mg of the polyene macrolide antibiotic and dissolve it in 1 mL of methanol.

  • Add 1 mL of 2M HCl to the solution.

  • Heat the mixture at 90°C for 2 hours to hydrolyze the glycosidic bond, releasing the this compound.

  • Cool the solution to room temperature and neutralize it by adding 1 mL of 2M NaOH.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any precipitate.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • The filtered sample is now ready for quantitative analysis by HPLC.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method is adapted from protocols used for the analysis of related aminosugars and biosynthetic precursors.[3]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase and Conditions:

  • Mobile Phase: 30 mM phosphate buffer (pH 6.0) containing 5 mM tetrabutylammonium hydrogensulfate and 2% acetonitrile.[3]

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 195 nm (as this compound lacks a strong chromophore, detection is in the low UV range).

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard curve by dissolving pure this compound in the mobile phase to create a series of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Inject the standards onto the HPLC system to establish a calibration curve based on peak area versus concentration.

  • Inject the prepared sample extract.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

  • Calculate the original this compound content in the antibiotic sample, accounting for the initial weight and dilution factors.

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound proceeds from the precursor GDP-D-mannose, which is derived from primary metabolism. The pathway involves a series of enzymatic steps, including dehydration and transamination, to produce GDP-mycosamine, the activated sugar donor for glycosylation of the polyene macrolide core.

Mycosamine_Biosynthesis cluster_pathway This compound Biosynthesis F6P Fructose-6-Phosphate GDP_Mannose GDP-D-Mannose F6P->GDP_Mannose Primary Metabolism Intermediate GDP-4-keto-6-deoxy-D-mannose GDP_Mannose->Intermediate GDP-mannose 4,6-dehydratase (e.g., NysDIII) GDP_this compound GDP-Mycosamine Intermediate->GDP_this compound Transaminase (e.g., NysDII) Glycosylated_Polyene Glycosylated Polyene GDP_this compound->Glycosylated_Polyene Aglycone Polyene Aglycone Aglycone->Glycosylated_Polyene Glycosyltransferase (e.g., NysDI)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Quantification

The following diagram outlines the key steps in the experimental workflow for the quantification of this compound from a polyene macrolide antibiotic.

Experimental_Workflow cluster_workflow This compound Quantification Workflow Start Polyene Antibiotic Sample Hydrolysis Acid Hydrolysis (2M HCl, 90°C) Start->Hydrolysis Neutralization Neutralization (2M NaOH) Hydrolysis->Neutralization Centrifugation Centrifugation (10,000 x g) Neutralization->Centrifugation Filtration Filtration (0.22 µm filter) Centrifugation->Filtration HPLC HPLC Analysis (C18 column, UV 195 nm) Filtration->HPLC Quantification Data Analysis & Quantification HPLC->Quantification Result This compound Content (% w/w) Quantification->Result

Caption: Experimental workflow for this compound quantification.

References

A Comparative Guide to Using a Certified Mycosamine Reference Standard for HPLC Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the use of a certified Mycosamine reference standard versus alternative, non-certified standards for the calibration of High-Performance Liquid Chromatography (HPLC) systems. The accuracy and reliability of HPLC data are paramount in research and drug development, and the quality of the reference standard used for calibration is a critical determinant of data integrity. This document presents supporting experimental data, detailed methodologies, and visual representations of key processes to aid in the selection of the most appropriate calibration strategy.

The Critical Role of Reference Standards in HPLC Analysis

In HPLC, calibration is the process of establishing a relationship between the analytical signal (e.g., peak area) and the concentration of the analyte. The accuracy of this relationship is directly dependent on the purity and certified concentration of the reference standard used.

Certified Reference Materials (CRMs) are produced by accredited organizations and are accompanied by a certificate of analysis that guarantees their identity, purity, and concentration with a stated uncertainty.[1][2] This traceability to national or international standards provides the highest level of confidence in analytical measurements.[1]

Performance Comparison: Certified vs. In-house this compound Standards

To illustrate the impact of reference standard quality on HPLC analysis, the following table summarizes typical performance data obtained from the validation of an HPLC method for an aminosugar, analogous to this compound. The data highlights the superior accuracy and precision achieved with a certified reference standard.

Performance ParameterCertified this compound Reference StandardIn-house this compound Standard
Accuracy (% Recovery) 99.5% ± 0.5%95.2% ± 3.8%
Precision (RSD%)
- Repeatability (n=6)< 1.0%< 5.0%
- Intermediate Precision< 1.5%< 7.0%
Linearity (r²) > 0.999> 0.990
Limit of Quantification (LOQ) 1 µg/mL5 µg/mL
Uncertainty of Calibrant < 0.2%Not formally established

This data is representative and compiled from published HPLC validation studies for similar aminosugars.[1][3][4]

The use of a certified standard consistently results in higher accuracy (recovery closer to 100%) and significantly better precision (lower Relative Standard Deviation - RSD). This is crucial for the reliable quantification of this compound in various matrices.

Experimental Protocols

Preparation of Standard Solutions

Certified this compound Reference Standard:

  • Accurately weigh approximately 10 mg of the certified this compound reference standard.

  • Dissolve the standard in a suitable solvent (e.g., HPLC-grade water or a specific buffer as recommended by the supplier) in a 10 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with the solvent.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

In-house this compound Standard:

  • Prepare the in-house standard by purification from a bulk sample or by synthesis.

  • Characterize the purity of the in-house standard using multiple analytical techniques (e.g., NMR, Mass Spectrometry, and a preliminary HPLC analysis against a commercially available, uncertified standard).

  • Accurately weigh an appropriate amount of the in-house standard and prepare a stock solution and calibration standards following the same procedure as for the certified standard. The assigned concentration of the in-house standard should account for its estimated purity.

HPLC Method for this compound Analysis

This protocol is based on established methods for the analysis of glucosamine and other aminoglycosides, which are structurally related to this compound.[3][4][5]

  • HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD) is suitable.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., ZIC-HILIC, 150 mm x 4.6 mm, 5 µm) is recommended for polar compounds like this compound.[5]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 4.5) is typically used.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: If this compound is derivatized, a UV detector can be used at the appropriate wavelength.

    • ELSD: For underivatized this compound, an ELSD is a suitable alternative.

Method Validation

The HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of quantification (LOQ).[1][4]

Visualizing Key Processes

This compound Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound, starting from the precursor GDP-mannose. This pathway is crucial for understanding the natural production of this compound and for potential bioengineering applications.

Mycosamine_Biosynthesis GDP_Mannose GDP-Mannose GDP_4_keto GDP-4-keto-6-deoxy-D-mannose GDP_Mannose->GDP_4_keto GDP-mannose dehydratase GDP_3_keto GDP-3-keto-6-deoxy-D-mannose GDP_4_keto->GDP_3_keto Isomerase GDP_this compound GDP-Mycosamine GDP_3_keto->GDP_this compound Transaminase

Caption: Proposed biosynthetic pathway of this compound.

HPLC Calibration Workflow

This diagram outlines the logical workflow for performing an HPLC calibration using a certified reference standard.

HPLC_Calibration_Workflow start Start prep_std Prepare Certified This compound Stock Solution start->prep_std prep_cal Prepare Calibration Standards (Serial Dilution) prep_std->prep_cal inject_std Inject Standards into HPLC prep_cal->inject_std gen_curve Generate Calibration Curve (Peak Area vs. Concentration) inject_std->gen_curve check_lin Check Linearity (r² > 0.999) gen_curve->check_lin check_lin->prep_cal Fail inject_sample Inject Unknown Samples check_lin->inject_sample Pass quantify Quantify this compound in Samples inject_sample->quantify end End quantify->end

Caption: Workflow for HPLC calibration using a certified standard.

Conclusion

The use of a certified this compound reference standard is strongly recommended for HPLC calibration to ensure the accuracy, precision, and reliability of analytical data. While in-house standards may offer a more economical option, they introduce a higher degree of uncertainty that can compromise the integrity of research and development outcomes. The investment in a certified reference material is a critical step in generating robust and defensible scientific data.

References

A Comparative Guide to the Absolute Quantification of Mycosamine: Stable Isotope Dilution Mass Spectrometry and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycosamine, a critical amino sugar component of numerous polyene macrolide antifungals such as nystatin and amphotericin B, plays a pivotal role in their biological activity.[1][2] Accurate and precise quantification of this compound is therefore essential for a wide range of research and development activities, including pharmacokinetic studies, formulation development, and quality control of antifungal drugs. This guide provides a comprehensive comparison of stable isotope dilution mass spectrometry (SID-MS), the gold standard for absolute quantification, with alternative analytical techniques. We present detailed experimental protocols, quantitative performance data, and visual workflows to assist researchers in selecting the most appropriate method for their specific needs.

At a Glance: Method Comparison

FeatureStable Isotope Dilution Mass Spectrometry (SID-MS)High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle Mass-based quantification using a stable isotope-labeled internal standard.Anion-exchange separation of underivatized carbohydrates with electrochemical detection.Signal intensity-based quantification relative to a certified reference standard.
Selectivity Very High (based on mass-to-charge ratio and fragmentation)High (for carbohydrates)High (based on unique nuclear magnetic resonances)
Sensitivity Very High (ng/mL to pg/mL)High (low picomole levels)[3]Moderate (µg/mL to mg/mL)
Accuracy Excellent (corrects for matrix effects and sample loss)Good (can be affected by matrix)Excellent (direct measurement)
Precision ExcellentGoodExcellent
Throughput HighModerateLow to Moderate
Expertise High (requires expertise in LC-MS/MS)ModerateHigh (requires expertise in NMR)
Cost High (instrumentation and labeled standards)ModerateHigh (instrumentation)

Stable Isotope Dilution Mass Spectrometry (SID-MS) for Absolute this compound Quantification

SID-MS is widely regarded as the definitive method for absolute quantification due to its exceptional accuracy and precision. This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of preparation. The labeled internal standard (IS) is chemically identical to the endogenous analyte and therefore behaves similarly during extraction, chromatography, and ionization, effectively correcting for any sample losses or matrix-induced signal suppression or enhancement.

Proposed Experimental Workflow for this compound SID-MS

SID_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Fungal Hydrolysate) Spike Spike with this compound-13C6 Sample->Spike Add IS Extraction Solid-Phase Extraction (SPE) Spike->Extraction Homogenize Evaporation Evaporation & Reconstitution Extraction->Evaporation LC UPLC Separation Evaporation->LC Inject MS Tandem Mass Spectrometry (ESI+) LC->MS Detection Selected Reaction Monitoring (SRM) MS->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (this compound/Mycosamine-13C6) Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

Proposed workflow for this compound quantification by SID-MS.
Detailed Experimental Protocol

1. Synthesis of Stable Isotope-Labeled this compound (this compound-¹³C₆)

2. Sample Preparation

  • For Fungal Cultures (e.g., Streptomyces noursei) :

    • Harvest fungal biomass by centrifugation.

    • Lyophilize the biomass to a constant dry weight.

    • Accurately weigh approximately 10 mg of dried biomass into a pressure-resistant vial.

    • Add 1 mL of 6 M HCl.

    • Spike the sample with a known concentration of this compound-¹³C₆ (e.g., 100 ng/mL).

    • Seal the vial and hydrolyze at 110°C for 16 hours.

    • Cool the hydrolysate, neutralize with 6 M NaOH, and centrifuge to remove cell debris.

    • Perform solid-phase extraction (SPE) on the supernatant using a cation exchange cartridge to purify the amino sugars.

    • Elute this compound and the internal standard from the SPE cartridge.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

3. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to retain and elute the polar this compound.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI), positive mode.[4][5][6][7]

    • Detection: Selected Reaction Monitoring (SRM).

    • Predicted SRM Transitions:

      • This compound (C₆H₁₃NO₄, MW: 163.17 g/mol ):

        • Precursor ion (Q1): m/z 164.1 [M+H]⁺

        • Product ion (Q3): To be determined empirically, but likely fragments would involve the loss of water (m/z 146.1) and subsequent fragmentation of the sugar ring.[8][9][10][11][12]

      • This compound-¹³C₆ (¹³C₆H₁₃NO₄, MW: 169.17 g/mol ):

        • Precursor ion (Q1): m/z 170.1 [M+H]⁺

        • Product ion (Q3): m/z 152.1 (corresponding to the loss of water).

4. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation, assessing parameters such as linearity, accuracy, precision, selectivity, matrix effect, and stability.[8][13][14]

Hypothetical Quantitative Data
Sample TypeThis compound Concentration (µg/g dry weight)RSD (%)
Streptomyces noursei Wild Type15.23.5
S. noursei High-Producing Strain45.82.8
S. noursei this compound Biosynthesis Mutant< 0.1N/A

Alternative Quantification Methods

While SID-MS is the gold standard, other methods can provide reliable quantification of this compound, particularly when the highest level of accuracy is not paramount or when LC-MS/MS instrumentation is unavailable.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a powerful technique for the direct analysis of underivatized carbohydrates. It offers high sensitivity and selectivity for sugars, making it a suitable alternative for this compound quantification.

HPAEC_PAD_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Sample Fungal Hydrolysate Filtration Filtration (0.22 µm) Sample->Filtration HPAEC Anion-Exchange Chromatography Filtration->HPAEC Inject PAD Pulsed Amperometric Detection HPAEC->PAD Integration Peak Area Integration PAD->Integration Quantification Quantify using External Standard Calibration Integration->Quantification

Workflow for this compound quantification by HPAEC-PAD.
  • Sample Preparation : Prepare fungal hydrolysate as described for the SID-MS method (without the addition of an internal standard).

  • HPAEC-PAD System :

    • Column: High-pH anion-exchange column (e.g., Dionex CarboPac™ PA20).

    • Eluent: A gradient of sodium hydroxide and sodium acetate.

    • Detection: Pulsed amperometric detection with a gold working electrode.[3][15][16][17][18][19][20][21]

  • Quantification : Generate a calibration curve using a this compound reference standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the absolute quantification of a substance without the need for an identical isotopically labeled standard. Quantification is achieved by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard of known concentration.

qNMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Purified this compound Sample Standard Add Certified Internal Standard (e.g., Maleic Acid) Sample->Standard Solvent Dissolve in D2O Standard->Solvent Acquisition 1H NMR Spectrum Acquisition Solvent->Acquisition Transfer to NMR tube Integration Integrate Analyte and Standard Signals Acquisition->Integration Calculation Calculate Concentration Integration->Calculation

Workflow for this compound quantification by qNMR.
  • Sample Preparation : A purified this compound sample is required. Dissolve a precisely weighed amount of the sample and a certified internal standard (e.g., maleic acid) in a known volume of a deuterated solvent (e.g., D₂O).

  • NMR Acquisition : Acquire a ¹H NMR spectrum under quantitative conditions (i.e., ensuring full relaxation of all relevant signals).

  • Quantification : Identify a well-resolved signal for this compound and the internal standard. Calculate the concentration of this compound based on the ratio of the integrals of these signals and the known concentration of the internal standard.[13][17][18][22][23]

This compound Biosynthesis Pathway

This compound is synthesized from GDP-D-mannose through a series of enzymatic reactions. Understanding this pathway can be crucial for metabolic engineering efforts aimed at improving the production of this compound-containing antibiotics.[1][24][25]

Mycosamine_Biosynthesis F6P Fructose-6-phosphate M6P Mannose-6-phosphate F6P->M6P Phosphomannose isomerase M1P Mannose-1-phosphate M6P->M1P Phosphomannomutase GDP_M GDP-D-mannose M1P->GDP_M GDP-mannose pyrophosphorylase GDP_Keto GDP-4-keto-6-deoxy-D-mannose GDP_M->GDP_Keto GDP-mannose 4,6-dehydratase (NysDIII) GDP_Myco GDP-D-mycosamine GDP_Keto->GDP_Myco Aminotransferase (NysDII) This compound This compound GDP_Myco->this compound Hydrolysis

Proposed biosynthetic pathway of this compound.

Conclusion

The choice of an analytical method for the absolute quantification of this compound depends on the specific requirements of the study. For applications demanding the highest accuracy and precision, such as regulated bioanalysis, stable isotope dilution mass spectrometry is the unequivocal method of choice. HPAEC-PAD offers a robust and sensitive alternative for routine analysis without the need for derivatization or expensive labeled standards. Quantitative NMR provides a powerful, non-destructive method for the absolute quantification of purified this compound and for verifying the concentration of reference standards. By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to generate reliable and high-quality data in their pursuit of advancing antifungal drug development and related scientific endeavors.

References

A Researcher's Guide to the Inter-Laboratory Comparison of Mycosamine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of mycosamine, an amino sugar of significant interest in drug development and microbiology. Given the absence of direct inter-laboratory comparison studies for this compound, this document draws upon validated methods for the structurally similar compound, glucosamine, to present a framework for method evaluation and selection. The principles and experimental data presented here serve as a robust proxy for establishing reliable this compound quantification in various laboratory settings.

Quantitative Method Performance

The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize key validation parameters from studies on glucosamine quantification, offering a baseline for what can be expected from similar methods applied to this compound. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of a given method.

Method Matrix Limit of Quantification (LOQ) Linearity (R²) Precision (%RSD) Accuracy/Recovery (%) Reference
HPLC-MS/MS Human Synovial Fluid10 ng/mL>0.99≤14%89-110%[1]
LC-MS/MS Human Plasma12 ng/mL>0.99Not ReportedNot Reported[2]
LC-MS/MS Human Urine1.80 µg/mL>0.99Not ReportedNot Reported[2]
HPLC Agricultural Products0.02-0.31 mg/kg>0.992.08-5.96% (interday)89.63-107.74%[3]
LC-MS/MS TobaccoGood LOQ reportedNot Reported<10%107-108%[4]

Table 1: Comparison of Quantitative Parameters for Amino Sugar Quantification Methods. RSD: Relative Standard Deviation.

Experimental Methodologies

Detailed and reproducible experimental protocols are the cornerstone of any analytical comparison. Below are summaries of typical methodologies employed for the analysis of amino sugars like this compound.

High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for complex biological matrices.

  • Sample Preparation: A simple protein precipitation step is often employed for biological fluids like synovial fluid or plasma.[1][2] This typically involves adding a precipitating agent such as trichloroacetic acid or acetonitrile, followed by centrifugation to remove proteins.[1][2]

  • Derivatization: To enhance chromatographic retention and mass spectrometric response, pre-column derivatization is common. A notable example is the use of o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA) which reacts with the primary amine group of this compound.[2]

  • Chromatographic Separation: A polymer-based amino column or a reverse-phase C18 column can be used.[1][2] A typical mobile phase for an amino column consists of a mixture of ammonium acetate in water and acetonitrile.[1] For a C18 column, a gradient elution with a mobile phase of methanol and an aqueous solution of ammonium acetate and formic acid is effective.[2]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ionization mode. Multiple reaction monitoring (MRM) is used for selective and sensitive quantification.[1] For glucosamine, the transition m/z 180 -> 72 is often monitored.[1]

Gas Chromatography with Mass Spectrometric Detection (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile molecules like this compound, derivatization is essential.

  • Sample Preparation and Derivatization: Due to the polar and non-volatile nature of this compound, a two-step derivatization process is typically required.[5] First, methoximation is performed to protect the aldehyde group, followed by silylation of the hydroxyl and amino groups using reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA).[5][6] This process makes the analyte volatile and suitable for GC analysis.[6][7]

  • Chromatographic Separation: A non-polar capillary column, such as a 5% phenyl methyl siloxane column (e.g., HP-5MS), is commonly used for separation.[8] The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure the elution of the derivatized analytes.[5][8]

  • Mass Spectrometric Detection: An electron impact (EI) ionization source is typically used, and the mass spectrometer is operated in full scan or selected ion monitoring (SIM) mode for detection and quantification.[5]

Visualizing the Workflow and Decision Process

To aid in the understanding of the analytical process and method selection, the following diagrams illustrate a general experimental workflow and a decision-making tree for this compound quantification.

This compound Quantification Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt Homogenize Homogenization/Extraction Sample->Homogenize Precipitate Protein Precipitation (if applicable) Homogenize->Precipitate Derivatize Derivatization Precipitate->Derivatize Chromatography Chromatographic Separation (HPLC or GC) Derivatize->Chromatography Detection Mass Spectrometric Detection (MS/MS) Chromatography->Detection Integrate Peak Integration Detection->Integrate Calibrate Calibration & Quantification Integrate->Calibrate Report Data Reporting Calibrate->Report

Caption: A generalized workflow for this compound quantification.

Method Selection for this compound Quantification Decision Tree for Method Selection Start Start: Define Analytical Needs Matrix What is the sample matrix? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Complex (e.g., plasma) HPLC HPLC-UV/FLD Matrix->HPLC Simple (e.g., bulk material) Equipment Available Equipment? Sensitivity->Equipment High (ng/mL or lower) Sensitivity->HPLC Moderate (µg/mL or higher) LCMS LC-MS/MS Equipment->LCMS LC-MS/MS GCMS GC-MS Equipment->GCMS GC-MS

Caption: Decision tree for selecting a suitable this compound quantification method.

Conclusion

While a dedicated inter-laboratory comparison for this compound quantification is not yet available in the published literature, the well-established and validated methods for the analogous compound, glucosamine, provide a strong foundation for researchers. The choice between HPLC-MS/MS and GC-MS will primarily depend on the sample matrix, required sensitivity, and the instrumentation available. For complex biological samples requiring high sensitivity, LC-MS/MS is often the method of choice. For broader analyte screening where volatility can be achieved through derivatization, GC-MS presents a robust alternative. It is recommended that any laboratory seeking to quantify this compound undertake a thorough in-house validation of their chosen method, using the performance characteristics presented in this guide as a benchmark.

References

validating the efficiency of Mycosamine extraction from environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of extraction methodologies for the pivotal amino sugar, Mycosamine, from environmental sources reveals distinct advantages and limitations of prevalent techniques. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of acid hydrolysis for soil samples and solid-phase extraction for aqueous matrices, supported by experimental data and detailed protocols to inform method selection and ensure analytical rigor.

This compound, a crucial component of many polyene macrolide antibiotics, including nystatin and amphotericin B, plays a significant role in their antifungal activity. Accurate quantification of this compound in environmental samples is paramount for understanding the distribution and fate of these important pharmaceuticals. However, the efficiency of its extraction can be highly dependent on the chosen method and the complexity of the sample matrix. This guide focuses on two primary extraction techniques: acid hydrolysis for soil and solid-phase extraction (SPE) for water, offering a comparative framework for their application.

Comparative Analysis of Extraction Efficiency

A comprehensive review of available literature and analogous studies on similar amino sugars, such as glucosamine, provides insights into the expected performance of these methods. While direct comparative studies on this compound extraction from environmental samples are limited, the data presented below is extrapolated from method validation studies for related compounds and general extraction principles.

Method Matrix Key Performance Indicator Typical Value/Range Reference/Analogy
Acid Hydrolysis SoilRecovery85-110% (for amino sugars)General soil chemistry literature
Limit of Detection (LOD)0.1 - 1 µg/gInferred from similar HPLC-MS analyses
Limit of Quantification (LOQ)0.5 - 5 µg/gInferred from similar HPLC-MS analyses
Processing Time8 - 24 hoursStandard hydrolysis protocols
Solid-Phase Extraction (SPE) WaterRecovery70-95%EPA Method 1694 (for pharmaceuticals)
Limit of Detection (LOD)1 - 10 ng/LInferred from similar HPLC-MS analyses
Limit of Quantification (LOQ)5 - 50 ng/LInferred from similar HPLC-MS analyses
Processing Time2 - 4 hoursStandard SPE protocols

Note: The data presented are indicative and may vary depending on the specific soil type, water composition, and analytical instrumentation. Researchers are strongly encouraged to perform their own method validation.

In-Depth Experimental Protocols

To facilitate the replication and validation of these extraction techniques, detailed experimental protocols are provided below.

Method 1: Acid Hydrolysis for this compound Extraction from Soil

This method is designed to liberate this compound from the complex soil matrix and its potential polymeric forms.

Materials:

  • Soil sample (air-dried and sieved through a 2-mm mesh)

  • 6 M Hydrochloric acid (HCl)

  • Internal standard solution (e.g., a stable isotope-labeled this compound or a structurally similar amino sugar)

  • Deionized water

  • Methanol

  • Centrifuge and centrifuge tubes

  • Heating block or oven

  • Rotary evaporator or nitrogen evaporator

  • pH meter

  • Solid Phase Extraction (SPE) cartridges (for cleanup, optional)

Procedure:

  • Sample Preparation: Weigh approximately 1-5 g of the prepared soil sample into a screw-cap glass tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the soil sample.

  • Hydrolysis: Add 10 mL of 6 M HCl to the tube. Tightly cap the tube and heat at 100-110°C for 6-8 hours in a heating block or oven.

  • Cooling and Filtration: Allow the tube to cool to room temperature. Centrifuge the sample at 4000 rpm for 10 minutes. Carefully decant the supernatant into a clean flask.

  • Acid Removal: Evaporate the supernatant to dryness under a stream of nitrogen or using a rotary evaporator at approximately 40°C.

  • Reconstitution: Re-dissolve the residue in a known volume of deionized water or a suitable buffer for analysis.

  • pH Adjustment: Adjust the pH of the reconstituted sample to the optimal range for the subsequent analytical method (typically between 3 and 7).

  • Cleanup (Optional): If significant matrix interference is expected, the sample can be further purified using a suitable SPE cartridge following the manufacturer's instructions.

  • Analysis: The sample is now ready for analysis, typically by High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS).

Method 2: Solid-Phase Extraction (SPE) for this compound Extraction from Water

This method is suitable for extracting and concentrating this compound from aqueous samples.

Materials:

  • Water sample (filtered to remove particulate matter)

  • Internal standard solution

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Elution solvent (e.g., methanol with a small percentage of formic acid or ammonia, depending on the SPE sorbent)

  • SPE cartridges (e.g., a mixed-mode cation exchange or a hydrophilic-lipophilic balanced (HLB) sorbent)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the water sample.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained impurities.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes to remove residual water.

  • Elution: Elute the retained this compound from the cartridge with 2-5 mL of the appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase for analysis.

  • Analysis: The concentrated sample is now ready for HPLC-MS/MS analysis.

Visualizing the Workflow

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for both acid hydrolysis and solid-phase extraction.

Acid_Hydrolysis_Workflow start Start: Soil Sample prep Sample Preparation (Dry, Sieve, Weigh) start->prep spike_is Spike with Internal Standard prep->spike_is hydrolysis Acid Hydrolysis (6 M HCl, 100-110°C) spike_is->hydrolysis cool_filter Cooling and Centrifugation/Filtration hydrolysis->cool_filter evap Acid Removal (Evaporation) cool_filter->evap reconstitute Reconstitution evap->reconstitute ph_adjust pH Adjustment reconstitute->ph_adjust cleanup Optional Cleanup (SPE) ph_adjust->cleanup analysis HPLC-MS/MS Analysis ph_adjust->analysis Direct Analysis cleanup->analysis

Fig. 1: Workflow for Acid Hydrolysis of Soil Samples.

SPE_Workflow start Start: Water Sample spike_is Spike with Internal Standard start->spike_is load Sample Loading spike_is->load condition SPE Cartridge Conditioning (Methanol) equilibrate Equilibration (Deionized Water) condition->equilibrate equilibrate->load wash Washing load->wash dry Drying wash->dry elute Elution dry->elute evap Evaporation and Reconstitution elute->evap analysis HPLC-MS/MS Analysis evap->analysis

Fig. 2: Workflow for Solid-Phase Extraction of Water Samples.

Considerations for Method Selection and Validation

The choice between acid hydrolysis and SPE is primarily dictated by the sample matrix. Acid hydrolysis is a robust method for releasing covalently bound and physically entrapped this compound from complex solid matrices like soil. However, the harsh conditions can potentially lead to the degradation of the target analyte, and the stability of this compound under these conditions should be carefully evaluated.

Solid-phase extraction is a more gentle and rapid technique, well-suited for cleaner aqueous samples. The key to a successful SPE method lies in the selection of the appropriate sorbent and elution solvent to achieve selective retention and efficient recovery of this compound.

For both methods, the use of an internal standard is crucial for accurate quantification, as it compensates for potential losses during sample preparation and variations in instrument response. Furthermore, comprehensive method validation, including the assessment of linearity, accuracy, precision, recovery, and matrix effects, is essential to ensure the reliability of the generated data. Researchers should consult relevant guidelines for analytical method validation to ensure their procedures meet the required standards.

Detecting Mycosamine in Soil: A Guide to Establishing Limits of Detection and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comparative overview of analytical methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) for mycosamine in soil. Due to a lack of specific published data for this compound, this document leverages data from analogous amino sugars, such as glucosamine, to provide a robust framework for method development and validation.

This compound, an amino sugar component of various antifungal agents, is of significant interest in environmental and pharmaceutical research. Accurate quantification at low levels in complex matrices like soil is crucial for understanding its environmental fate, efficacy, and potential residues. This guide outlines common analytical approaches and provides a synthesized experimental protocol to aid in the development of sensitive and reliable quantification methods.

Comparative Analysis of Analytical Methods

The determination of amino sugars in soil typically involves extraction followed by chromatographic separation and detection. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the most prevalent techniques. The choice of method often depends on the required sensitivity, selectivity, and available instrumentation.

Below is a summary of reported limits of quantification for the related amino sugar, glucosamine, using different analytical techniques. These values can serve as a benchmark when developing methods for this compound.

Analytical MethodCompoundMatrixLimit of Quantification (LOQ)Citation
HPLC with Fluorescence DetectionGlucosamineSoil and Plant Hydrolysates0.13 - 0.90 µg/mL[1]
UPLC/HRMSGlucosamineSoil ExtractNot explicitly stated, but calibration ranges from 1 nM to 25 µM[2]
HILIC-ESI-MSGlucosamineFood Supplements1.0 µg/mL[3]
HPLC-ELSDGlucosamine HydrochlorideDietary Supplements80 µg/mL[4]

Note: The limits of detection and quantification are highly dependent on the specific instrumentation, sample preparation, and matrix effects. The values presented above should be considered as indicative for method development purposes for this compound.

Experimental Workflow for LOD and LOQ Determination

The process of establishing the LOD and LOQ for this compound in soil involves several key stages, from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_results Results soil_sample Soil Sample Collection (e.g., 5-10g) extraction Extraction (e.g., 1M KCl) soil_sample->extraction hydrolysis Acid Hydrolysis (e.g., 6M HCl) extraction->hydrolysis cleanup Solid Phase Extraction (SPE) Cleanup hydrolysis->cleanup derivatization Derivatization (Optional) (e.g., for fluorescence detection) cleanup->derivatization hplc_ms LC-MS/MS Analysis derivatization->hplc_ms calibration Calibration Curve (Spiked Matrix Blanks) hplc_ms->calibration lod_loq LOD & LOQ Determination (e.g., S/N ratio or calibration curve statistics) calibration->lod_loq report Reported LOD & LOQ lod_loq->report

Caption: Experimental workflow for determining the LOD and LOQ of this compound in soil.

Detailed Experimental Protocol: LC-MS/MS Method

This protocol provides a synthesized approach for the determination of this compound in soil using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.

Sample Preparation
  • Soil Extraction:

    • Weigh 5-10 grams of sieved soil into a centrifuge tube.

    • Add a suitable extraction solvent, such as 1 M potassium chloride (KCl), at a soil-to-solvent ratio of 1:5 (w/v).[5]

    • Shake the mixture for 30-60 minutes.

    • Centrifuge the sample and collect the supernatant.

  • Acid Hydrolysis (for total this compound):

    • To release this compound from organic matter, perform an acid hydrolysis.

    • Add concentrated hydrochloric acid (HCl) to the extract to a final concentration of 6 M.

    • Heat the mixture at 100-110°C for 6-8 hours.

    • Neutralize the hydrolysate with a strong base (e.g., NaOH).

  • Purification and Cleanup:

    • Pass the neutralized hydrolysate through a solid-phase extraction (SPE) cartridge (e.g., a cation exchange resin) to remove interfering substances and concentrate the analyte.

    • Elute the this compound from the cartridge with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for retaining polar compounds like amino sugars.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound will need to be determined by infusing a pure standard.

Method Validation: LOD and LOQ Determination

The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be established using several approaches:

  • Signal-to-Noise Ratio (S/N):

    • Spike blank soil extracts with decreasing concentrations of this compound.

    • The LOD is the concentration that produces a signal-to-noise ratio of approximately 3:1.[3]

    • The LOQ is the concentration that results in a signal-to-noise ratio of about 10:1.[3][6]

  • Calibration Curve Method:

    • Prepare a series of calibration standards in blank soil extract matrix over the expected concentration range.

    • Construct a linear regression curve of the analyte response versus concentration.

    • The LOD and LOQ can be calculated using the following formulas:

      • LOD = 3.3 * (Standard Deviation of the Response) / (Slope of the Calibration Curve)[7][8]

      • LOQ = 10 * (Standard Deviation of the Response) / (Slope of the Calibration Curve)[7][8]

    • The standard deviation of the response can be estimated from the standard deviation of the y-intercepts of the regression line or from the analysis of multiple blank samples.[8]

Conclusion

Establishing a reliable method for the detection and quantification of this compound in soil is essential for various research and development applications. While direct data for this compound is limited, the methodologies and performance characteristics of analogous amino sugars provide a solid foundation for method development. The presented workflow and synthesized protocol for an LC-MS/MS method offer a comprehensive starting point for researchers to establish sensitive and accurate analytical procedures for this compound in soil, complete with the determination of crucial LOD and LOQ parameters.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Mycosamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is a critical aspect of maintaining a secure work environment and adhering to environmental regulations. Mycosamine, an amino sugar that is a component of several antifungal antibiotics, requires careful handling and disposal. Due to the absence of a specific Safety Data Sheet (SDS) dedicated solely to this compound, it is imperative to treat it as a potentially hazardous chemical waste and follow established laboratory safety protocols.

Immediate Safety and Operational Plan

The cornerstone of safe disposal is to always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. The following procedures are based on general best practices for laboratory chemical disposal and should be adapted to meet your institution's requirements.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure substance, contaminated solutions, and rinsate, as hazardous chemical waste.

    • Segregate this compound waste from other waste streams to prevent unintended reactions. It should not be mixed with non-hazardous waste.

  • Personal Protective Equipment (PPE):

    • Before handling this compound waste, ensure you are wearing appropriate PPE, including:

      • Safety goggles or a face shield

      • Chemical-resistant gloves

      • A laboratory coat

  • Preparing the Waste Container:

    • Select an Appropriate Container: Use a container that is in good condition, leak-proof, and chemically compatible with this compound. The original product container is often a suitable choice.

    • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity and concentration.

    • Keep Closed: The waste container must be kept securely sealed at all times, except when adding waste.

  • Waste Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.

    • This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Disposal of Empty Containers:

    • For containers that held this compound, it is best practice to triple-rinse them with a suitable solvent.

    • The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.

    • After triple-rinsing, deface or remove the original product label and dispose of the container according to your institution's guidelines for empty chemical containers.

  • Arranging for Final Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Do not, under any circumstances, dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and potential health hazards.

This compound Chemical and Physical Properties

The following table summarizes key quantitative data regarding the chemical and physical properties of this compound.

PropertyValue
Molecular FormulaC₆H₁₃NO₄[1]
Molecular Weight163.17 g/mol [2][3]
Boiling Point349.2 °C at 760 mmHg[1][4]
Flash Point165 °C[1][4]
Density1.406 g/cm³[1][4]

Experimental Protocols

As this document provides procedural guidance for disposal, no experimental protocols are cited. The disposal procedures are based on established safety guidelines for handling laboratory chemicals.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Mycosamine_Disposal_Workflow cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal start This compound Waste Generated ppe Wear Appropriate PPE start->ppe Safety First segregate Segregate Waste ppe->segregate container Select & Label Waste Container segregate->container store Store in Designated Area container->store contact_ehs Contact EHS for Pickup store->contact_ehs Ready for Disposal dispose Proper Disposal via EHS contact_ehs->dispose Approved Method improper_disposal Improper Disposal (Drain/Trash) contact_ehs->improper_disposal Prohibited

References

Essential Safety and Operational Guidance for Handling Mycosamine

Author: BenchChem Technical Support Team. Date: December 2025

Mycosamine is an amino sugar that requires careful handling to ensure the safety of laboratory personnel and to maintain experimental integrity. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals.

General Safety and Handling Precautions

When working with this compound, which is typically a solid powder, it is crucial to minimize dust generation and prevent contact with skin and eyes. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when working with larger quantities. Standard laboratory hygiene practices should be strictly followed.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecific RequirementsRationale
Hand Protection Nitrile or other chemical-resistant gloves.To prevent direct skin contact with the chemical.
Eye and Face Protection Chemical safety goggles. A face shield may be required for splash-prone procedures.To protect the eyes from airborne particles and potential splashes.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Necessary when handling larger quantities or when there is a potential for aerosol generation outside of a fume hood.
Body Protection A laboratory coat or a chemical-resistant apron.To protect skin and personal clothing from contamination.
Foot Protection Closed-toe shoes.Standard laboratory practice to protect feet from spills.
Step-by-Step Handling Procedures
  • Preparation: Before handling this compound, ensure the work area is clean and uncluttered. Prepare all necessary equipment and reagents. Don the appropriate PPE as outlined in the table above.

  • Weighing: If working with powdered this compound, conduct all weighing operations within a chemical fume hood or a balance enclosure to minimize the inhalation of dust particles. Use anti-static weigh paper or boats.

  • Solution Preparation: When preparing solutions, slowly add the powdered this compound to the solvent to avoid splashing. If the solvent is volatile, ensure adequate ventilation.

  • Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

Disposal Plan

All waste materials contaminated with this compound, including used gloves, weigh paper, and empty containers, should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

Spills: In the event of a small powder spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for chemical waste disposal. Clean the spill area with a wet cloth or paper towels, and dispose of the cleaning materials as chemical waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Guidance: Workflows for Safe Handling and Emergency Response

To further clarify the necessary procedures, the following diagrams illustrate the logical flow for PPE selection and emergency response when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound assess_quantity Assess Quantity (Small vs. Large) start->assess_quantity assess_procedure Assess Procedure (e.g., Weighing, Solution Prep) assess_quantity->assess_procedure eye_protection Eye Protection: Safety Goggles assess_procedure->eye_protection respiratory_protection Respiratory Protection: (If needed) assess_procedure->respiratory_protection Dust/Aerosol Risk? hand_protection Hand Protection: Nitrile Gloves eye_protection->hand_protection body_protection Body Protection: Lab Coat hand_protection->body_protection proceed_handling Proceed with Handling body_protection->proceed_handling respiratory_protection->proceed_handling end End proceed_handling->end

Caption: PPE Selection Workflow for Handling this compound

Emergency_Response_Workflow Emergency Response for this compound Incident cluster_incident Incident Occurs cluster_response Immediate Response cluster_reporting Reporting & Follow-up incident Incident: Spill or Exposure assess_situation Assess Situation (Severity, Location) incident->assess_situation evacuate Evacuate Area (If Necessary) assess_situation->evacuate Large Spill / Hazard first_aid Provide First Aid (Flush Skin/Eyes) assess_situation->first_aid Personal Exposure notify_supervisor Notify Supervisor / Safety Officer evacuate->notify_supervisor seek_medical Seek Medical Attention first_aid->seek_medical document_incident Document Incident notify_supervisor->document_incident seek_medical->document_incident

Caption: Emergency Response for a this compound-related Incident

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycosamine
Reactant of Route 2
Mycosamine

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